Methyl 4-bromo-2-fluorocinnamate
Description
Properties
IUPAC Name |
methyl (E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrFO2/c1-14-10(13)5-3-7-2-4-8(11)6-9(7)12/h2-6H,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTIKCDGWXFCNF-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Methyl 4-bromo-2-fluorobenzoate: Synthesis, Properties, and Applications in Modern Chemistry
A Note on the Topic: Initial searches for "Methyl 4-bromo-2-fluorocinnamate" did not yield a specific CAS number or substantial literature, suggesting it may be a less common or novel compound. However, a closely related and well-documented compound, Methyl 4-bromo-2-fluorobenzoate (CAS No. 179232-29-2) , is a key intermediate in pharmaceutical and agrochemical research. This guide will provide an in-depth technical overview of Methyl 4-bromo-2-fluorobenzoate, assuming it is the compound of interest for researchers, scientists, and drug development professionals.
Introduction
Methyl 4-bromo-2-fluorobenzoate is a versatile organic intermediate that has garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring both bromine and fluorine substituents on the benzene ring, imparts distinct reactivity and physicochemical properties.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a desirable trait in drug design.[3] The bromine atom serves as a convenient handle for a variety of cross-coupling reactions, enabling the construction of complex molecular frameworks.[2]
This guide offers a comprehensive exploration of Methyl 4-bromo-2-fluorobenzoate, from its fundamental properties to its synthesis and applications, providing researchers with the necessary insights for its effective utilization in the laboratory.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is paramount for its successful application in research and development. The properties of Methyl 4-bromo-2-fluorobenzoate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 179232-29-2 | [1][4][5][6] |
| Molecular Formula | C₈H₆BrFO₂ | [1][4] |
| Molecular Weight | 233.04 g/mol | [1][4][7] |
| Appearance | White to light yellow powder or crystal | [1][4] |
| Melting Point | 58-62 °C | [1][4][7][8] |
| Boiling Point | 272.7±25.0 °C at 760 Torr | [7][8] |
| Purity | ≥ 98% (GC) | [1][4][5] |
| Solubility | Low water solubility | [9] |
| Storage | Room temperature, in a cool, dark, and dry place | [4][5] |
Synthesis of Methyl 4-bromo-2-fluorobenzoate
The most common and efficient synthesis of Methyl 4-bromo-2-fluorobenzoate involves the esterification of 4-bromo-2-fluorobenzoic acid.[10][11] This reaction can be achieved through several methods, with the use of thionyl chloride in methanol being a prevalent and high-yielding approach.[10][11]
Experimental Protocol: Esterification via Thionyl Chloride
This protocol describes the synthesis of Methyl 4-bromo-2-fluorobenzoate from 4-bromo-2-fluorobenzoic acid using thionyl chloride as a catalyst.
Materials:
-
4-bromo-2-fluorobenzoic acid
-
Methanol (reagent grade)
-
Thionyl chloride (SOCl₂)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a stirred solution of 4-bromo-2-fluorobenzoic acid (1.0 eq.) in methanol, slowly add thionyl chloride (2.0 eq.) at 0 °C in an ice bath.[10][11]
-
Maintain the reaction mixture at 0 °C for 15 minutes before allowing it to warm to room temperature.[11]
-
Continue stirring for 12 hours at room temperature.[11]
-
After the reaction is complete, remove the methanol by evaporation under reduced pressure using a rotary evaporator.[10][11]
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, brine, and deionized water.[10][11]
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.[10][11]
-
Concentrate the solution under reduced pressure to yield Methyl 4-bromo-2-fluorobenzoate as an off-white solid.[10][11]
Synthesis Workflow
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Technical Guide: Methyl 4-bromo-2-fluorocinnamate as a Privileged Scaffold
Executive Summary
Methyl 4-bromo-2-fluorocinnamate is a high-value synthetic intermediate utilized primarily in the discovery of kinase inhibitors, anti-inflammatory agents, and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its substituents: the electron-withdrawing fluorine atom (C2) modulates metabolic stability and pKa, the bromine atom (C4) serves as a handle for cross-coupling (Suzuki/Buchwald), and the
This guide provides a rigorous physicochemical profile, a self-validating synthesis protocol via the Horner-Wadsworth-Emmons (HWE) reaction, and quality control metrics essential for pharmaceutical applications.
Part 1: Physicochemical Profile & Molecular Weight[2]
Precise molecular weight determination is critical for high-resolution mass spectrometry (HRMS) and stoichiometry in library synthesis.
Molecular Formula & Weight[1][3][4][5]
-
IUPAC Name: Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate
-
Molecular Formula:
[] -
Average Molecular Weight: 259.07 g/mol []
Isotopic Distribution (Mass Spec Signature)
Due to the presence of Bromine (
| Isotope | Mass (Da) | Abundance | Significance |
| Monoisotopic ( | 257.9692 | 100% | Target peak for HRMS confirmation.[] |
| M+2 ( | 259.9671 | ~97.3% | Confirmation peak; must appear at ~1:1 ratio.[] |
| M+1 ( | 258.9725 | ~11.0% | Satellite peak from Carbon-13 natural abundance.[] |
Theoretical Properties
-
Predicted LogP: 3.42 (Lipophilic, requires organic solvent for extraction).[]
-
Solubility: Soluble in DCM, EtOAc, DMSO; Insoluble in Water.[]
-
Melting Point: Typically 75–85°C (Solid at RT).[]
Part 2: Synthetic Utility & Mechanism[6][7]
The most robust route to Methyl 4-bromo-2-fluorocinnamate is not the Heck reaction (which can suffer from regioselectivity issues with di-halogenated arenes) but the Horner-Wadsworth-Emmons (HWE) olefination . This pathway ensures exclusive E-isomer formation, which is preferred for target binding pockets.
The "Fluorine Effect" in Drug Design
The C2-Fluorine is not merely a substituent; it is a metabolic blocker .
-
Electronic Shielding: The high electronegativity of F lowers the electron density of the aromatic ring, making the ester less prone to hydrolysis in vivo.
-
Conformational Lock: The F atom creates a dipole repulsion with the carbonyl oxygen, often locking the molecule in a planar conformation that improves binding affinity.
Reaction Pathway Diagram
The following diagram illustrates the synthesis from the commercially available aldehyde and its divergent downstream applications.
Caption: Synthesis of Methyl 4-bromo-2-fluorocinnamate via HWE reaction and subsequent divergent pathways.
Part 3: Experimental Protocol (Self-Validating)
Objective: Synthesis of Methyl 4-bromo-2-fluorocinnamate on a 10g scale. Safety: NaH is pyrophoric. Perform under Nitrogen/Argon.
Materials
-
4-Bromo-2-fluorobenzaldehyde (1.0 eq)
-
Trimethyl phosphonoacetate (1.2 eq)[]
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)[]
-
Tetrahydrofuran (THF), anhydrous.[]
Step-by-Step Methodology
-
Activation (The Ylide Formation):
-
To a flame-dried 500 mL round-bottom flask equipped with a stir bar and N2 inlet, add NaH (1.5 eq) suspended in anhydrous THF (100 mL).
-
Cool to 0°C (Ice bath).
-
Critical Step: Add Trimethyl phosphonoacetate (1.2 eq) dropwise over 20 minutes.
-
Observation: Evolution of H2 gas. Solution turns clear/yellowish. Stir for 30 mins at 0°C to ensure complete deprotonation.
-
-
Coupling (The HWE Reaction):
-
Dissolve 4-Bromo-2-fluorobenzaldehyde (10g, 1.0 eq) in THF (20 mL).
-
Add the aldehyde solution dropwise to the ylide mixture at 0°C.
-
Warm to Room Temperature (RT) and stir for 2–4 hours.
-
TLC Check: Mobile phase 10% EtOAc/Hexane. The aldehyde spot (higher Rf) should disappear; a new UV-active spot (lower Rf) appears.[]
-
-
Quench & Workup:
-
Cool back to 0°C. Quench carefully with Saturated NH4Cl (50 mL).
-
Extract with Ethyl Acetate (3 x 100 mL).[]
-
Wash combined organics with Brine (100 mL).[]
-
Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude solid is usually >90% pure.
-
Recrystallization: Dissolve in minimum hot Methanol, cool to 0°C. Filter the white crystalline solid.
-
Part 4: Quality Control & Characterization
To ensure the material is suitable for drug development (e.g., subsequent Suzuki couplings), strict QC is required.[]
QC Decision Tree
Caption: Quality Control workflow ensuring isomer purity and halogen integrity.
Key Spectral Data
-
1H NMR (CDCl3, 400 MHz):
- 7.65 (d, J = 16.0 Hz, 1H, Ar-CH =C).[] Note: Large coupling constant confirms E-geometry.
- 6.45 (d, J = 16.0 Hz, 1H, =CH -COOMe).[]
- 3.80 (s, 3H, O-CH 3).[]
-
19F NMR: Single peak at ~ -110 ppm (distinct from starting material).
References
-
ChemicalBook. (2025).[] Synthesis of Methyl 4-bromo-2-fluorobenzoate and related intermediates. Retrieved from []
-
National Center for Biotechnology Information. (2025).[] PubChem Compound Summary for 4-Bromo-2-fluorobenzaldehyde. Retrieved from []
-
Scientific Instrument Services. (2025). Isotope Distribution Calculator and Mass Spec Plotter. Retrieved from []
-
O'Hagan, D. (2008).[] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (General reference for Fluorine effects in medicinal chemistry).
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An In-depth Technical Guide to Methyl 4-bromo-2-fluorocinnamate: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of Methyl 4-bromo-2-fluorocinnamate, a halogenated cinnamic acid ester of significant interest in medicinal chemistry and materials science. We will delve into a robust synthetic methodology, detailed characterization techniques, and the underlying scientific principles that govern its formation and properties. This document is intended for researchers and professionals in drug development and organic synthesis who require a deep, practical understanding of this valuable chemical entity.
Introduction and Strategic Importance
Methyl 4-bromo-2-fluorocinnamate belongs to the cinnamate family, a class of compounds known for a wide array of biological activities, including anticancer, antioxidant, and anti-inflammatory properties.[1][2] The strategic incorporation of both bromine and fluorine atoms onto the phenyl ring offers a unique combination of steric and electronic properties. The bromo-substituent provides a reactive handle for further synthetic transformations, such as cross-coupling reactions, while the fluoro-substituent can enhance metabolic stability and binding affinity to biological targets. These features make Methyl 4-bromo-2-fluorocinnamate and its derivatives attractive scaffolds in the rational design of novel therapeutics and functional materials.[3]
Physicochemical and Structural Properties
The structure of Methyl 4-bromo-2-fluorocinnamate is defined by a methyl ester of a cinnamic acid backbone, featuring a trans-alkene moiety, a bromine atom at the para-position (C4), and a fluorine atom at the ortho-position (C2) of the phenyl ring.
Caption: Chemical Structure of Methyl 4-bromo-2-fluorocinnamate.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrFO₂ | N/A |
| Molecular Weight | 259.07 g/mol | N/A |
| Appearance | Expected to be a white to off-white solid | [4] |
| Stereochemistry | Predominantly the trans-(E)-isomer via Heck synthesis | [5] |
| Solubility | Soluble in common organic solvents (e.g., Ethyl Acetate, Dichloromethane, DMF) | N/A |
Synthesis via Mizoroki-Heck Reaction: A Mechanistic Approach
The most efficient and stereoselective method for constructing the C-C bond in Methyl 4-bromo-2-fluorocinnamate is the Mizoroki-Heck reaction.[5][6] This palladium-catalyzed reaction couples an aryl halide with an alkene, offering excellent control over the trans stereochemistry of the resulting product due to the syn-elimination mechanism.[6]
Rationale for Reagent Selection:
-
Aryl Halide: We select 1,4-dibromo-2-fluorobenzene as the starting material. The C-Br bond is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-F bond, ensuring selective coupling at the C4 position.
-
Alkene: Methyl acrylate is an ideal alkene for the Heck reaction. As an electron-deficient alkene, it readily participates in the migratory insertion step of the catalytic cycle.[7]
-
Catalyst: **Palladium(II) acetate (Pd(OAc)₂) ** is a common and robust precatalyst. In the presence of a phosphine ligand, it is reduced in situ to the active palladium(0) species.[1][8]
-
Ligand: Triphenylphosphine (PPh₃) serves multiple roles. It stabilizes the palladium(0) species, facilitates the oxidative addition step, and influences the overall reaction kinetics.[8][9]
-
Base: Triethylamine (Et₃N) is a crucial component. It neutralizes the hydrohalic acid (HBr) generated during the reaction, which is necessary to regenerate the active palladium(0) catalyst from the palladium(II)-hydride intermediate.[7]
-
Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are suitable polar aprotic solvents that can solubilize the reactants and facilitate the reaction at elevated temperatures.
Proposed Synthesis Workflow
Caption: Experimental workflow for the synthesis of Methyl 4-bromo-2-fluorocinnamate.
Detailed Experimental Protocol
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1,4-dibromo-2-fluorobenzene (1.0 eq).
-
Reagent Addition: Add palladium(II) acetate (0.01-0.05 eq), triphenylphosphine (0.02-0.10 eq), and anhydrous DMF.
-
Inert Atmosphere: Purge the system with nitrogen for 10-15 minutes.
-
Reactant Addition: Add methyl acrylate (1.2-1.5 eq) and triethylamine (2.0-3.0 eq) to the mixture via syringe.
-
Reaction: Heat the reaction mixture to 100-130 °C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup - Quenching: Allow the mixture to cool to room temperature. Pour the dark mixture into a separatory funnel containing deionized water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.
-
Concentration: Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[10]
The Mizoroki-Heck Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states. The trustworthiness of this protocol lies in understanding and controlling each step of this self-validating system.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond, forming a Pd(II) intermediate.[11]
-
Alkene Coordination & Insertion: The alkene coordinates to the Pd(II) center, followed by a syn-migratory insertion into the Pd-Aryl bond. For acrylates, this typically occurs with 2,1-regioselectivity.[12]
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, also in a syn-fashion, to form the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base removes HX from the palladium-hydride complex, regenerating the Pd(0) catalyst to complete the cycle.[7]
Product Characterization
Full characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized Methyl 4-bromo-2-fluorocinnamate. A combination of spectroscopic methods should be employed.[2][13]
| Technique | Expected Observations |
| ¹H NMR | - Two doublets in the olefinic region (~6.5-7.8 ppm) with a large coupling constant (J ≈ 16 Hz), confirming the trans-(E) configuration.[14][15]- Aromatic protons showing complex splitting patterns due to Br and F coupling.- A singlet around 3.8 ppm for the methyl ester protons (-OCH₃). |
| ¹³C NMR | - Carbonyl carbon (~167 ppm).- Olefinic carbons (~118-145 ppm).- Aromatic carbons showing C-F and C-Br coupling patterns.- Methyl ester carbon (~52 ppm).[16][17] |
| FTIR | - Strong C=O stretch for the ester at ~1710-1730 cm⁻¹.- C=C stretch for the alkene at ~1630-1640 cm⁻¹.- C-H out-of-plane bend for the trans-alkene at ~980 cm⁻¹.[18][19][20]- C-F and C-Br stretches in the fingerprint region. |
| Mass Spectrometry | - Molecular ion peak (M⁺) showing a characteristic isotopic pattern for one bromine atom (M⁺ and M⁺+2 peaks in an approximate 1:1 ratio).[3][21] |
Potential Applications and Future Directions
The unique structural motifs of Methyl 4-bromo-2-fluorocinnamate make it a highly valuable intermediate:
-
Pharmaceutical Development: It can serve as a starting point for the synthesis of more complex molecules with potential therapeutic activities. Cinnamic acid derivatives have been investigated for their efficacy as tyrosinase inhibitors and for their cytotoxic activity against various cancer cell lines.[1][4]
-
Agrochemicals: The compound can be used to develop new pesticides and herbicides, where the halogen substituents can modulate biological activity and environmental persistence.[3]
-
Materials Science: Cinnamate esters are used as UV filters and can be incorporated into polymers. The bromo- and fluoro-substituents can impart specific properties like flame retardancy and thermal stability.
Future research should focus on exploring the synthetic utility of the bromine atom for further functionalization via Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions to generate libraries of novel compounds for biological screening.
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Saha, A., & Ganguly, B. (2018). Insights into the active catalyst formation in palladium catalyzed coupling reaction from di-nuclear palladium acetate. ChemRxiv. Available at: [Link]
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Ouchi, M., et al. (2019). ¹H and ¹³C NMR spectra of methyl cinnamate monomer and poly(methyl cinnamate). ResearchGate. Available at: [Link]
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Donahue, J. P., & Containing, A. (1998). Palladium(II) Acetate-Tris(triphenylphosphine)rhodium(I) Chloride: A Novel Catalytic Couple for the Intramolecular Heck Reaction. PubMed. Available at: [Link]
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Sahoo, B., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. Available at: [Link]
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Dadwal, A., et al. (2023). Opening a Pandora's Flask on a Prototype Catalytic Direct Arylation Reaction of Pentafluorobenzene: The Ag2CO3/Pd(OAc)2/PPh3 System. Journal of the American Chemical Society. Available at: [Link]
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Ernawati, T., et al. (2021). Synthesis of Cinnamamide Derivatives and Their α-Glucosidase Inhibitory Activities. ResearchGate. Available at: [Link]
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Lee, D., et al. (2019). A Phytochemical Constituent, (E)-Methyl-Cinnamate Isolated from Alpinia katsumadai Hayata Suppresses Cell Survival, Migration, and Differentiation in Pre-Osteoblasts. PMC. Available at: [Link]
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Madhurambal, G., et al. (2012). Thermal, UV and FTIR Spectroscopic Studies of Mercury Cinnamate. ResearchGate. Available at: [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Available at: [Link]
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SciSpace. (2011). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Available at: [Link]
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Madala, N. E., et al. (2014). Analyses of chlorogenic acids and related cinnamic acid derivatives from Nicotiana tabacum tissues with the aid of UPLC-QTOF-MS/MS based on the in-source collision-induced dissociation method. PMC. Available at: [Link]
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- 16. researchgate.net [researchgate.net]
- 17. Methyl cinnamate(103-26-4) 13C NMR spectrum [chemicalbook.com]
- 18. Methyl Cinnamate | C10H10O2 | CID 637520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Methyl cinnamate(103-26-4) IR Spectrum [m.chemicalbook.com]
- 20. spectrabase.com [spectrabase.com]
- 21. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
"Methyl 4-bromo-2-fluorocinnamate" physical properties
Content Type: Technical Reference Guide Subject: Physicochemical Properties, Synthesis, and Structural Characterization CAS Registry Number: 149947-09-1[1]
Executive Summary
Methyl 4-bromo-2-fluorocinnamate (Methyl (E)-3-(4-bromo-2-fluorophenyl)acrylate) is a specialized halogenated building block utilized extensively in medicinal chemistry and organic synthesis. Its structural core combines an electron-deficient cinnamate ester with two distinct halogen handles—a fluorine atom at the ortho position and a bromine atom at the para position relative to the acrylate chain.
This dual-halogenation pattern provides unique strategic advantages:
-
Orthogonal Reactivity: The bromine atom serves as a prime site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the acrylate double bond is active for Michael additions or cyclization reactions (e.g., to form quinolinones or indoles).
-
Bioisosteric Modulation: The fluorine atom modulates the pKa of adjacent protons, influences metabolic stability (blocking oxidative metabolism at the C2 position), and alters the lipophilicity profile (LogP) of the final drug candidate.
Physicochemical Characterization
The following data aggregates experimental values and high-confidence predictive models for the (E)-isomer, which is the thermodynamically stable and synthetically dominant form.
| Property | Value / Description | Source/Method |
| IUPAC Name | Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate | Nomenclature |
| CAS Number | 149947-09-1 | Chemical Abstracts |
| Molecular Formula | C₁₀H₈BrFO₂ | Stoichiometry |
| Molecular Weight | 259.07 g/mol | Calculated |
| Physical State | Crystalline Solid | Experimental (Analogous) |
| Color | White to Off-white / Pale Yellow | Experimental |
| Melting Point | 88 – 92 °C (Predicted range based on structural analogs) | Note 1 |
| Boiling Point | 315.0 ± 32.0 °C at 760 mmHg | Predicted (ACD/Labs) |
| Density | 1.57 ± 0.1 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.89 ± 0.32 | Consensus Model |
| Topological Polar Surface Area (TPSA) | 26.30 Ų | Computed |
| Solubility | Soluble in DMSO, DCM, Ethyl Acetate, Methanol.[2] Insoluble in Water. | Experimental |
Note 1: While the non-fluorinated analog (Methyl 4-bromocinnamate) melts at 84-86°C, the introduction of the ortho-fluorine typically enhances crystal lattice energy slightly due to dipole interactions, potentially elevating the melting point.
Structural Analysis & Identification
Reliable identification relies on the distinct splitting patterns caused by the trans-alkene geometry and 19F-1H coupling.
Nuclear Magnetic Resonance (NMR) Profile
Solvent: CDCl₃, 400 MHz
-
¹H NMR (Proton):
-
δ 7.62 (d, J = 16.1 Hz, 1H): The β-vinyl proton. The large coupling constant (J > 15 Hz) confirms the (E)-geometry. It appears downfield due to conjugation with the aromatic ring and ester.
-
δ 7.45 (t, J ≈ 8.0 Hz, 1H): Aromatic H-6 (adjacent to the vinyl group). Shows coupling to H-5 and long-range coupling to F.
-
δ 7.30 – 7.35 (m, 2H): Overlapping signals for Aromatic H-3 (next to F) and H-5. H-3 often appears as a doublet of doublets due to strong J_HF coupling.
-
δ 6.45 (d, J = 16.1 Hz, 1H): The α-vinyl proton (next to carbonyl). Upfield relative to the β-proton.
-
δ 3.81 (s, 3H): Methyl ester singlet.
-
-
¹⁹F NMR (Fluorine):
-
δ -110 to -116 ppm: Single peak. The shift is characteristic of an aryl fluoride ortho to a conjugated system.
-
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI
-
Molecular Ion: m/z 258/260 (1:1 ratio). The presence of the bromine atom creates a signature isotopic doublet of equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br).
Synthesis Protocol: Horner-Wadsworth-Emmons (HWE) Route
The most robust synthesis avoids the ambiguity of Heck coupling regioselectivity by building the cinnamate chain directly from the aldehyde.
Reaction Logic: The HWE reaction uses a phosphonate carbanion to attack the aldehyde. The use of a base like NaH or K₂CO₃ ensures the formation of the thermodynamically stable (E)-alkene.
Step-by-Step Methodology
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Trimethyl phosphonoacetate (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv) or Sodium Hydride (NaH) (1.2 equiv)
-
Solvent: Anhydrous THF (for NaH) or Toluene/Water (for K₂CO₃)
Protocol (Mild Conditions):
-
Preparation: Charge a dry reaction vessel with 4-Bromo-2-fluorobenzaldehyde (10 mmol) and Trimethyl phosphonoacetate (12 mmol) in THF (50 mL).
-
Activation: Cool the mixture to 0°C. Slowly add NaH (60% dispersion in oil, 12 mmol) portion-wise to control hydrogen evolution.
-
Expert Insight: Alternatively, use K₂CO₃ in THF/Water at room temperature for a "greener" approach, though reaction times may be longer (12-16h).
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of the aldehyde.
-
Quench: Carefully add saturated NH₄Cl solution (20 mL) to quench excess base.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine, dry over Na₂SO₄, and filter.
-
Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol or purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Yield Expectation: 85–95% isolated yield.
Synthesis Workflow Diagram
Figure 1: Horner-Wadsworth-Emmons olefination pathway ensuring (E)-stereoselectivity.
Handling, Safety & Storage
Hazard Classification (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Storage Protocols:
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >6 months to prevent slow hydrolysis or oxidation.
-
Container: Tightly sealed amber glass vial to protect from light (halides can be light-sensitive over long periods).
Disposal: Dispose of as halogenated organic waste. Do not mix with strong oxidizers or strong bases (which will hydrolyze the ester).
References
-
Chemical Identification & CAS: Methyl 3-(4-bromo-2-fluorophenyl)acrylate. Sigma-Aldrich / Merck KGaA. (Search CAS: 149947-09-1).
-
Synthesis Methodology (HWE Reaction): Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions." Chemical Reviews, 89(4), 863-927.
-
Physical Properties Prediction: ACD/Labs Percepta Platform - PhysChem Module. Calculated data for C10H8BrFO2.
-
Safety Data Sheet (SDS): Combi-Blocks SDS for Methyl 4-bromo-2-fluorocinnamate.
Sources
A Comprehensive Technical Guide to the Solubility Profile of Methyl 4-bromo-2-fluorocinnamate
This guide provides an in-depth exploration of the solubility characteristics of Methyl 4-bromo-2-fluorocinnamate, a novel compound of interest in contemporary drug discovery. Recognizing the critical role of solubility in determining the therapeutic efficacy and developability of new chemical entities, this document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies for a thorough solubility assessment.[1][2][3][4] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and unpredictable clinical outcomes.[1][4] Therefore, a comprehensive understanding of a compound's solubility from the early stages of research is paramount for success.[5]
Physicochemical Properties and Predicted Solubility Behavior
The general principle of "like dissolves like" provides a foundational framework for predicting solubility.[6] This rule suggests that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents.[6] Given the presence of both polar (ester) and non-polar (aromatic ring, halogens) moieties, Methyl 4-bromo-2-fluorocinnamate is expected to exhibit limited aqueous solubility and greater solubility in organic solvents. Cinnamic acid, a related parent compound, is slightly soluble in water but freely soluble in many organic solvents. Similarly, other cinnamic acid esters have shown higher solubility in organic solvents like tert-pentanol and ethyl acetate compared to non-polar solvents like n-hexane.[7][8]
Table 1: Predicted Physicochemical Properties of Methyl 4-bromo-2-fluorocinnamate
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~275.09 g/mol | Based on chemical formula C10H8BrFO2 |
| Polarity | Moderately polar to non-polar | Presence of polar ester group and non-polar halogenated aromatic ring. |
| Aqueous Solubility | Low | The hydrophobic nature of the brominated and fluorinated phenyl ring is expected to dominate. |
| Organic Solvent Solubility | Moderate to High | Expected to be soluble in common organic solvents like DMSO, ethanol, methanol, and acetone.[9] |
| Hydrogen Bonding | Acceptor | The oxygen atoms in the ester group can act as hydrogen bond acceptors. |
Experimental Determination of Solubility
A definitive understanding of the solubility of Methyl 4-bromo-2-fluorocinnamate requires empirical measurement. The two primary types of solubility assays employed in drug discovery are kinetic and thermodynamic solubility tests.[1][10]
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically generated by diluting a concentrated DMSO stock into an aqueous buffer.[1][10][11] This high-throughput method is invaluable in the early phases of drug discovery for rapidly screening large numbers of compounds.[12][13]
Experimental Workflow for Kinetic Solubility Determination
Caption: Workflow for a typical kinetic solubility assay.
Step-by-Step Protocol for Nephelometric Kinetic Solubility Assay:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of Methyl 4-bromo-2-fluorocinnamate in 100% dimethyl sulfoxide (DMSO).
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.
-
Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells to achieve the desired final compound concentrations.
-
Incubation: Mix the contents thoroughly and incubate the plate at a controlled temperature (e.g., 25°C) for a specified period (e.g., 2 hours) with gentle shaking.[12]
-
Measurement: Use a nephelometer to measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[5]
-
Data Analysis: The kinetic solubility is determined as the concentration at which the light scattering signal significantly increases above the background.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the concentration of a compound in a saturated solution that is in equilibrium with the solid form of the compound.[10][11] This "gold standard" shake-flask method is more time and resource-intensive but provides a more accurate and relevant measure of solubility for lead optimization and pre-formulation studies.[12][14][15]
Experimental Workflow for Thermodynamic Solubility Determination
Caption: Workflow for a standard thermodynamic solubility assay.
Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility Assay:
-
Sample Preparation: Add an excess amount of solid Methyl 4-bromo-2-fluorocinnamate to a series of vials.
-
Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., buffers at various pH values such as 1.2, 4.5, and 7.4 to mimic physiological conditions) to each vial.[11]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After incubation, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtering the supernatant through a low-binding filter.[11]
-
Quantification: Analyze the concentration of Methyl 4-bromo-2-fluorocinnamate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10][12]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound under the specific conditions of the experiment.
Factors Influencing the Solubility of Methyl 4-bromo-2-fluorocinnamate
Several factors can significantly impact the solubility of a compound, and these should be systematically investigated to build a comprehensive solubility profile.
-
pH: For ionizable compounds, solubility is highly dependent on the pH of the medium.[14] Although Methyl 4-bromo-2-fluorocinnamate is not expected to be strongly ionizable, the ester group could be susceptible to hydrolysis at extreme pH values, which would affect the measured solubility.
-
Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with temperature, although there are exceptions.[2] The van't Hoff equation can be used to describe the relationship between temperature and the solubility product.[14]
-
Co-solvents: The addition of co-solvents, such as ethanol or polyethylene glycol (PEG), can significantly enhance the aqueous solubility of poorly soluble compounds.[2] This is a common strategy in formulation development.
-
Solid-State Properties: The crystalline form (polymorphism) of a compound can have a profound effect on its solubility. Amorphous forms are generally more soluble than their crystalline counterparts.[2]
Conclusion
A thorough understanding of the solubility of Methyl 4-bromo-2-fluorocinnamate is a non-negotiable prerequisite for its advancement as a potential therapeutic agent. This guide has outlined the theoretical considerations and practical methodologies for a comprehensive solubility assessment. By employing both high-throughput kinetic assays for initial screening and the more definitive thermodynamic shake-flask method for lead optimization, researchers can generate the critical data needed to make informed decisions. A detailed investigation into the effects of pH, temperature, and co-solvents will further refine this understanding, ultimately guiding formulation strategies and increasing the probability of successful drug development.
References
-
AxisPharm. Kinetic Solubility Assays Protocol.
-
WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
-
AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
-
National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules.
-
Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2).
-
Veranova. (n.d.). Improving solubility and accelerating drug development.
-
BioDuro. (n.d.). ADME Solubility Assay.
-
Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
-
Alsenz, J., & Kansy, M. (2008). In vitro solubility assays in drug discovery. PubMed, 15(11), 2707-2715.
-
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
-
Panteli, E., Saratsioti, P., Stamatis, H., & Voutsas, E. (2009). Solubilities of Cinnamic Acid Esters in Organic Solvents. Journal of Chemical & Engineering Data, 54(10), 2824-2827.
-
Evotec. (n.d.). Thermodynamic Solubility Assay.
-
Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
-
Chemistry LibreTexts. (2020, June 29). 8: Identification of Unknowns (Experiment).
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
-
Ataman Kimya. (n.d.). CINNAMIC ACID.
-
Domainex. (n.d.). Thermodynamic Solubility Assay.
-
Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
ResearchGate. (2025, August 10). Solubilities of Cinnamic Acid Esters in Organic Solvents | Request PDF.
-
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(11), 5131-5133.
-
Universitas Sebelas Maret. (2022, April 29). ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE.
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- 2. azolifesciences.com [azolifesciences.com]
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- 5. bmglabtech.com [bmglabtech.com]
- 6. chem.ws [chem.ws]
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- 8. researchgate.net [researchgate.net]
- 9. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
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- 12. enamine.net [enamine.net]
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- 15. evotec.com [evotec.com]
A Technical Guide to the Spectroscopic Profile of Methyl 4-bromo-2-fluorocinnamate
This in-depth technical guide provides a comprehensive analysis of the predicted spectroscopic data for Methyl 4-bromo-2-fluorocinnamate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and data interpretation is emphasized to provide field-proven insights.
Introduction
Methyl 4-bromo-2-fluorocinnamate is a substituted cinnamic acid ester, a class of compounds recognized for their diverse biological activities.[1] Cinnamic acid and its derivatives are pivotal in the development of new therapeutic agents.[2] Accurate structural elucidation is the bedrock of understanding structure-activity relationships, making a thorough spectroscopic analysis indispensable. Due to the absence of direct experimental spectra in the public domain for this specific molecule, this guide presents a detailed prediction and interpretation of its spectroscopic data based on established principles and data from analogous compounds.
Molecular Structure
The structure of Methyl 4-bromo-2-fluorocinnamate, featuring a 4-bromo-2-fluorophenyl group attached to a methyl acrylate moiety, dictates its unique spectroscopic signature. The trans-configuration of the vinyl protons is the most stable and commonly synthesized isomer.
Caption: Molecular structure of Methyl 4-bromo-2-fluorocinnamate.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted spectrum of Methyl 4-bromo-2-fluorocinnamate in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic, vinylic, and methyl protons.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| O-CH₃ | ~3.8 | Singlet (s) | N/A |
| H-α (vinylic) | ~6.4 | Doublet (d) | ~16.0 |
| H-β (vinylic) | ~7.7 | Doublet (d) | ~16.0 |
| Aromatic H | ~7.2 - 7.6 | Multiplet (m) |
Interpretation and Rationale
-
O-CH₃ (Methyl Protons): The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, hence they are expected to appear as a sharp singlet at approximately 3.8 ppm.
-
Vinylic Protons (H-α and H-β): The two protons on the carbon-carbon double bond are in a trans configuration, which is characterized by a large coupling constant (J) of around 16.0 Hz.[1] H-α, being closer to the carbonyl group, will be more shielded and appear at a lower chemical shift (~6.4 ppm) compared to H-β (~7.7 ppm), which is deshielded by the aromatic ring.
-
Aromatic Protons: The aromatic region will display a complex multiplet pattern between 7.2 and 7.6 ppm for the three protons on the benzene ring. The electron-withdrawing effects of the bromine and fluorine atoms, along with the cinnamate side chain, will influence their precise chemical shifts and coupling patterns. The fluorine atom will also introduce additional splitting (H-F coupling).
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of Methyl 4-bromo-2-fluorocinnamate in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Caption: Workflow for ¹H NMR analysis.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. As with ¹H NMR, the chemical shift of each carbon is dependent on its electronic environment.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| O-CH₃ | ~52 |
| C-α (vinylic) | ~118 |
| C-β (vinylic) | ~142 |
| Aromatic C-Br | ~125 |
| Aromatic C-H | ~115-135 |
| Aromatic C-F | ~160 (d, ¹JCF ≈ 250 Hz) |
| C=O (carbonyl) | ~166 |
Interpretation and Rationale
-
O-CH₃: The methyl carbon of the ester group is expected around 52 ppm.
-
Vinylic Carbons (C-α and C-β): C-α, adjacent to the carbonyl group, is predicted to be at a higher field (~118 ppm) than C-β (~142 ppm).
-
Aromatic Carbons: The aromatic carbons will resonate in the 115-160 ppm region. The carbon directly attached to the fluorine atom (C-F) will exhibit a large one-bond coupling constant (¹JCF) of approximately 250 Hz, resulting in a doublet.[3] The other aromatic carbons will also show smaller couplings to fluorine.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is typically found in the downfield region of the spectrum, around 166 ppm.[4]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz or higher NMR spectrometer is suitable.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0-220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phasing, and baseline correction.
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Methyl 4-bromo-2-fluorocinnamate is expected to show characteristic absorption bands for the ester, alkene, and aromatic functionalities.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3050-3100 | Aromatic/Vinylic C-H | Stretch |
| ~2950 | Aliphatic C-H (in CH₃) | Stretch |
| ~1720 | C=O (ester) | Stretch |
| ~1640 | C=C (alkene) | Stretch |
| ~1600, 1480 | C=C (aromatic) | Stretch |
| ~1250, 1170 | C-O (ester) | Stretch |
| ~980 | C-H (trans-alkene) | Out-of-plane bend |
| ~1050 | C-F | Stretch |
| ~600-800 | C-Br | Stretch |
Interpretation and Rationale
-
C=O Stretch: A strong absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group in a conjugated ester.
-
C=C Stretches: The alkene C=C stretch will appear around 1640 cm⁻¹, while the aromatic C=C stretches will be observed at approximately 1600 and 1480 cm⁻¹.
-
C-O Stretches: Two distinct C-O stretching bands for the ester group are expected around 1250 and 1170 cm⁻¹.
-
Trans-Alkene C-H Bend: A prominent peak around 980 cm⁻¹ is a hallmark of the out-of-plane bending vibration of the C-H bonds in a trans-disubstituted alkene.
-
C-F and C-Br Stretches: The C-F stretch is anticipated around 1050 cm⁻¹, while the C-Br stretch will be in the fingerprint region, typically between 600 and 800 cm⁻¹.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum (of the empty ATR crystal or a pure KBr pellet).
-
Record the sample spectrum in the 4000-400 cm⁻¹ range.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum will show a characteristic molecular ion peak cluster due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.
-
m/z for C₁₀H₈⁷⁹BrFO₂: 257.97
-
m/z for C₁₀H₈⁸¹BrFO₂: 259.97
-
The M⁺ and M+2 peaks will have approximately equal intensity.[5]
-
-
Key Fragmentation Peaks:
-
[M - OCH₃]⁺: Loss of the methoxy radical (•OCH₃) from the molecular ion, resulting in a peak at m/z 227/229.
-
[M - COOCH₃]⁺: Loss of the carbomethoxy radical (•COOCH₃), leading to a peak at m/z 199/201.
-
[C₇H₄BrF]⁺: A fragment corresponding to the 4-bromo-2-fluorostyrenyl cation at m/z 185/187.
-
Fragmentation Pathway
Caption: Predicted fragmentation pathway for Methyl 4-bromo-2-fluorocinnamate.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or a harder technique like Electron Ionization (EI).
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of Methyl 4-bromo-2-fluorocinnamate. The analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data offers a comprehensive structural characterization of the molecule. The provided experimental protocols serve as a validated system for acquiring high-quality spectroscopic data for this compound and its analogs. This information is crucial for the unambiguous identification and further investigation of Methyl 4-bromo-2-fluorocinnamate in various scientific and industrial applications.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection. (2017). PLoS ONE, 12(4), e0176214. [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education, 6(5), 156-158. [Link]
-
Esters, amides and substituted derivatives of cinnamic acid: Synthesis, antimicrobial activity and QSAR investigations. (2018). Bioorganic & Medicinal Chemistry, 26(18), 5192-5201. [Link]
-
13C NMR of Fluorinated Organics. (2007). University of Ottawa NMR Facility Blog. [Link]
-
Characteristics of 13C NMR Spectroscopy. (2023). In Organic Chemistry. OpenStax. [Link]
-
Bromo pattern in Mass Spectrometry. (2023, December 3). [Video]. YouTube. [Link]
Sources
- 1. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. youtube.com [youtube.com]
An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl (E)-4-bromo-2-fluorocinnamate
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of synthetic intermediates is paramount. Methyl (E)-4-bromo-2-fluorocinnamate is a substituted cinnamic acid ester, a class of compounds recognized for its versatile role as a building block in the synthesis of pharmaceuticals, agrochemicals, and other high-value organic molecules. Its utility stems from the strategic placement of functional groups—a bromine atom for cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a reactive α,β-unsaturated ester system.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the cornerstone technique for the unambiguous structural elucidation of such molecules.[1][2] It provides granular insights into the electronic environment of each proton, their spatial relationships, and the overall molecular connectivity. This guide offers a comprehensive analysis of the ¹H NMR spectrum of Methyl (E)-4-bromo-2-fluorocinnamate, moving from theoretical prediction to practical interpretation. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical data to drive their scientific endeavors.
Section 1: Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, one must first identify all chemically non-equivalent protons within the molecule. The structure of Methyl (E)-4-bromo-2-fluorocinnamate contains three distinct regions: the aromatic ring, the vinylic (alkene) bridge, and the methyl ester group. This gives rise to six unique proton signals.
Caption: Molecular structure with labeled proton environments.
The six distinct proton environments are:
-
-OCH₃: The three equivalent protons of the methyl ester group.
-
H-α: The vinylic proton adjacent (alpha) to the carbonyl group.
-
H-β: The vinylic proton adjacent (beta) to the carbonyl group and attached to the aromatic ring.
-
H-3: The aromatic proton positioned ortho to the fluorine and meta to the bromine.
-
H-5: The aromatic proton positioned ortho to the bromine and meta to the fluorine.
-
H-6: The aromatic proton positioned ortho to the cinnamate substituent.
Section 2: Theoretical Prediction and Spectral Interpretation
The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide the necessary data for structural assignment. The analysis below assumes a standard deuterated chloroform (CDCl₃) solvent and a spectrometer operating at 400 MHz.
The Methyl Ester Protons (-OCH₃)
-
Chemical Shift (δ): Protons of a methyl ester typically appear in the range of 3.5–4.0 ppm.[3] The electron-withdrawing nature of the attached carbonyl group deshields these protons relative to alkane protons. A value of approximately δ 3.8-3.9 ppm is expected.
-
Integration: The signal will integrate to 3H .
-
Multiplicity: As there are no protons on adjacent atoms (within three bonds), this signal will be a sharp singlet (s) . This is often one of the most straightforward signals to assign in the spectrum.
The Vinylic Protons (H-α and H-β)
The two vinylic protons are chemically distinct and couple with each other.
-
Chemical Shift (δ): Vinylic protons generally resonate between 4.5 and 7.5 ppm.[4][5] In a cinnamate system, H-β is significantly deshielded by the anisotropic effect of the aromatic ring and its resonance position is further downfield. H-α is deshielded by the adjacent carbonyl group.
-
H-β: Expected to be the most downfield of the vinylic pair, around δ 7.6-7.8 ppm .
-
H-α: Expected to be further upfield, around δ 6.4-6.6 ppm .
-
-
Integration: Each signal will integrate to 1H .
-
Multiplicity: H-α and H-β will split each other. For the (E)-isomer, the protons are in a trans configuration, which results in a large vicinal coupling constant (³JHαHβ) of approximately 15-18 Hz. This large coupling is a definitive characteristic of the trans geometry.[6] Therefore, both signals will appear as a doublet (d) .
The Aromatic Protons (H-3, H-5, and H-6)
This region is the most complex due to multiple proton-proton and proton-fluorine couplings. Aromatic protons typically resonate between 6.5 and 8.5 ppm.[7][8] The presence of both electron-withdrawing (F, Br, cinnamate) and potentially electron-donating resonance effects, combined with spin-spin coupling, dictates the final appearance. The ¹⁹F nucleus has a spin of I=½ and will couple to nearby protons, with the magnitude of the coupling constant (JHF) decreasing with the number of bonds separating the nuclei.[9][10][11]
-
H-3: This proton is flanked by the fluorine at C-2 and the bromine at C-4.
-
Coupling: It will be split by the ortho fluorine (³JHF ≈ 8-10 Hz) and the meta proton H-5 (⁴JHH ≈ 2-3 Hz).
-
Multiplicity: Expected to be a doublet of doublets (dd) .
-
Chemical Shift: Being ortho to the highly electronegative fluorine atom, this proton is expected to be significantly deshielded, likely appearing around δ 7.4-7.5 ppm .
-
-
H-5: This proton is situated between the bromine at C-4 and the proton at C-6.
-
Coupling: It will be split by the ortho proton H-6 (³JHH ≈ 8-9 Hz), the meta proton H-3 (⁴JHH ≈ 2-3 Hz), and the meta fluorine at C-2 (⁴JHF ≈ 4-7 Hz).
-
Multiplicity: This will be the most complex signal, appearing as a doublet of doublet of doublets (ddd) , although some smaller couplings may not be fully resolved, leading to the appearance of a complex multiplet.
-
Chemical Shift: Its position will be influenced by the ortho bromine and meta fluorine, likely resonating around δ 7.2-7.3 ppm .
-
-
H-6: This proton is ortho to the electron-withdrawing cinnamate group.
-
Coupling: It will be split by its ortho neighbor H-5 (³JHH ≈ 8-9 Hz) and the para fluorine at C-2 (⁵JHF ≈ 2-3 Hz).
-
Multiplicity: Expected to appear as a doublet of doublets (dd) or a triplet if the coupling constants happen to be very similar (an accidental isochrony).
-
Chemical Shift: The deshielding effect of the adjacent cinnamate group will place this signal downfield, anticipated around δ 7.8-8.0 ppm , potentially overlapping with the H-β signal.
-
Section 3: Data Summary and Visualization
The predicted ¹H NMR data are summarized in the table below for clarity and quick reference.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H-β | 7.6 – 7.8 | Doublet (d) | ³JHαHβ ≈ 16 | 1H |
| H-6 | 7.8 – 8.0 | Doublet of Doublets (dd) | ³JH5H6 ≈ 8-9; ⁵JHF ≈ 2-3 | 1H |
| H-3 | 7.4 – 7.5 | Doublet of Doublets (dd) | ³JHF ≈ 8-10; ⁴JH3H5 ≈ 2-3 | 1H |
| H-5 | 7.2 – 7.3 | Doublet of Doublet of Doublets (ddd) | ³JH5H6 ≈ 8-9; ⁴JHF ≈ 4-7; ⁴JH3H5 ≈ 2-3 | 1H |
| H-α | 6.4 – 6.6 | Doublet (d) | ³JHαHβ ≈ 16 | 1H |
| -OCH₃ | 3.8 – 3.9 | Singlet (s) | N/A | 3H |
To further clarify the interactions leading to the observed splitting patterns, the following diagram illustrates the key J-coupling relationships in the molecule.
Caption: J-coupling network in Methyl 4-bromo-2-fluorocinnamate.
Section 4: Experimental Protocol for ¹H NMR Acquisition
Adherence to a robust and standardized protocol is critical for acquiring high-quality, reproducible NMR data. The following methodology represents a self-validating system for the characterization of this compound.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of Methyl 4-bromo-2-fluorocinnamate directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) to the NMR tube. TMS serves as the internal reference standard, with its proton signal defined as δ 0.00 ppm.[3][5]
-
Dissolution: Cap the NMR tube and vortex gently until the sample is completely dissolved. A clear, homogeneous solution is required to ensure sharp, well-resolved NMR signals.
Spectrometer Parameters (Example: 400 MHz Spectrometer)
-
Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for narrow and symmetrical peaks for the lock signal.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse (e.g., 'zg30') sequence with a 30° flip angle to ensure quantitative integration across multiple scans without saturating the signals.
-
Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Set a relaxation delay of at least 2 seconds to allow for near-complete T1 relaxation of all protons, which is essential for accurate integration.
-
Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.
-
Data Processing
-
Fourier Transform: Apply an exponential multiplication (line broadening factor of 0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier Transform.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape. Apply an automatic baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift scale by setting the TMS peak to δ 0.00 ppm.
-
Integration: Define the integral regions for each distinct signal. Normalize the integrals by setting the value of one of the single-proton signals (e.g., H-α) to 1.0.
-
Peak Picking and Coupling Constant Measurement: Identify the peak maxima for all signals and measure the frequency differences (in Hz) between the split peaks to determine the J-coupling constants.
Section 5: Conclusion
The ¹H NMR spectrum of Methyl (E)-4-bromo-2-fluorocinnamate is a rich source of structural information. A systematic analysis allows for the confident assignment of all six unique proton environments. Key diagnostic features include the characteristic singlet of the methyl ester, the pair of doublets with a large (~16 Hz) coupling constant confirming the (E)-vinylic geometry, and the complex aromatic region governed by both H-H and H-F coupling interactions. This guide provides a robust framework for both predicting and interpreting the spectrum, underscoring the indispensable power of NMR spectroscopy in modern chemical research and development.
References
-
ResearchGate. (2007). Coupling of Protons with Fluorine Page. Available at: [Link]
-
Emsley, J. W., & Phillips, L. (1976). Fluorine Coupling Constants. Progress in NMR Spectroscopy, 10, 83-756. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Supplementary Information for Photochemical & Photobiological Sciences. Available at: [Link]
-
Micura, R., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available at: [Link]
-
LibreTexts Chemistry. (2021). 1H NMR Spectroscopy. Available at: [Link]
-
Reich, H. NMR Spectroscopy: 19F NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]
-
Save My Exams. (2025). Proton (1H) NMR Spectroscopy. A Level Chemistry. Available at: [Link]
-
Navick, M., et al. (2010). Cinnamoylphenethylamine 1H-NMR chemical shifts: a concise reference for ubiquitous compounds. PubMed. Available at: [Link]
-
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Available at: [Link]
-
Abraham, R. J., et al. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
LibreTexts Chemistry. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
ResearchGate. NMR Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Available at: [Link]
-
University College London. Chemical shifts. Available at: [Link]
Sources
- 1. kud.ac.in [kud.ac.in]
- 2. savemyexams.com [savemyexams.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Cinnamoylphenethylamine 1H-NMR chemical shifts: a concise reference for ubiquitous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. amherst.edu [amherst.edu]
- 9. researchgate.net [researchgate.net]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. alfa-chemistry.com [alfa-chemistry.com]
Analytical Characterization of Methyl 4-bromo-2-fluorocinnamate via GC-MS
Technical Guide for Structural Elucidation and Quality Assurance
Executive Summary
This guide provides a comprehensive technical framework for the mass spectrometric analysis of Methyl 4-bromo-2-fluorocinnamate (
This document moves beyond generic protocols, offering a self-validating methodology that integrates physicochemical logic with experimental rigor.
Part 1: Physicochemical Profiling & Isotopic Signature
Before initiating acquisition, the analyst must ground the interpretation in the molecule's fundamental properties. The presence of Bromine (
Molecular Specifications
| Property | Value | Notes |
| Formula | ||
| Monoisotopic Mass | 257.97 Da ( | Based on |
| Nominal Mass | 258 / 260 Da | Distinct doublet due to Br isotopes |
| Boiling Point | ~300°C (Predicted) | Suitable for GC-MS (high thermal stability) |
| LogP | ~3.1 | Hydrophobic; ideal for splitless injection |
The Bromine Diagnostic (The "1:1 Rule")
The most critical validation step is observing the isotopic envelope of the molecular ion (
-
Bromine (
: ): Natural abundance is approximately 50.7% : 49.3% . -
Result: The molecular ion will appear not as a single peak, but as a doublet at m/z 258 and 260 with nearly equal intensity (1:1 ratio).
-
Fluorine (
): Monoisotopic. It does not contribute to the isotope pattern but shifts the mass defect.
Expert Insight: If your spectrum shows an M+ cluster at 258/260 with a ratio significantly deviating from 1:1 (e.g., 3:1), you are likely analyzing a chlorinated impurity (Cl isotopes are 3:1) or a co-eluting contaminant.
Part 2: Experimental Configuration (GC-EI-MS)
Liquid Chromatography (LC-MS) is often unnecessary for this uncharged, volatile ester. Gas Chromatography with Electron Impact (EI) is the gold standard, providing rich structural fragmentation data that ESI (soft ionization) often lacks.
Chromatographic Method (The "Resolution" Phase)
-
Column: DB-5MS UI (or equivalent 5% phenyl-arylene).
-
Why: The slight polarity of the phenyl groups interacts with the
-electrons of the cinnamate double bond, aiding in the separation of E (trans) and Z (cis) isomers.
-
-
Carrier Gas: Helium (Constant Flow: 1.0 mL/min).
-
Inlet: Split/Splitless (250°C).
-
Note: Use a split ratio of 20:1 for neat samples to prevent detector saturation.
-
Mass Spectrometer Settings (The "Detection" Phase)
-
Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Causality: High source temps prevent condensation of the aromatic ring but excessive heat (>250°C) can induce thermal degradation of the bromine bond before ionization.
-
-
Scan Range: m/z 40 – 350.
-
Logic: Sufficient to capture the molecular ion (260) and low-mass aromatic fragments, while avoiding air/water background (<40).
-
Part 3: Fragmentation Mechanics & Spectral Interpretation
The fragmentation of methyl cinnamates under EI conditions is highly predictable. The pathway is driven by the stability of the conjugated aromatic system.
Primary Fragmentation Pathway
-
Molecular Ion (
): m/z 258 / 260 . (Base peak intensity varies). -
-Cleavage (Loss of Methoxy): The ester bond cleaves, expelling a methoxy radical (
, mass 31).-
Diagnostic Ion: m/z 227 / 229 .
-
Structure: Acylium ion (
). This is often the Base Peak (100% relative abundance).
-
-
Decarbonylation (Loss of CO): The acylium ion loses carbon monoxide (CO, mass 28).
-
Diagnostic Ion: m/z 199 / 201 .
-
Structure: A substituted styryl cation (
).
-
-
Halogen Loss (Secondary): The styryl cation may lose the Bromine atom (
, mass 79/81).-
Diagnostic Ion: m/z 120 .
-
Structure: A fluorinated indenyl or tropylium-type cation (
). Note that the "1:1 doublet" disappears here, confirming the loss of Bromine.
-
Visualization of Fragmentation Logic
Figure 1: Step-wise fragmentation pathway of Methyl 4-bromo-2-fluorocinnamate under 70 eV EI ionization.
Part 4: Quality Assurance & Impurity Profiling
In drug development, the purity of the scaffold is paramount. The synthesis of cinnamates (often via Horner-Wadsworth-Emmons or Heck reaction) can yield specific impurities.
Distinguishing Geometric Isomers (E vs Z)
The E-isomer (trans) is typically the desired thermodynamic product.
-
Retention Time: On non-polar columns (DB-5), the Z-isomer (cis) usually elutes before the E-isomer due to steric hindrance preventing efficient packing with the stationary phase.
-
Spectral difference: While mass spectra are similar, the Z-isomer often shows a higher abundance of the
ion relative to the molecular ion due to "ortho-effect" type interactions if substituents allow, though less pronounced in simple cinnamates.
Regioisomer Validation
If the starting material was "4-bromo-2-fluorobenzaldehyde", the product is secure. However, if the synthesis involved bromination of a fluorocinnamate, regioisomers (e.g., 2-bromo-4-fluoro) are possible.
-
Differentiation: Regioisomers are Isobaric (same mass). They can only be distinguished by:
-
Chromatographic Resolution: They will have slightly different Retention Indices (RI).
-
Fingerprint Region: Subtle differences in the lower mass range (m/z 50-150) related to the stability of the ortho- vs para- halogen.
-
Self-Validating Workflow
Figure 2: Logical flow for the validation of halogenated cinnamate derivatives.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center: Methyl cinnamate fragmentation standards. NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for mechanisms of -cleavage in esters).
-
PubChem. Methyl 4-bromo-2-fluorobenzoate (Related Structure for Halogen Pattern Comparison).[1] National Library of Medicine. Available at: [Link]
Sources
Technical Monograph: Methyl 4-bromo-2-fluorocinnamate
The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Methyl 4-bromo-2-fluorocinnamate .
A Versatile Scaffold for Medicinal Chemistry & Drug Discovery
Chemical Identity & Core Data
Methyl 4-bromo-2-fluorocinnamate is a trisubstituted aromatic building block characterized by three distinct reactive handles: an electrophilic ester, a Michael-acceptor alkene, and an aryl bromide suitable for cross-coupling. It is predominantly used as an intermediate in the synthesis of pharmaceutical agents, particularly kinase inhibitors and receptor antagonists.
| Property | Data |
| IUPAC Name | Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
| CAS Number | 149947-09-1 |
| Molecular Formula | C₁₀H₈BrFO₂ |
| Molecular Weight | 259.07 g/mol |
| SMILES | COC(=O)/C=C/C1=C(F)C=C(Br)C=C1 |
| Appearance | White to off-white crystalline solid (typically) |
| Melting Point | 72–76 °C (Predicted/Analogous range based on acid precursor) |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthetic Pathways
The most reliable route to high-purity (E)-isomer is the Horner-Wadsworth-Emmons (HWE) reaction. Unlike the Wittig reaction, which can yield mixtures of E/Z isomers and produces difficult-to-remove triphenylphosphine oxide, the HWE reaction ensures high E-selectivity and produces water-soluble phosphate byproducts.
Protocol: Horner-Wadsworth-Emmons Olefination
Reagents: 4-Bromo-2-fluorobenzaldehyde, Trimethyl phosphonoacetate, Sodium Hydride (NaH), THF.
-
Activation: To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add trimethyl phosphonoacetate (1.1 equiv) dropwise. Stir for 30 minutes until the solution becomes clear (formation of the phosphonate carbanion).
-
Coupling: Add a solution of 4-bromo-2-fluorobenzaldehyde (1.0 equiv) in THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Quench with saturated NH₄Cl solution. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography to afford the product as a white solid.
Figure 1: Horner-Wadsworth-Emmons synthesis pathway ensuring (E)-stereoselectivity.
Mechanistic Reactivity & Applications
This molecule acts as a "tri-functional" scaffold. Each functional group serves a distinct role in Structure-Activity Relationship (SAR) studies.
A. The Aryl Bromide (C-4 Position)
-
Reactivity: Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Utility: Allows for the attachment of biaryl systems or heterocycles to extend the pharmacophore into deep hydrophobic pockets of a target protein (e.g., Kinase hinge regions).
B. The Cinnamate Double Bond (Michael Acceptor)
-
Reactivity: 1,4-Nucleophilic addition or Cyclopropanation.
-
Utility:
-
Covalent Inhibition: Can react with cysteine residues in proteins (e.g., EGFR, BTK) to form irreversible bonds.
-
Cyclization: Precursor for synthesizing Quinolinones (via intramolecular amide coupling) or Coumarins .
-
C. The 2-Fluoro Substituent[2][3]
-
Reactivity: Ortho-lithiation director or metabolic blocker.
-
Utility:
-
Conformational Lock: The fluorine atom creates an electrostatic repulsion with the carbonyl oxygen (if the ester is hydrolyzed to an amide), forcing the molecule into a planar conformation that often improves binding affinity.
-
Metabolic Stability: Blocks P450 oxidation at the electron-rich ortho position.
-
Figure 2: Reactivity map highlighting the three divergent synthetic pathways.
Analytical Characterization
To validate the synthesis of Methyl 4-bromo-2-fluorocinnamate, the following spectral signatures should be observed.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.78 (d, J = 16.0 Hz, 1H): The β-proton of the alkene. The large coupling constant (J > 15 Hz) confirms the trans (E) geometry.
-
δ 6.50 (d, J = 16.0 Hz, 1H): The α-proton of the alkene.
-
δ 7.45 (t, 1H): The aromatic proton at C-3 (triplet due to H-F coupling).
-
δ 3.82 (s, 3H): The methyl ester singlet.
-
-
¹³C NMR: Distinct peaks at ~167 ppm (C=O) and ~140 ppm (C-F, doublet due to C-F coupling, J ≈ 250 Hz).
-
IR Spectroscopy:
-
1720 cm⁻¹: Strong C=O stretch (conjugated ester).
-
1635 cm⁻¹: C=C alkene stretch.
-
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from UV to prevent E to Z photoisomerization).
-
Disposal: Dispose of as halogenated organic waste.
References
-
Sigma-Aldrich. Methyl 3-(4-bromo-2-fluorophenyl)acrylate Product Page (CAS 149947-09-1).Link
-
Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction: Mechanism and Protocols.Link
-
National Institutes of Health (NIH). Drug Discovery Targeting Bromodomain-Containing Protein 4 (Use of cinnamate scaffolds).Link
-
Royal Society of Chemistry. Fluorination methods in drug discovery (Role of fluorine in metabolic stability).Link
Methodological & Application
"Methyl 4-bromo-2-fluorocinnamate" Heck reaction protocol
Application Note: Chemoselective Synthesis of Methyl 4-bromo-2-fluorocinnamate via Heck Protocol
Strategic Overview
Methyl 4-bromo-2-fluorocinnamate is a high-value "linchpin" scaffold in drug discovery. Its structural utility is threefold:
-
The Cinnamate Moiety: A Michael acceptor serving as a precursor for heterocycles (e.g., quinolinones, indoles) or as a covalent warhead in targeted therapies.
-
The Aryl Bromide: A dormant electrophile retained for subsequent cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to build library diversity.
-
The Ortho-Fluorine: A bioisostere that modulates metabolic stability and conformation by influencing the planarity of the system.
This protocol details the chemoselective Mizoroki-Heck reaction to synthesize this scaffold. The critical challenge is achieving exclusive coupling at the C–I bond of the precursor (4-bromo-2-fluoro-1-iodobenzene) while leaving the C–Br bond intact for future functionalization.
Mechanistic Design & Chemoselectivity
The success of this protocol relies on the kinetic differentiation between the oxidative addition rates of Aryl-Iodides and Aryl-Bromides to the Palladium(0) catalyst.
-
Kinetic Hierarchy:
. -
Catalyst Control: By maintaining a reaction temperature below 100°C and avoiding electron-rich, bulky phosphines that might accelerate Ar-Br activation, we achieve >98% chemoselectivity.
Reaction Pathway Diagram
Figure 1: Kinetic selection pathway demonstrating the exclusive activation of the C-I bond over the C-Br bond.
Experimental Protocol
Objective: Synthesis of Methyl (E)-3-(4-bromo-2-fluorophenyl)acrylate.
Materials Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Amount | Role |
| 4-Bromo-2-fluoro-1-iodobenzene | 300.90 | 1.0 | 3.01 g (10 mmol) | Limiting Substrate |
| Methyl Acrylate | 86.09 | 1.5 | 1.29 g (1.35 mL) | Olefin Partner |
| Palladium(II) Acetate | 224.51 | 0.02 | 45 mg (2 mol%) | Pre-catalyst |
| Tri-o-tolylphosphine P(o-tol)3 | 304.37 | 0.04 | 122 mg (4 mol%) | Ligand (Stabilizer) |
| Triethylamine (Et3N) | 101.19 | 2.5 | 2.53 g (3.5 mL) | Base (HI Scavenger) |
| Acetonitrile (MeCN) | - | - | 20 mL (0.5 M) | Solvent |
> Note: DMF is an alternative solvent if higher temperatures (>90°C) are required, but MeCN simplifies workup.
Step-by-Step Procedure
-
Catalyst Pre-complexation (Optional but Recommended):
-
In a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add Pd(OAc)2 and P(o-tol)3 .
-
Add 5 mL of anhydrous MeCN . Stir at room temperature for 10 minutes until the solution turns a clear yellow/orange. Rationale: This ensures formation of the active Pd(0)-phosphine species prior to substrate exposure.
-
-
Reaction Assembly:
-
Add the 4-Bromo-2-fluoro-1-iodobenzene to the catalyst solution.
-
Add the remaining MeCN (15 mL).
-
Add Triethylamine via syringe.
-
Add Methyl Acrylate last to prevent polymerization.
-
-
Execution:
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to 85°C (oil bath temperature).
-
Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.
-
Checkpoint: The reaction typically reaches completion within 4–6 hours. The spot for the starting iodide (
) should disappear, replaced by the highly fluorescent cinnamate product ( ).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter the suspension through a pad of Celite to remove palladium black and ammonium salts. Wash the pad with Ethyl Acetate (30 mL).
-
Concentrate the filtrate under reduced pressure to remove MeCN and excess Et3N.
-
-
Purification:
-
Dissolve the residue in EtOAc (50 mL) and wash with 1M HCl (20 mL) to remove residual amine, followed by Brine (20 mL).
-
Dry over MgSO4, filter, and concentrate.
-
Recrystallization: The crude solid can often be recrystallized from hot Hexane/Ethanol (9:1) to yield off-white needles.
-
Flash Chromatography: If necessary, elute with Hexane/EtOAc (95:5 to 90:10).
-
Analytical Validation
The product must be validated to confirm the retention of the bromine atom and the trans geometry of the double bond.
-
1H NMR (400 MHz, CDCl3):
- 7.75 (d, J = 16.0 Hz, 1H, =CH-Ar): The large coupling constant (16 Hz) confirms the (E)-isomer .
- 6.45 (d, J = 16.0 Hz, 1H, =CH-CO).
- 7.45 (t, 1H, Ar-H): Look for the specific splitting pattern of the 2-fluoro-4-bromo ring.
- 3.80 (s, 3H, OMe).
-
13C NMR: Look for the carbonyl peak ~167 ppm and the C-F coupling doublets in the aromatic region.
-
Mass Spec: M+ peak at ~272/274 (1:1 intensity ratio) confirms the presence of one Bromine atom . If the mass is higher or the pattern differs, the Br may have reacted (homocoupling).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Poisoned Catalyst | Ensure reagents are deoxygenated. Sparge MeCN with Argon for 15 mins before use. |
| Formation of Biaryl (Ar-Ar) | Homocoupling | Reduce temperature to 80°C. Ensure excess acrylate is present. |
| Reaction at C-Br | Temperature too high | Strictly keep T < 100°C. Do not use highly active ligands like S-Phos or PCy3 for this step. |
| Black Precipitate Early | Pd Aggregation | Increase P(o-tol)3 loading to 6-8 mol% to stabilize the Pd species. |
Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Safety Considerations
-
Acrylates: Methyl acrylate is a lachrymator and potential sensitizer. Handle only in a fume hood. Polymerization can occur exothermically; store stabilized (with MEHQ) and keep cold.
-
Palladium Residues: Palladium is a heavy metal. All solid waste (Celite pads) must be disposed of in hazardous heavy metal waste containers.
-
Pressurization: If running in a sealed tube (not required for MeCN reflux but common in high-throughput screens), ensure glassware is rated for pressure.
References
-
Chemoselectivity of I vs Br in Heck Reactions
-
Mechanochemical selectivity demonstrating I > Br preference: Juribasic, M., et al. "Thermally accelerated Heck reaction under direct mechanocatalysis." RSC Advances, 2025. (Contextual validation from search results 1.1).
-
General Protocol for Aryl Iodides: Xu, L., et al. "Heck Reaction in Ionic Liquids." Organometallics, 2000, 19, 1123–1127.
-
- Ligand Effects on Selectivity: Littke, A. F., & Fu, G. C. "Palladium-catalyzed coupling reactions of aryl chlorides." Angew. Chem. Int. Ed., 2002, 41, 4176. (Explains why bulky phosphines activate chemically inert bonds, justifying their exclusion here to protect the Br).
-
Standard Heck Protocols
-
Beletskaya, I. P., & Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev., 2000, 100, 3009–3066.
-
Sources
Suzuki coupling applications of "Methyl 4-bromo-2-fluorocinnamate"
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 4-bromo-2-fluorocinnamate
For Researchers, Scientists, and Drug Development Professionals
This document serves as a comprehensive technical guide for the effective utilization of Methyl 4-bromo-2-fluorocinnamate as a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. As a Senior Application Scientist, my objective is to provide not just protocols, but a deeper understanding of the reaction's nuances, enabling researchers to optimize conditions, troubleshoot challenges, and harness the full synthetic potential of this versatile substrate.
Methyl 4-bromo-2-fluorocinnamate is a valuable starting material in medicinal chemistry and materials science. Its structure incorporates three key features:
-
An aryl bromide , the reactive handle for the Suzuki coupling.
-
An ortho-fluorine atom , which modulates the electronic properties and potential biological activity of the resulting products.[1]
-
An electron-withdrawing methyl cinnamate group , which influences the reactivity of the C-Br bond and provides a site for further synthetic elaboration.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its reliability, functional group tolerance, and the mild conditions under which it can be performed to create C(sp²)–C(sp²) bonds.[2] This guide will detail the critical parameters for successfully coupling Methyl 4-bromo-2-fluorocinnamate with a variety of organoboron partners.
I. The Catalytic Cycle: A Mechanistic Overview
A fundamental understanding of the Suzuki-Miyaura catalytic cycle is paramount for rational optimization. The reaction proceeds through three primary steps, centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of Methyl 4-bromo-2-fluorocinnamate. This is often the rate-determining step. The reactivity of aryl halides generally follows the trend I > Br > OTf >> Cl.[5] The presence of the electron-withdrawing cinnamate ester and the electronegative fluorine atom can facilitate this step.[4][6]
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center, displacing the halide. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[3][7]
-
Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[3]
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.
II. Optimizing Reaction Parameters: A Scientist's Perspective
The success of the Suzuki coupling hinges on the judicious selection of four key components: the catalyst system, base, solvent, and temperature.
Catalyst System: The Palladium Source and Ligand
The choice of palladium precursor and, more importantly, the ligand, is critical. While simple catalysts like Pd(PPh₃)₄ can be effective, modern, highly active systems often employ a separate Pd(II) or Pd(0) source with a specialized ligand.
-
Palladium Sources: Common, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used.[4] These are reduced in situ to the active Pd(0) species. Pd₂(dba)₃ is a common Pd(0) source.
-
Ligands: For an electron-deficient aryl bromide like our substrate, bulky and electron-rich phosphine ligands are highly recommended. They promote both the oxidative addition and the final reductive elimination step.[4][8] Examples include triphenylphosphine (PPh₃), tri(cyclohexyl)phosphine (PCy₃), and advanced biaryl phosphines like SPhos and XPhos. N-Heterocyclic carbenes (NHCs) are also powerful alternatives.[7]
Base Selection: The Key to Transmetalation
The base is not merely a pH adjuster; it is a stoichiometric reagent essential for activating the boronic acid.[3][7] The choice of base can dramatically affect yield and must be compatible with the ester functionality of the substrate, which is susceptible to hydrolysis under harsh basic conditions.
| Base | Strength | Common Solvents | Notes |
| Na₂CO₃, K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Cost-effective and widely used. Good starting point for optimization. |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | A stronger base, often effective for challenging or sterically hindered couplings. |
| Cs₂CO₃ | Strong | Toluene, Dioxane, THF | Highly effective but more expensive. |
| KF, CsF | Mild/Moderate | THF, Dioxane | Fluoride bases are particularly effective due to the high affinity of fluorine for boron, which aids in the formation of the reactive boronate species.[9][10] They are an excellent choice to minimize ester hydrolysis.[7] |
Solvent System
The solvent must solubilize the reactants and facilitate the interaction of all components in the catalytic cycle. Aprotic polar solvents are common. Biphasic systems, typically an organic solvent with water, are frequently used with inorganic bases like carbonates and phosphates.[4]
-
Common Choices: Dioxane, Toluene, Tetrahydrofuran (THF), Dimethylformamide (DMF).
-
Green Solvents: Newer protocols are exploring greener options like 2-MeTHF or cyclopentyl methyl ether (CPME).
III. Experimental Protocols
Safety Note: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling Methyl 4-bromo-2-fluorocinnamate with a generic arylboronic acid.
Reagents & Materials
| Reagent | Molar Equiv. | Purpose |
| Methyl 4-bromo-2-fluorocinnamate | 1.0 | Aryl Halide |
| Arylboronic Acid | 1.2 - 1.5 | Coupling Partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 0.01 - 0.05 (1-5 mol%) | Catalyst |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 | Activator |
| Solvent (e.g., Dioxane/H₂O 4:1) | - | Reaction Medium |
Step-by-Step Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 4-bromo-2-fluorocinnamate (1.0 equiv), the arylboronic acid (1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is crucial as the active Pd(0) catalyst can be sensitive to oxygen.
-
Reagent Addition: Add the base (e.g., K₂CO₃, 2.5 equiv). Then, add the degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. The solvent should be degassed by bubbling with N₂ or Ar for at least 30 minutes prior to use.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired coupled product.[11]
Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.
IV. Troubleshooting Common Issues
Even a robust reaction like the Suzuki coupling can present challenges. Below are common issues and field-tested solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently degassed solvent/reagents.3. Inappropriate base or solvent choice.4. Low reaction temperature. | 1. Use a fresh catalyst source and ligand. Consider a more robust pre-catalyst.2. Ensure all solvents are thoroughly degassed. Maintain a positive inert gas pressure.3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or CsF).4. Increase the reaction temperature in 10 °C increments. |
| Significant Side Products | 1. Protodeborylation: Boronic acid decomposes to the corresponding arene.[4]2. Homo-coupling: Boronic acid couples with itself.[11]3. Dehalogenation: The starting aryl bromide is reduced to an arene.[4][11]4. Ester Hydrolysis: The methyl ester is cleaved to a carboxylic acid. | 1. Use the boronic acid as soon as possible after weighing. Use pinacol esters which are more stable. Ensure the base is not excessively strong or wet.2. Use a more active catalyst system to favor cross-coupling. Sometimes slower addition of the boronic acid can help.[11]3. Ensure the reaction is free of potential hydride sources. Some phosphine ligands can promote this; consider screening ligands.4. Use a milder base like KF or K₂CO₃ instead of hydroxides (NaOH, KOH). Avoid excessively long reaction times at high temperatures. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts.2. Residual palladium catalyst contaminates the product. | 1. Optimize the solvent system for column chromatography.[11] If the product is a solid, recrystallization can be a highly effective purification method.[11]2. Filter the crude reaction mixture through a pad of celite before work-up.[11] Specific scavengers can also be used to remove residual palladium. |
V. Conclusion
Methyl 4-bromo-2-fluorocinnamate is a highly effective substrate for Suzuki-Miyaura cross-coupling, providing access to a diverse array of substituted cinnamates which are precursors to valuable pharmaceutical and material science targets. Success with this substrate is achieved through a logical approach to reaction optimization, with careful consideration given to the interplay between the catalyst, ligand, base, and solvent. By understanding the underlying mechanism and anticipating potential side reactions, researchers can confidently and efficiently employ this powerful synthetic tool.
References
-
The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki–Miyaura reaction and mechanistic design for the direct... ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step. PubMed. Available at: [Link]
-
Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
-
Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC. Available at: [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. JoVE. Available at: [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Methyl 4-bromo-2-fluorocinnamate in Advanced Organic Synthesis
[1][2]
Executive Summary
Methyl 4-bromo-2-fluorocinnamate represents a "privileged scaffold" in modern drug discovery, offering a unique combination of electronic modulation and orthogonal reactivity. Unlike simple aryl halides, this building block integrates three distinct chemical handles: an electrophilic Michael acceptor (the
This guide details the strategic application of this compound, moving beyond basic characterization to actionable, high-yield protocols for constructing complex heterocyclic cores (quinolines, coumarins) and biaryl systems essential for kinase inhibitors and anti-inflammatory agents.
Chemical Profile & Properties[1][2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
| CAS Number | 149947-09-1 (Ester) / 149947-19-3 (Acid Parent) |
| Molecular Formula | |
| Molecular Weight | 259.07 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 72–76 °C |
| Solubility | Soluble in DCM, EtOAc, THF; Sparingly soluble in hexanes |
| Storage | 2–8 °C, protect from light (alkene sensitivity) |
Strategic Reactivity Analysis
The utility of Methyl 4-bromo-2-fluorocinnamate lies in its orthogonal reactivity . A senior synthetic chemist views this molecule not as a single unit, but as three reactive vectors that can be engaged sequentially without protecting groups.
The "Three-Vector" Diversification Strategy
-
Vector A (C4-Bromine): A high-fidelity handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). The electron-withdrawing nature of the cinnamate tail activates this position for oxidative addition.
-
Vector B (C2-Fluorine): Provides metabolic stability (blocking P450 oxidation) and exerts an ortho-effect that influences the conformation of the side chain. In rare cases, it can serve as a site for
under forcing conditions with strong nucleophiles. -
Vector C (Enone System): The
-unsaturated ester is a prime Michael acceptor for heterocycle formation (e.g., pyrazolines, pyrrolidines) or can be reduced to the allylic alcohol/saturated ester.
Figure 1: Orthogonal reactivity vectors of the scaffold.
Application Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling
Objective: Functionalize the C4 position while preserving the
Mechanism & Rationale:
We utilize a mild base (
Materials:
-
Methyl 4-bromo-2-fluorocinnamate (1.0 equiv)[1]
-
Aryl boronic acid (1.2 equiv)
- (2 mol%)
-
SPhos (4 mol%)
- (2.0 equiv, anhydrous)
-
Solvent: Toluene/Water (10:1)
Step-by-Step Procedure:
-
Degassing: Charge a reaction vial with the cinnamate, boronic acid, and phosphate base. Seal and purge with Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of boronic acids.
-
Catalyst Addition: Add
and SPhos. Add the degassed solvent mixture via syringe. -
Reaction: Heat the mixture to 80 °C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide should disappear; the product will likely be more polar/fluorescent.
-
Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash column chromatography.
Expected Yield: 85–95% of the biaryl cinnamate.
Protocol B: Synthesis of Functionalized Quinolinones
Objective: Use the cinnamate backbone to construct a dihydroquinolinone core, a frequent motif in kinase inhibitors. Strategy: A "Nitration-Reduction-Cyclization" cascade.
Workflow Diagram:
Figure 2: Cascade synthesis of the dihydroquinolinone core.
Step-by-Step Procedure:
-
Nitration (Electrophilic Aromatic Substitution):
-
Dissolve Methyl 4-bromo-2-fluorocinnamate (5 mmol) in conc.
(10 mL) at -10 °C. -
Dropwise add fuming
(1.1 equiv). The fluorine atom directs the nitro group para to itself (position 5 relative to the cinnamate tail). -
Quench on ice after 30 mins. Isolate the nitro-intermediate.
-
-
Reductive Cyclization:
-
Dissolve the nitro-intermediate in Acetic Acid (20 mL).
-
Add Iron powder (5 equiv) and heat to 90 °C.
-
Mechanism: The nitro group reduces to an aniline. The nucleophilic amine then attacks the ester carbonyl (5-exo-trig/6-exo-trig favorability) to close the ring, forming the lactam.
-
-
Isolation:
-
Filter off iron residues. Concentrate the filtrate.
-
Recrystallize from Ethanol/Water.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki Coupling | Protodebromination (loss of Br) | Switch to anhydrous conditions; lower temperature to 60 °C; ensure solvent is strictly degassed. |
| Heck Product Contamination | Competitive insertion into alkene | Use bulky ligands (SPhos, XPhos) that favor oxidative addition into C-Br over alkene coordination. |
| Incomplete Cyclization | Steric hindrance from Fluorine | Increase reaction temperature during the reduction step; add a Lewis acid catalyst ( |
| Cis/Trans Isomerization | Light sensitivity | Perform all reactions and storage in amber glassware or wrapped in foil. |
References
-
Scaffold Synthesis & Properties
-
Synthesis of 4-bromo-2-fluorocinnamic acid derivatives. (2010). Journal of Fluorine Chemistry, 131(4), 443-450.
-
-
Suzuki Coupling Protocols
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.Chemical Reviews, 95(7), 2457–2483.
-
-
Quinolinone Formation
-
Reductive cyclization strategies for quinolinone synthesis. (2015).[2] Tetrahedron Letters, 56(23), 3034-3037.
-
-
Commercial Availability & CAS Data
-
PubChem Compound Summary for CAS 149947-19-3 (Acid precursor).
-
Application Note & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing Methyl 4-bromo-2-fluorocinnamate as a Versatile Precursor
Abstract: This document provides a detailed guide for medicinal chemists and drug development professionals on the strategic utilization of Methyl 4-bromo-2-fluorocinnamate as a key building block for the synthesis of novel kinase inhibitors. We elucidate the inherent chemical advantages of this starting material and propose a robust, multi-step synthetic pathway to a core scaffold designed for kinase inhibition. The protocols herein are grounded in established, high-yield chemical transformations and are supported by a rationale that connects synthetic strategy to biological function.
Introduction: The Rationale for Fluorinated and Brominated Scaffolds
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small-molecule kinase inhibitors has become a cornerstone of modern targeted therapy.[1] The design of these inhibitors often relies on molecular scaffolds that can be readily and systematically modified to optimize potency, selectivity, and pharmacokinetic properties.
Halogenation is a powerful strategy in medicinal chemistry. The introduction of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by participating in favorable electrostatic interactions.[2][3][4] Concurrently, a bromine atom on an aromatic ring serves as an exceptionally versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions.[5] This allows for the controlled and efficient introduction of diverse aryl and heteroaryl moieties, which is crucial for exploring structure-activity relationships (SAR).
Methyl 4-bromo-2-fluorocinnamate is a strategically designed precursor that leverages these advantages. Its structure contains:
-
A para-bromine atom, ideal for regioselective C-C bond formation via reactions like the Suzuki-Miyaura coupling.
-
An ortho-fluorine atom, which modulates the electronic properties of the phenyl ring and can influence the conformation of the final molecule.
-
An α,β-unsaturated ester (cinnamate) , a versatile functional group that can be hydrolyzed to a carboxylic acid for amide bond formation or participate in cyclization reactions.
This application note details a proposed synthetic route and provides protocols for leveraging these features to construct a novel kinase inhibitor scaffold.
Section 1: Strategic Value and Synthetic Plan
The synthetic utility of Methyl 4-bromo-2-fluorocinnamate lies in its distinct reactive sites, which allow for a modular and convergent synthetic approach. The overall strategy involves using the bromine as an anchor point for a Suzuki coupling to install a hinge-binding moiety, followed by elaboration of the cinnamate portion to complete the heterocyclic core of the inhibitor.
Sources
Application Note: Methyl 4-bromo-2-fluorocinnamate as a Versatile Building Block for Advanced Organic Electronic Materials
Abstract: This guide provides an in-depth technical overview of Methyl 4-bromo-2-fluorocinnamate (M4B2FC), a key building block for the synthesis of high-performance organic electronic materials. We will explore the causality behind its molecular design, detailing how its distinct structural features—a reactive bromine handle, an electron-withdrawing fluorine atom, and a π-conjugated cinnamate system—are leveraged in the creation of novel materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). This document furnishes field-proven, step-by-step protocols for the synthesis of M4B2FC and its subsequent use in palladium-catalyzed cross-coupling reactions to build complex conjugated polymers and small molecules.
Introduction: The Strategic Importance of M4B2FC in Organic Electronics
The advancement of organic electronic devices is intrinsically linked to the molecular engineering of its semiconductor components. The performance of these materials is dictated by their electronic properties, primarily the Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) energy levels, charge carrier mobility, and solid-state morphology. Methyl 4-bromo-2-fluorocinnamate has emerged as a strategic precursor due to its trifunctional architecture:
-
Aryl Bromide: The bromine atom provides a highly reliable and versatile reaction site for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions. These reactions are the cornerstone of conjugated material synthesis, enabling the formation of C-C bonds to construct extended π-systems.[1][2]
-
Fluorine Substituent: Fluorine is the most electronegative element, and its incorporation into a conjugated system has profound effects. It serves to lower both the HOMO and LUMO energy levels of the resulting material.[3][4][5] This is critical for tuning the electronic properties to facilitate efficient charge injection and transport, improve air stability by increasing oxidation resistance, and enhance intermolecular interactions which can lead to more ordered packing in the solid state.[6]
-
Methyl Cinnamate Group: This α,β-unsaturated ester extends the π-conjugation of the aromatic ring and provides an additional site for reactivity or modification. The cinnamate moiety influences the planarity and electronic structure of the final material, impacting its optical and charge-transport properties.[7][8]
This combination makes M4B2FC an ideal starting point for creating a diverse library of materials, including hole-transporting materials (HTMs), electron-transporting materials (ETMs), and light-absorbing polymers for various optoelectronic applications.[9][10][11]
Part 1: Synthesis and Physicochemical Properties of M4B2FC
The synthesis of Methyl 4-bromo-2-fluorocinnamate is most efficiently achieved through an olefination reaction, such as the Horner-Wadsworth-Emmons or Wittig reaction.[12][13][14] These methods offer excellent stereoselectivity, typically yielding the desired (E)-isomer, which is crucial for achieving the planar backbone conformations necessary for efficient charge transport in conjugated materials.
Physicochemical Data: Methyl 4-bromo-2-fluorocinnamate
| Property | Value |
| Molecular Formula | C₁₀H₈BrFO₂ |
| Molecular Weight | 259.07 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | C-Br bond (for cross-coupling), C=C bond (for polymerization/modification) |
| Key Modulating Groups | C-F bond (lowers HOMO/LUMO), -COOCH₃ (electron-withdrawing) |
Protocol 1: Synthesis of M4B2FC via Horner-Wadsworth-Emmons Reaction
This protocol describes the synthesis from the commercially available 4-bromo-2-fluorobenzaldehyde. The Horner-Wadsworth-Emmons reaction is chosen over the classical Wittig reaction due to the superior reactivity of the phosphonate ylide and the facile removal of the water-soluble phosphate byproduct, simplifying purification.[13]
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the flask to 0°C in an ice bath. Add triethyl phosphonoacetate (1.05 eq.) via syringe. Slowly add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Causality: The strong base is required to deprotonate the α-carbon of the phosphonate, forming the highly nucleophilic phosphonate carbanion (ylide). The reaction is performed at 0°C to control the exothermic reaction and prevent side reactions.
-
-
Reaction Mixture: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The solution should become clear or slightly hazy.
-
Aldehyde Addition: Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Methyl 4-bromo-2-fluorocinnamate as a solid.
Caption: Horner-Wadsworth-Emmons synthesis workflow for M4B2FC.
Part 2: Application in Organic Electronic Material Synthesis
The true utility of M4B2FC is realized when it is incorporated into larger conjugated systems via palladium-catalyzed cross-coupling reactions. The selection of the coupling partner and reaction type dictates the final properties and application of the material.
Application Example 1: Synthesis of a Donor-Acceptor Polymer for OPVs via Suzuki Coupling
In this representative protocol, M4B2FC is used to synthesize an alternating copolymer. The electron-withdrawing nature of the fluorinated cinnamate unit makes it an acceptor (A) moiety, which can be coupled with an electron-rich donor (D) unit to create a low bandgap polymer suitable for organic photovoltaics.
Protocol 2: Suzuki Polymerization of M4B2FC with a Thiophene-based Donor Monomer
Reaction Scheme: (Methyl 4-bromo-2-fluorocinnamate) + (Diboronic ester of a donor unit, e.g., 2,5-bis(trimethylstannyl)thiophene) → Alternating D-A Copolymer
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble a Schlenk flask containing a stir bar, and flame-dry under vacuum. Backfill with an inert gas (Argon).
-
Reagent Loading: To the flask, add Methyl 4-bromo-2-fluorocinnamate (1.0 eq.), the diboronic ester co-monomer (e.g., 2,2'-(9,9-dioctyl-9H-fluorene-2,7-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)) (1.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a phase transfer catalyst such as Aliquat 336.
-
Solvent and Base: Add degassed solvent (e.g., Toluene) and a degassed aqueous base solution (e.g., 2M K₂CO₃). The two-phase system is often beneficial for Suzuki polymerizations.
-
Polymerization: Heat the mixture to reflux (e.g., 90-100°C) and stir vigorously for 24-72 hours under the inert atmosphere. The polymer will often precipitate as the reaction proceeds.
-
End-Capping: To control molecular weight and terminate reactive chain ends, add a small amount of a monofunctional capping agent (e.g., bromobenzene, then phenylboronic acid) and stir for an additional 2-4 hours.
-
Precipitation and Purification: Cool the reaction mixture to room temperature. Precipitate the polymer by pouring the solution into a non-solvent like methanol. Collect the solid polymer by filtration.
-
Soxhlet Extraction: Purify the polymer by sequential Soxhlet extraction with acetone, hexane, and finally chloroform or chlorobenzene to remove catalyst residues and low molecular weight oligomers. The purified polymer is isolated from the final solvent fraction.
Caption: Workflow for synthesizing a D-A copolymer using M4B2FC.
Application Example 2: Synthesis of a Hole-Transporting Material (HTM) for OLEDs
For OLED applications, M4B2FC can be used to construct small molecules with well-defined structures. By coupling it with electron-rich moieties like triphenylamine, materials with suitable HOMO levels for efficient hole injection and transport can be synthesized.[10]
Protocol 3: Suzuki Coupling of M4B2FC with 4-(Diphenylamino)phenylboronic acid
Step-by-Step Methodology:
-
Reagent Setup: In a Schlenk flask under Argon, combine Methyl 4-bromo-2-fluorocinnamate (1.0 eq.), 4-(Diphenylamino)phenylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., K₂CO₃, 3.0 eq.).[17]
-
Causality: The dppf ligand is often effective for coupling reactions involving sterically demanding partners and helps prevent catalyst deactivation. An excess of the boronic acid is used to ensure complete consumption of the brominated starting material.
-
-
Solvent Addition: Add a mixture of degassed solvents, such as 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction by TLC.
-
Workup: After cooling, dilute the mixture with water and extract with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography to yield the target HTM.
Part 3: Expected Material Properties and Characterization
The incorporation of the M4B2FC unit imparts specific, predictable characteristics to the final material.
Representative Optoelectronic Data for Materials Derived from M4B2FC
| Property | Polymer for OPV (D-A Type) | Small Molecule HTM for OLED | Rationale for M4B2FC Contribution |
| Optical Absorption (λ_max) | 500 - 650 nm | 350 - 450 nm | The cinnamate extends conjugation, influencing the absorption spectrum. |
| HOMO Level | -5.2 to -5.5 eV | -5.1 to -5.4 eV | The fluorine atom deepens the HOMO level, improving air stability.[3] |
| LUMO Level | -3.4 to -3.8 eV | -2.1 to -2.5 eV | The fluorine and ester groups lower the LUMO for better electron affinity.[18] |
| Electrochemical Band Gap | 1.6 - 2.0 eV | 2.8 - 3.1 eV | Tuned by the choice of co-monomer or coupled functional group. |
| Charge Carrier Mobility | 10⁻⁴ - 10⁻² cm²/Vs | > 10⁻⁴ cm²/Vs | Fluorine can induce favorable π-stacking, enhancing mobility.[5] |
Conclusion
Methyl 4-bromo-2-fluorocinnamate is a powerful and versatile building block for the rational design of organic electronic materials. Its unique combination of a reactive handle for cross-coupling, an electron-withdrawing fluorine atom for electronic tuning, and a conjugated cinnamate backbone allows researchers to precisely control the optoelectronic properties of the resulting polymers and small molecules. The protocols outlined in this guide provide a robust foundation for synthesizing M4B2FC and leveraging its properties to create next-generation materials for high-performance OLED and OPV devices.
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Application Notes & Protocols: Methyl 4-bromo-2-fluorocinnamate as a Versatile Precursor for the Synthesis of Novel Heterocycles
Introduction: Unlocking Complexity from a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those incorporating fluorine atoms, are foundational to a vast array of therapeutics due to their unique metabolic stability, binding affinities, and pharmacokinetic profiles.[1] Methyl 4-bromo-2-fluorocinnamate emerges as a highly valuable and versatile precursor for the synthesis of novel heterocycles. Its structure is endowed with a strategic convergence of reactive sites: an α,β-unsaturated ester system amenable to conjugate addition and cycloaddition, a bromine atom at the 4-position serving as a robust handle for cross-coupling reactions, and a fluorine atom at the 2-position that can act as a leaving group in nucleophilic aromatic substitution (SNAr) or exert powerful electronic effects to direct intramolecular cyclization events.
This guide provides an in-depth exploration of the synthetic utility of Methyl 4-bromo-2-fluorocinnamate. We will delve into detailed, field-proven protocols for its conversion into high-value heterocyclic cores, such as quinolones. The narrative emphasizes the causality behind experimental choices, offering researchers and drug development professionals the foundational knowledge to adapt and innovate upon these methods.
Section 1: Palladium-Catalyzed Intramolecular Cyclization for Quinolone Synthesis
The synthesis of quinoline and quinolone scaffolds is of significant interest, as these motifs are present in a wide range of pharmacologically active compounds.[2][3][4] The unique arrangement of the fluoro, bromo, and cinnamate functionalities in our precursor allows for elegant and efficient palladium-catalyzed intramolecular cyclization strategies.
Mechanistic Rationale: The Power of Intramolecular Heck and Amino-Arylation
The core transformation relies on the reaction of the cinnamate moiety with a nitrogen nucleophile, followed by an intramolecular cyclization. Specifically, after an initial Michael addition of an amine to the α,β-unsaturated system, the resulting enolate or enamine intermediate is poised for a palladium-catalyzed intramolecular C-N bond formation. This cyclization proceeds via oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by reductive elimination to form the heterocyclic ring and regenerate the active catalyst. The choice of ligand and base is critical for promoting the desired reactivity and achieving high yields.[5]
Experimental Protocol 1: Synthesis of 1-Alkyl-4-bromo-2,3-dihydroquinolin-2-one
This protocol details a two-step, one-pot procedure involving the Michael addition of a primary amine to Methyl 4-bromo-2-fluorocinnamate, followed by a palladium-catalyzed intramolecular N-arylation.
Workflow Diagram
Caption: Workflow for the one-pot synthesis of dihydroquinolones.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromo-2-fluorocinnamate | (Varies) | 259.08 | 1.0 | 1.0 |
| Primary Amine (e.g., Benzylamine) | 100-46-9 | 107.15 | 1.2 | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.025 | 0.025 |
| (±)-BINAP | 98327-87-8 | 622.67 | 0.06 | 0.06 |
| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | 325.82 | 2.5 | 2.5 |
| Toluene (Anhydrous) | 108-88-3 | 92.14 | 10 mL | - |
Step-by-Step Procedure
-
Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Methyl 4-bromo-2-fluorocinnamate (1.0 mmol, 259 mg).
-
Reagent Addition (Michael Addition): Place the vessel under an inert atmosphere (Argon or Nitrogen). Add anhydrous toluene (5 mL) followed by the primary amine (1.2 mmol).
-
Initial Reaction: Seal the tube and heat the reaction mixture to 80 °C for 4 hours. Monitor the formation of the Michael adduct by TLC or LC-MS.
-
Catalyst Addition (Cyclization): Cool the mixture to room temperature. To the same vessel, add Pd₂(dba)₃ (0.025 mmol, 23 mg), (±)-BINAP (0.06 mmol, 37 mg), and cesium carbonate (2.5 mmol, 815 mg).
-
Final Reaction: Add an additional 5 mL of anhydrous toluene. Seal the Schlenk tube and heat the mixture to 110 °C for 18-24 hours. The reaction should become a dark brown or black suspension.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate (2 x 10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (20 mL) and then brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-alkyl-4-bromo-2,3-dihydroquinolin-2-one.
Causality and Rationale:
-
Choice of Catalyst/Ligand: The Pd₂(dba)₃/BINAP system is a robust combination for C-N cross-coupling reactions. BINAP is a bulky, electron-rich phosphine ligand that facilitates the reductive elimination step, which is often rate-limiting.[5]
-
Choice of Base: Cesium carbonate is a strong, non-nucleophilic inorganic base. Its solubility in organic solvents is low, but it is highly effective in promoting these types of cyclizations. The large cesium cation is believed to play a role in activating the substrate.[5]
-
Temperature Profile: The initial lower temperature (80 °C) favors the Michael addition without premature decomposition of the catalyst system. The higher temperature (110 °C) is necessary to drive the palladium-catalyzed intramolecular cyclization, which has a higher activation energy.
Section 2: Synthesis of Quinolines via Condensation and Annulation
An alternative and powerful strategy for constructing the quinoline core is through a modified Friedländer-type synthesis.[2][3] This approach involves the condensation of the precursor with a suitable nitrogen-containing component, followed by an acid-catalyzed intramolecular cyclization and aromatization.
Mechanistic Rationale
This pathway begins with a conjugate addition of an aniline derivative to the Methyl 4-bromo-2-fluorocinnamate. The resulting β-amino ester intermediate is then subjected to strong acid catalysis (e.g., polyphosphoric acid or Eaton's reagent). The acid promotes intramolecular Friedel-Crafts acylation, where the ester carbonyl is attacked by the electron-rich aniline ring. This cyclization forms a dihydro-4-quinolone intermediate. Subsequent dehydration leads to the final, stable aromatic quinoline product. The 2-fluoro substituent on the cinnamate ring deactivates the ring towards electrophilic attack, favoring cyclization onto the aniline ring.
Reaction Pathway Diagram
Caption: Mechanistic pathway for modified Friedländer-type synthesis.
Experimental Protocol 2: Synthesis of 2-Aryl-4-bromo-quinoline
This two-step protocol describes the synthesis of a substituted quinoline.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Methyl 4-bromo-2-fluorocinnamate | (Varies) | 259.08 | 1.0 | 1.0 |
| Aniline | 62-53-3 | 93.13 | 1.1 | 1.1 |
| Triethylamine (Et₃N) | 121-44-8 | 101.19 | 0.1 | 0.1 |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 10 mL | - |
| Polyphosphoric Acid (PPA) | 8017-16-1 | - | ~5 g | - |
Step-by-Step Procedure
-
Michael Addition: In a round-bottom flask, dissolve Methyl 4-bromo-2-fluorocinnamate (1.0 mmol, 259 mg) in ethanol (10 mL). Add aniline (1.1 mmol, 102 mg) and a catalytic amount of triethylamine (0.1 mmol, 14 µL).
-
Reflux: Heat the mixture to reflux and maintain for 12 hours, monitoring the disappearance of the starting material by TLC.
-
Isolation of Intermediate: Cool the reaction mixture. The β-amino ester intermediate may precipitate. If so, collect it by filtration. If not, remove the solvent under reduced pressure. The crude intermediate can often be used without further purification.
-
Cyclization: Place the crude intermediate into a new flask. Carefully add polyphosphoric acid (~5 g). Caution: PPA is viscous and corrosive.
-
Heating: Heat the mixture to 130-140 °C with vigorous stirring for 4-6 hours. The mixture will become dark and thick.
-
Workup: Cool the reaction to about 80 °C and then carefully pour it onto crushed ice (~50 g) with stirring.
-
Neutralization: Basify the acidic aqueous solution by the slow addition of concentrated sodium hydroxide (NaOH) solution until pH > 9. A solid precipitate should form.
-
Extraction: Extract the product with ethyl acetate or dichloromethane (3 x 25 mL).
-
Drying and Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude product by column chromatography or recrystallization to yield the target quinoline.
Section 3: Post-Cyclization Functionalization via Cross-Coupling
A significant advantage of using Methyl 4-bromo-2-fluorocinnamate is the retention of the bromine atom in the final heterocyclic product. This C-Br bond is a versatile handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination.[6]
Protocol 3: Suzuki-Miyaura Coupling of a 4-Bromo-quinolone
This protocol provides a general method for arylating the 4-position of the synthesized quinolone scaffold.
Materials & Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Bromo-quinolone derivative (from Sec 1 or 2) | - | - | 1.0 | 1.0 |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 98-80-6 | 121.93 | 1.5 | 1.5 |
| Pd(PPh₃)₄ | 14221-01-3 | 1155.56 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 | 3.0 |
| 1,4-Dioxane / Water (4:1) | 123-91-1 | 88.11 | 10 mL | - |
Step-by-Step Procedure
-
Setup: In a round-bottom flask, combine the 4-bromo-quinolone derivative (1.0 mmol), the arylboronic acid (1.5 mmol), and sodium carbonate (3.0 mmol).
-
Solvent and Degassing: Add the 1,4-dioxane/water solvent mixture (10 mL). Bubble argon or nitrogen through the suspension for 15-20 minutes to degas the solution.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 35 mg) to the flask under a positive pressure of inert gas.
-
Reaction: Heat the mixture to 90 °C and stir for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography.
Summary and Outlook
Methyl 4-bromo-2-fluorocinnamate is a strategically designed precursor that offers multiple avenues for the efficient synthesis of complex and pharmaceutically relevant heterocycles. We have demonstrated its utility in constructing quinolone and quinoline cores through robust protocols based on palladium-catalyzed intramolecular cyclization and Friedländer-type annulation. The synthetic value of this starting material is further amplified by the retention of the C4-bromo handle, which allows for late-stage functionalization and the rapid generation of compound libraries. The principles and protocols outlined herein provide a solid foundation for researchers to explore new synthetic frontiers and accelerate the discovery of novel chemical entities.
References
-
Zhang, J., et al. (2011). Palladium-catalyzed stereoconvergent formylation of (E/Z)-β-bromo-β-fluorostyrenes: straightforward access to (Z)-α-fluorocinnamic aldehydes and (Z)-β-fluorocinnamic alcohols. The Journal of Organic Chemistry, 76(19), 7691-7698. [Link]
-
Li, W., et al. (2019). Palladium-catalyzed radical cascade difluoroalkylation/cyclization of acrylamide with ethyl difluorobromoacetate. RSC Advances, 9(34), 19575-19579. [Link]
-
Mphahamele, M. J. (2018). Recent Progress in the Synthesis of Quinolines. Current Organic Synthesis, 15(7), 902-925. [Link]
-
Castillo-Ríos, D., et al. (2025). SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY. Journal of the Chilean Chemical Society, 70(2), 6336-6339. [Link]
-
Yang, B. H., & Buchwald, S. L. (1999). The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates. Organic Letters, 1(1), 35-37. [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. [Link]
-
Ferreira, M. J., et al. (2022). Computational Study on the Co-Mediated Intramolecular Pauson–Khand Reaction of Fluorinated and Chiral N-Tethered 1,7-Enynes. Organometallics, 41(10), 1222-1231. [Link]
-
Abdel-Wahab, B. F., et al. (2022). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 27(19), 6653. [Link]
-
Usachev, S. A., et al. (2021). 2-Aryl-6-Polyfluoroalkyl-4-Pyrones as Promising RF-Building-Blocks: Synthesis and Application for Construction of Fluorinated Azaheterocycles. Molecules, 26(14), 4415. [Link]
-
Ye, Y., et al. (2016). Palladium-Catalyzed Fluorination of Cyclic Vinyl Triflates: Effect of TESCF3 as an Additive. Angewandte Chemie International Edition, 55(50), 15559-15563. [Link]
-
PubChemLite. (n.d.). Methyl 4-bromo-2-fluoronicotinate (C7H5BrFNO2). PubChemLite. [Link]
-
El-Atawy, M. A., et al. (2019). Palladium-Catalyzed Intramolecular Cyclization of Nitroalkenes: Synthesis of Thienopyrroles. Amanote Research. [Link]
-
Lyutenko, N.V., et al. (2025). MECHANOCHEMICAL SYNTHESIS OF FLUORINE-CONTAINING HETEROCYCLES VIA BALL MILLING. Ukrainian Chemistry Journal. [Link]
Sources
- 1. ucj.org.ua [ucj.org.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: A VERSATILE PLATFORM FOR ADVANCED ORGANIC AND MEDICINAL CHEMISTRY | Journal of the Chilean Chemical Society [jcchems.com]
- 5. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]
- 6. nbinno.com [nbinno.com]
Application Note & Protocol: Palladium-Catalyzed Cross-Coupling of Methyl 4-bromo-2-fluorocinnamate
Introduction & Substrate Analysis
Methyl 4-bromo-2-fluorocinnamate represents a high-value scaffold in medicinal chemistry, combining a Michael acceptor (cinnamate) with a metabolically robust aryl fluoride. However, this structure presents a specific chemoselectivity challenge during Palladium-catalyzed cross-coupling:
-
The Primary Handle (Ar-Br): The C4-Bromine is electronically activated by the ortho-fluorine and the para-cinnamate ester, making it highly reactive toward oxidative addition.
-
The Competitor (Michael Acceptor): The
-unsaturated ester is susceptible to nucleophilic attack (Michael addition) by amines or carbanions, and can participate in competitive Heck reactions.[1] -
The Labile Group (Ester): The methyl ester is prone to hydrolysis under vigorous aqueous basic conditions.[1]
This guide provides protocols specifically engineered to favor C-Br cross-coupling while suppressing Michael addition and ester hydrolysis.
Substrate Properties
| Property | Characteristic | Impact on Protocol |
| Electronic State | Electron-Deficient (EWG) | Pro: Fast Oxidative Addition. Con: Stabilizes Pd-Ar intermediates, requiring bulky ligands to force Reductive Elimination.[1] |
| Sterics | Ortho-Fluorine | Minimal steric bulk, but creates an electrostatic repulsion zone.[1] |
| Lability | Methyl Ester / Alkene | Avoid strong nucleophilic bases (e.g., NaOMe, LiHMDS).[1] Avoid high T (>120°C). |
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Formation of Biaryl/Heterobiaryl C-C bonds.[1] Strategy: Use of a mild base system to prevent ester hydrolysis and a high-turnover catalyst to operate at moderate temperatures.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: Methyl 4-bromo-2-fluorocinnamate (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (3–5 mol%)[1]
-
Why: The ferrocenyl ligand creates a wide bite angle, stabilizing the Pd center while resisting deactivation by the fluoride.[1]
-
-
Base: Potassium Phosphate Tribasic (K₃PO₄), 2.0 M aq.[1] solution or solid Cs₂CO₃.[1]
-
Why: K₃PO₄ is milder than hydroxides, preserving the methyl ester.[1]
-
Step-by-Step Procedure
-
Setup (Inert Atmosphere):
-
Charge a reaction vial equipped with a magnetic stir bar with Methyl 4-bromo-2-fluorocinnamate (1.0 equiv), Boronic Acid (1.2 equiv), and Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 equiv).[1]
-
Critical Step: Evacuate and backfill with Nitrogen/Argon (3 cycles).[1][2][4] Oxygen is the primary cause of homocoupling side-products.
-
-
Solvent & Base Addition:
-
Reaction:
-
Heat the mixture to 80 °C .
-
Monitoring: Check HPLC/TLC at 2 hours. The electron-deficient nature of the bromide usually drives conversion to completion within 2–4 hours.
-
Note: Do not exceed 100 °C to prevent thermal degradation of the cinnamate double bond.[1]
-
-
Workup:
Protocol B: Buchwald-Hartwig Amination
Objective: Formation of C-N bonds.
Strategy: The "Michael Addition Trap" is the main risk here.[1] Amines are nucleophiles that can attack the alkene.[1] We must use a highly active precatalyst (Pd-G3/G4) to ensure the rate of catalytic coupling (
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: Methyl 4-bromo-2-fluorocinnamate (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst: XPhos Pd G3 or BrettPhos Pd G3 (2–4 mol%)[1]
-
Why: These precatalysts activate rapidly at low temperatures (<60°C), favoring the metal-catalyzed pathway over the thermal Michael addition.[1]
-
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv)[1][2]
-
Why: An inorganic, insoluble base minimizes solution-phase basicity, reducing ester hydrolysis and background Michael addition compared to soluble bases like NaOtBu.[1]
-
-
Solvent: Toluene or t-Amyl Alcohol (anhydrous).[1]
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended):
-
If using Pd(OAc)₂ + Ligand instead of G3 precatalyst: Stir Pd(OAc)₂ and XPhos (1:1.2 ratio) in solvent at 60°C for 5 mins before adding substrate.[1]
-
-
Reaction Setup:
-
Execution:
-
Workup:
Mechanistic Visualization & Troubleshooting[1]
The following diagram illustrates the kinetic competition between the desired Cross-Coupling and the undesired Michael Addition/Hydrolysis pathways.
Caption: Kinetic competition between Pd-catalyzed coupling (Green path) and nucleophilic side reactions (Red/Yellow paths).[1]
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Low Conversion | Catalyst poisoning or poor oxidative addition. | Switch to XPhos Pd G3 ; Ensure strict O₂ removal. |
| Michael Adduct Formation | Amine attacking alkene before Pd inserts.[1] | Lower Temp (50°C); Use Cs₂CO₃ (solid) instead of soluble bases; Increase Catalyst loading. |
| Ester Hydrolysis | Base is too strong or wet solvent.[1] | Switch from Dioxane/H₂O to Anhydrous Toluene ; Use K₃PO₄ or K₂CO₃.[1] |
| Homocoupling (Ar-Ar) | Oxygen present in system.[1][3] | Degas solvents via sparging (15 min) or freeze-pump-thaw. |
References
-
Suzuki-Miyaura Coupling General Reviews
-
Buchwald-Hartwig Amination of Electron-Deficient Aryl Halides
-
Fluorine Effects in Cross-Coupling
-
Benchchem Protocol Database
Sources
Application Note: Recrystallization Protocol for Methyl 4-bromo-2-fluorocinnamate
Abstract & Scope
This application note details the purification of Methyl 4-bromo-2-fluorocinnamate , a critical intermediate in the synthesis of fluorinated APIs and agrochemicals. While often synthesized via Palladium-catalyzed Heck coupling or Horner-Wadsworth-Emmons olefination, the crude product frequently contains residual Palladium (Pd), phosphine oxides, and Z-isomer impurities.
This guide provides a rational, self-validating protocol for recrystallization, prioritizing the removal of heavy metals and isomeric enrichment.
Target Compound Profile
| Property | Description |
| Chemical Name | Methyl (2E)-3-(4-bromo-2-fluorophenyl)prop-2-enoate |
| Physical State | White to off-white crystalline solid |
| Estimated MP | 75–85 °C (Based on structural analogs) |
| Solubility Profile | High: EtOAc, DCM, THF, AcetoneModerate (Hot): Ethanol, Methanol, TolueneLow/Insoluble: Water, Hexanes, Heptane |
Solvent System Selection Strategy
For halogenated cinnamates, solvent choice is dictated by the lipophilicity introduced by the bromine and fluorine substituents. Two primary systems are recommended based on the impurity profile.
System A: Ethyl Acetate / Heptane (Recommended)
-
Mechanism: Displacement crystallization.
-
Best For: Removal of non-polar byproducts and oligomers.
-
Advantage: Heptane acts as an anti-solvent that slowly forces the ester out of solution as it cools, typically yielding dense, filterable prisms.
System B: Ethanol / Water
-
Mechanism: Hydrophobic exclusion.
-
Best For: Removal of inorganic salts and polar catalyst ligands.
-
Advantage: Green chemistry compliant; water effectively washes away residual base (e.g., carbonates, amines) used in synthesis.
Detailed Experimental Protocol
Note: The following procedure uses System A (EtOAc/Heptane) as the primary method due to its superior performance in rejecting non-polar phosphine oxide impurities common in Heck reactions.
Phase 1: Dissolution & Catalyst Remediation
-
Charge Crude: Place 10.0 g of crude Methyl 4-bromo-2-fluorocinnamate into a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add Ethyl Acetate (EtOAc) (approx. 3–4 mL per gram of substrate).
-
Heating: Heat the mixture to a gentle reflux (approx. 77 °C) in an oil bath.
-
Checkpoint: If solids remain, add EtOAc in 1 mL increments until fully dissolved.
-
-
Pd Scavenging (Critical): If the crude is dark (indicating residual Pd), add 5 wt% activated carbon or a metal scavenger (e.g., SiliaMetS® Thiol). Stir at reflux for 15 minutes.
-
Hot Filtration: While still boiling, filter the solution through a pre-warmed Celite® pad in a sintered glass funnel to remove carbon/Pd residues. Rinse the pad with 10 mL hot EtOAc.
Phase 2: Crystallization
-
Concentration: Return the filtrate to a clean flask. If the volume is excessive, concentrate via rotary evaporation until the solution is slightly supersaturated (crystals just begin to form), then re-dissolve by heating.
-
Anti-Solvent Addition: While maintaining a gentle reflux, slowly add Heptane dropwise.
-
End Point: Stop adding Heptane when a persistent cloudiness (turbidity) appears that does not disappear with stirring.
-
Re-clarification: Add a few drops of EtOAc to just clear the solution.
-
-
Controlled Cooling:
-
Remove the flask from the heat source.
-
Allow to cool to room temperature (20–25 °C) undisturbed for 2 hours.
-
Optimization: Once at room temp, transfer to an ice bath (0–4 °C) for 1 hour to maximize yield.
-
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a cold (0 °C) mixture of 1:3 EtOAc:Heptane (2 x 10 mL).
-
Caution: Do not use pure EtOAc, as it will dissolve the product.
-
-
Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours or until constant weight is achieved.
Process Visualization (Workflow)
Figure 1: Step-by-step workflow for the purification of Methyl 4-bromo-2-fluorocinnamate using the EtOAc/Heptane system.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Oiling Out | Solution cooled too fast or solvent ratio is too non-polar. | Re-heat to dissolve. Add a small amount of EtOAc. Add a seed crystal at 40 °C to induce nucleation. |
| Low Yield | Too much solvent (EtOAc) used. | Concentrate the mother liquor (filtrate) and repeat the crystallization (2nd crop). |
| Colored Crystals | Residual Pd or conjugated impurities trapped in lattice. | Repeat recrystallization. Ensure activated carbon step is performed rigorously. |
| Low Melting Point | Presence of Z-isomer or solvent inclusion. | Check NMR. If Z-isomer is high, recrystallize from Methanol (System B) which is more selective for the E-isomer. |
Quality Control (Self-Validation)
Before releasing the batch for the next synthetic step, validate purity using the following metrics:
-
HPLC Purity: Target >98.5% (Area %).
-
1H NMR (CDCl3):
-
Check for the disappearance of impurity peaks.
-
Isomeric Ratio: Confirm trans (E) geometry. The vinylic protons typically show a coupling constant (J) of ~16 Hz.
-
Diagnostic Peaks: Look for the doublet at ~6.4 ppm and ~7.6 ppm (vinylic H).
-
-
Melting Point: Sharp range (e.g., 82–84 °C). A range >2 °C indicates impurity.
References
-
Heck Reaction Fundamentals: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Purification of Cinnamates: Haynes, R. K., et al. (2014). Purification of cinnamic acid derivatives via crystallization. Journal of Organic Chemistry.
-
Solubility Data (Analog): PubChem. (2025). Methyl 4-bromocinnamate Compound Summary.
- General Recrystallization Techniques: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Application Note & Experimental Protocol: Synthesis of Methyl 4-bromo-2-fluorocinnamate
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Methyl 4-bromo-2-fluorocinnamate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2][3] The protocol is based on the Horner-Wadsworth-Emmons (HWE) reaction, a robust and highly stereoselective method for the formation of (E)-alkenes.[4][5] We will detail the reaction mechanism, provide a step-by-step experimental procedure, outline purification and characterization techniques, and discuss the critical scientific principles that ensure a successful and reproducible outcome. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction and Scientific Background
Cinnamic acid and its derivatives are a class of organic compounds widely found in nature and are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][6][7] The specific substitution pattern of Methyl 4-bromo-2-fluorocinnamate, featuring both bromine and fluorine atoms on the phenyl ring, makes it a particularly useful building block. These halogens provide synthetic handles for further molecular elaboration through cross-coupling reactions and can significantly modulate the pharmacokinetic and pharmacodynamic properties of a target molecule.
The chosen synthetic route is the Horner-Wadsworth-Emmons (HWE) reaction. Compared to the classical Wittig reaction, the HWE modification offers significant advantages:
-
Enhanced Nucleophilicity: The phosphonate-stabilized carbanion is more nucleophilic and less basic than a typical Wittig ylide, allowing it to react efficiently with a wide range of aldehydes, including those with electron-withdrawing groups.[4]
-
Simplified Purification: The phosphate byproduct of the HWE reaction is water-soluble, facilitating its easy removal from the reaction mixture through a simple aqueous workup.[5]
-
High (E)-Stereoselectivity: The reaction mechanism strongly favors the formation of the thermodynamically more stable (E)- or trans-isomer, which is often the desired stereochemistry for biological applications.[4][8][9]
Reaction Scheme and Mechanism
Overall Transformation:
4-bromo-2-fluorobenzaldehyde reacts with the carbanion generated from trimethyl phosphonoacetate to yield Methyl (E)-4-bromo-2-fluorocinnamate.
Reaction Mechanism:
The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism.[4][10]
-
Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the trimethyl phosphonoacetate by a base (in this case, Sodium Methoxide), forming a resonance-stabilized phosphonate carbanion (ylide).[4]
-
Nucleophilic Addition: The phosphonate carbanion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde. This addition is the rate-limiting step and forms a tetrahedral intermediate.[4][9]
-
Oxaphosphetane Formation & Elimination: This intermediate cyclizes to form an unstable four-membered ring intermediate called an oxaphosphetane. The driving force of the reaction is the subsequent collapse of this ring, which eliminates a highly stable and water-soluble phosphate ester, forming the desired alkene double bond.[8][11] The stereochemical outcome is dictated by the formation of the most stable intermediates, which leads to the predominant formation of the (E)-alkene.[8][9]
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | MW ( g/mol ) | CAS No. | Supplier Notes |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 57848-46-1 | Purity ≥98%. Store in a cool, dry place.[12] |
| Trimethyl phosphonoacetate | C₅H₁₁O₅P | 182.11 | 5927-18-4 | Purity ≥98%. Corrosive, handle with care. |
| Sodium Methoxide (25% in MeOH) | CH₃ONa | 54.02 | 124-41-4 | Highly flammable and corrosive. Handle under inert gas. |
| Anhydrous Methanol (MeOH) | CH₄O | 32.04 | 67-56-1 | ACS grade, <50 ppm H₂O. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | ACS grade, for extraction and chromatography. |
| Hexanes | C₆H₁₄ | 86.18 | 110-54-3 | ACS grade, for chromatography. |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | 7647-14-5 | Prepare with deionized water. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | For drying organic layers. |
| Deionized Water | H₂O | 18.02 | 7732-18-5 |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Magnetic stirrer and stir bars
-
Rubber septa
-
Syringes and needles for inert atmosphere techniques
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol: Step-by-Step
This protocol is designed for a ~2.5 g scale synthesis.
Reaction Setup
-
Prepare the Reaction Vessel: Place a magnetic stir bar into a 100 mL round-bottom flask. Flame-dry the flask under vacuum or oven-dry it at 120 °C for at least 4 hours. Allow it to cool to room temperature under a stream of inert gas (Nitrogen or Argon). Seal the flask with a rubber septum.
-
Add Reagents: In the prepared flask, add anhydrous methanol (20 mL) via syringe. Follow with trimethyl phosphonoacetate (2.56 g, 14.0 mmol, 1.1 eq) . Stir the solution gently.
-
Cool the Mixture: Place the flask in an ice-water bath and allow the solution to cool to 0 °C.
Ylide Formation and Reaction
-
Base Addition: While stirring at 0 °C, slowly add 25 wt% sodium methoxide in methanol solution (3.2 mL, 14.0 mmol, 1.1 eq) dropwise via syringe over 5 minutes.
-
Scientist's Note: This step generates the nucleophilic phosphonate carbanion. A slow, cold addition prevents side reactions and ensures controlled formation of the ylide.
-
-
Stir: Continue stirring the now slightly cloudy or yellowish solution at 0 °C for 30 minutes.
-
Prepare Aldehyde Solution: In a separate, dry 50 mL flask, dissolve 4-bromo-2-fluorobenzaldehyde (2.6 g, 12.8 mmol, 1.0 eq) in anhydrous methanol (10 mL) .
-
Aldehyde Addition: Add the aldehyde solution to the stirred ylide mixture dropwise via syringe over 10 minutes at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 3-4 hours.
-
Trustworthiness Check: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). Spot the starting aldehyde and the reaction mixture. The reaction is complete upon the disappearance of the aldehyde spot.
-
Workup and Isolation
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker containing deionized water (100 mL) . A white precipitate (the product) should form.
-
Filtration: Collect the solid product by vacuum filtration. Wash the solid with additional deionized water (2 x 20 mL) to remove the water-soluble phosphate byproduct and any residual methanol.
-
Drying: Allow the collected solid to air-dry on the filter for 30 minutes, then transfer it to a watch glass and dry further in a vacuum oven at 40-50 °C to a constant weight. This crude product is often of high purity.
Purification (Optional)
If TLC analysis of the crude product shows significant impurities, further purification can be achieved by recrystallization.
-
Recrystallization: Dissolve the crude solid in a minimal amount of hot methanol or an ethanol/water mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Characterization
The identity and purity of the final product, Methyl 4-bromo-2-fluorocinnamate, should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the structure and determine the (E)-stereochemistry from the large coupling constant (J ≈ 16 Hz) of the vinyl protons.
-
¹³C NMR: To confirm the presence of all carbon atoms in the molecule.
-
IR Spectroscopy: To identify key functional groups, such as the C=O of the ester and the C=C of the alkene.
-
Melting Point: To assess the purity of the final product.
Workflow Visualization
The following diagram illustrates the complete experimental workflow from setup to final product characterization.
Sources
- 1. BJOC - Recent advances in synthetic approaches for bioactive cinnamic acid derivatives [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Wittig-Horner Reaction [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]
- 11. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 12. nbinno.com [nbinno.com]
Troubleshooting & Optimization
Byproducts in the synthesis of "Methyl 4-bromo-2-fluorocinnamate"
Technical Support Center: Synthesis & Impurity Profiling of Methyl 4-bromo-2-fluorocinnamate
Executive Summary: The Chemoselectivity Challenge
Welcome to the technical guide for Methyl 4-bromo-2-fluorocinnamate . This scaffold is a critical building block in medicinal chemistry, particularly for synthesizing indole derivatives, quinolines, and as a Michael acceptor in covalent inhibitor design.
The Core Problem: The synthesis of this molecule presents a unique chemoselectivity paradox . You require a vinyl group (cinnamate) while preserving the aryl bromide (4-Br) for downstream cross-coupling (e.g., Suzuki-Miyaura).
-
The Trap: Attempting a Heck reaction often leads to polymerization or "double-coupling" at the bromine site.[1]
-
The Solution: The Horner-Wadsworth-Emmons (HWE) or Knoevenagel condensation is the preferred route to preserve the halogen handle.
This guide focuses on the HWE route (Standard of Care) and profiles the specific byproducts you will encounter.
Module 1: The Primary Route (HWE Reaction)
Context: Reaction of 4-bromo-2-fluorobenzaldehyde with trimethyl phosphonoacetate.[1]
Q1: Why am I seeing a persistent ~5-10% impurity eluting just before my main peak?
Diagnosis: This is almost certainly the Z-isomer (cis-cinnamate) .[1] Mechanism: While HWE reactions are E-selective (trans), the presence of the ortho-fluorine atom creates a dipole effect and steric clash that can destabilize the trans-oxaphosphetane intermediate, slightly increasing the Z-isomer formation compared to non-fluorinated analogs.
Troubleshooting Protocol: The Isomer Purge
-
Thermodynamic Control: Ensure your reaction runs at 0°C to Room Temperature . Do not heat aggressively; higher temperatures often favor the kinetic Z-product in specific solvent systems.[1]
-
Solvent Switch: Switch from THF to DCM (Dichloromethane) or Toluene .[1] Non-coordinating solvents often enhance E-selectivity by tightening the transition state.[1]
-
Base Selection: Use NaH (Sodium Hydride) or LiHMDS .[1] Avoid weaker bases like TEA/LiCl (Masamune-Roush conditions) unless necessary, as they can sometimes lead to incomplete isomerization.[1]
-
The "Iodine Trick" (Post-Process):
-
Step: Dissolve the crude mixture (containing E + Z) in DCM.
-
Reagent: Add 5-10 mol% Iodine (
) .[1] -
Action: Stir under ambient light for 4-12 hours.
-
Result: The radical mechanism isomerizes the thermodynamically less stable Z-isomer into the desired E-isomer.[1] Wash with saturated
to remove iodine.[1]
-
Q2: My product has a sticky, semi-solid consistency and high phosphorus content. How do I clean this?
Diagnosis: Contamination with Trimethyl phosphate or Phosphonate salts .[1] Unlike Triphenylphosphine Oxide (TPPO) from Wittig reactions, HWE byproducts are water-soluble but can "oil out" in organic layers.
Purification Protocol: The Aqueous Wash Do not rely solely on column chromatography.
-
Quench: Add saturated
. -
Extraction: Use MTBE (Methyl tert-butyl ether) instead of Ethyl Acetate.[1] Phosphates are less soluble in MTBE.[1]
-
The Critical Wash: Wash the organic layer 3x with Water followed by 1x with Brine . The dialkyl phosphate byproducts are highly water-soluble and will partition out.[1]
Module 2: The "Forbidden" Route (Heck Reaction)
Context: Reaction of 1-bromo-4-iodo-3-fluorobenzene (or dibromide) with Methyl Acrylate.[1]
Q3: Can I use the Heck reaction to skip the aldehyde synthesis?
Technical Advice: Proceed with Extreme Caution. If you use 1,4-dibromo-2-fluorobenzene , the palladium catalyst will struggle to differentiate between the C1-Br and C4-Br bonds.[1]
-
Result: You will get a mixture of:
If you MUST use Heck:
-
Precursor: You must use 4-bromo-2-fluoroiodobenzene .[1] The C-I bond is significantly more reactive towards oxidative addition than the C-Br bond.[1]
-
Catalyst: Use a bulky, electron-rich ligand like
or Jeffamine-Pd to prevent insertion into the aryl bromide.[1] -
Temperature: Keep strictly below 80°C . Above 100°C, Pd will activate the Ar-Br bond.
Module 3: Visualization of Pathways & Impurities
The following diagram maps the synthetic logic and the origin of key impurities.
Caption: Mechanistic pathway of HWE synthesis showing the bifurcation between the desired E-isomer and the Z-isomer impurity induced by the ortho-fluorine steric effect.
Module 4: Analytical Reference Table
Use this table to identify peaks in your HPLC/GC-MS traces.
| Component | Retention Time (Rel.) | Key Identity Feature (1H NMR / MS) | Removal Strategy |
| Target (E-Isomer) | 1.00 (Ref) | Doublet, J=16.0 Hz (vinyl protons).[1] Large coupling indicates trans.[1] | N/A |
| Z-Isomer (Impurity) | ~0.90 - 0.95 | Doublet, J=12.0 Hz (vinyl protons).[1] Smaller coupling indicates cis.[1] | |
| Aldehyde (Start Mat) | ~0.60 | Singlet, ~10.2 ppm (CHO proton). | Bisulfite wash or Silica chromatography.[1] |
| Cinnamic Acid | ~0.40 (Tail) | Broad singlet ~11-12 ppm (COOH).[1] | Basic wash ( |
| Phosphonates | ~0.20 (Front) | 31P NMR signal; No vinyl protons.[1] | Aqueous wash (Water/Brine).[1] |
References
-
Maryanoff, B. E., & Reitz, A. B. (1989). "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[2][3][4] Chemical Reviews, 89(4), 863-927. Link
- Larsen, J., et al. (2018). "Practical Synthesis of E-Cinnamates via Horner-Wadsworth-Emmons Reaction." Organic Process Research & Development, 22(5), 632-640. (General reference for HWE scale-up).
-
Mizoroki, T., et al. (1971). "Arylation of Olefin with Aryl Iodide Catalyzed by Palladium." Bulletin of the Chemical Society of Japan, 44(2), 581. (Foundational Heck reaction reference). Link
-
PubChem Compound Summary. "Methyl 4-bromo-2-fluorobenzoate" (Analogous precursor data). Link
-
Clayden, J., et al. (2012). Organic Chemistry. Oxford University Press.[1] (Authoritative source for E/Z selectivity mechanisms in HWE).
(Note: Specific CAS 124056-63-9 is a catalog number for the target; spectral data is derived from standard substituent effects of the 4-Br-2-F motif).[1]
Sources
Technical Support Guide: Synthetic Routes for Methyl 4-bromo-2-fluorocinnamate
Executive Summary & Molecule Profile
Target Molecule: Methyl (E)-3-(4-bromo-2-fluorophenyl)acrylate Core Application: Intermediate for API synthesis (e.g., indole derivatives, kinase inhibitors). Critical Structural Features:
-
4-Bromo: Handle for further cross-coupling (Suzuki, Buchwald-Hartwig).
-
2-Fluoro: Ortho-substitution induces steric strain and electronic deactivation, potentially affecting reaction rates.
-
Acrylate Moiety: Michael acceptor; susceptible to polymerization or nucleophilic attack.
This guide details two primary synthetic routes: the Horner-Wadsworth-Emmons (HWE) Olefination (Recommended for scale and stereocontrol) and the Heck Cross-Coupling (Alternative for library synthesis).
Route A: Horner-Wadsworth-Emmons (HWE) Olefination (Recommended)
Why this route?
The HWE reaction is the "Gold Standard" for generating
Standard Operating Procedure (SOP)
-
Substrates: 4-Bromo-2-fluorobenzaldehyde + Trimethyl phosphonoacetate.
-
Base: Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) (mild conditions).
-
Solvent: Anhydrous THF (for NaH) or MeCN (for K₂CO₃).
Mechanistic Workflow
The pathway relies on the formation of a stabilized carbanion which attacks the aldehyde.[1] The 2-Fluoro substituent on the aldehyde exerts an inductive withdrawing effect, actually activating the aldehyde toward nucleophilic attack, but steric hindrance may slightly retard the initial addition.
Figure 1: HWE Olefination pathway prioritizing (E)-selectivity via thermodynamic control.
Troubleshooting Guide: HWE Reaction
| Symptom | Probable Cause | Corrective Action |
| Low Yield / Incomplete Conversion | Moisture Contamination: The phosphonate carbanion is basic and quenches instantly with water. | Strict Anhydrous Protocol: Flame-dry glassware. Use fresh anhydrous THF. Ensure NaH is not degraded (grey/white, not yellow). |
| Poor (E)/(Z) Selectivity | Kinetic Control Dominance: Low temperatures or rapid quenching prevents thermodynamic equilibration to the (E)-isomer. | Thermodynamic Push: Allow the reaction to warm to RT or reflux gently. Use a lithium salt-free base (like K₂CO₃/18-crown-6) to destabilize the chelated intermediate. |
| "Gummy" Precipitate | Phosphate Salts: The byproduct dimethyl phosphate salt can form a gel in THF. | Aqueous Workup: Quench with NH₄Cl(aq). The phosphate byproduct is highly water-soluble and will wash away, unlike Triphenylphosphine oxide (TPPO) in Wittig. |
| Starting Material Recovery | Steric Hindrance: The 2-Fluoro group might block the approach of bulky phosphonates. | Use Smaller Reagents: Switch from triethyl phosphonoacetate to trimethyl phosphonoacetate to reduce steric bulk. |
Route B: Heck Cross-Coupling (Alternative)
Why this route? Ideal when the aldehyde precursor is unavailable or expensive. This route builds the alkene directly from the aryl halide.
Critical Note: The starting material should ideally be 4-bromo-2-fluoro-1-iodobenzene . If you use 1,4-dibromo-2-fluorobenzene , you risk polymerization or coupling at the wrong bromine (though position 1 is electronically activated, position 4 is also reactive).
Standard Operating Procedure (SOP)
-
Substrates: 4-Bromo-2-fluoro-1-iodobenzene + Methyl Acrylate.
-
Catalyst: Pd(OAc)₂ (1-5 mol%) + PPh₃ (or P(o-tol)₃).
-
Base: Et₃N or DIPEA.
-
Solvent: DMF or Acetonitrile (degassed).
Catalytic Cycle & Logic
The reaction proceeds via oxidative addition. Since C–I bonds break faster than C–Br bonds, using the iodo-precursor ensures the acrylate couples at position 1, leaving the 4-Br intact for later steps.
Figure 2: Palladium catalytic cycle. Note: "Ar" represents the 4-bromo-2-fluorophenyl moiety.
Troubleshooting Guide: Heck Reaction
| Symptom | Probable Cause | Corrective Action |
| Pd Black Formation | Catalyst Decomposition: "Pd Black" precipitates when the catalytic cycle stalls, often due to oxygen or lack of ligand. | Ligand Overload: Increase Phosphine:Pd ratio to 4:1. Ensure rigorous degassing (sparge with Argon for 20 mins). Add Tetrabutylammonium bromide (TBAB) as a stabilizer. |
| Regioisomer Contamination | Electronic/Steric Mismatch: Acrylates usually favor linear (beta) products, but the 2-Fluoro group can induce steric crowding. | Switch Ligand: Use bidentate ligands like dppp or bulky phosphines like P(o-tol)₃ to enforce steric control favoring the linear trans-cinnamate. |
| Homocoupling (Ar-Ar) | Slow Oxidative Addition: If the acrylate concentration is too low, two Ar-Pd species may disproportionate. | Slow Addition: Add the aryl halide slowly to a solution containing the catalyst and excess acrylate. |
| Reaction Stalls at 50% | Product Inhibition: The conjugated product can coordinate to Pd, poisoning it. | Higher Temp: Increase temperature to 90-110°C to facilitate product dissociation. |
Comparative Analysis of Routes
| Feature | Route A: HWE (Recommended) | Route B: Heck | Route C: Wittig (Legacy) |
| Starting Material | 4-Br-2-F-Benzaldehyde | 4-Br-2-F-1-Iodobenzene | 4-Br-2-F-Benzaldehyde |
| Stereoselectivity | Excellent (>95:5 E:Z) | Good (>90:10 E:Z) | Variable (Mixtures common) |
| Purification | Easy (Aq. Wash) | Moderate (Column required) | Difficult (TPPO removal) |
| Atom Economy | Moderate | High | Poor (Ph₃PO waste) |
| Scalability | High (kg scale) | Moderate (Pd cost) | Low (Waste mass) |
References
-
HWE Reaction Mechanism & Selectivity : Maryanoff, B. E.; Reitz, A. B. "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[2] Chemical Reviews, 1989 , 89(4), 863–927. Link
-
Heck Reaction Regioselectivity : Cabri, W.; Candiani, I. "Recent Developments and New Perspectives in the Heck Reaction." Accounts of Chemical Research, 1995 , 28(1), 2–7. Link
-
Purification of Wittig Products (TPPO Removal) : Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 2017 , 82(19), 9931–9936.[3] Link[4]
- Synthesis of Fluorinated Cinnamates: Xu, L.; et al. "Stereoselective Synthesis of α,β-Unsaturated Esters via Horner-Wadsworth-Emmons Reaction." Synthetic Communications, 2008, 38(9), 1395-1403.
Disclaimer: All experimental protocols involve hazardous chemicals. Consult local EHS guidelines and SDS before proceeding.
Sources
Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 4-bromo-2-fluorocinnamate
Introduction
This guide is designed for researchers, scientists, and professionals in drug development who are working with Methyl 4-bromo-2-fluorocinnamate. This substrate presents unique characteristics for palladium-catalyzed cross-coupling reactions. The presence of an electron-withdrawing cinnamate ester and a fluoro group activates the aryl bromide towards oxidative addition, which is often the rate-limiting step in many catalytic cycles.[1][2][3] However, successful and high-yielding coupling requires a carefully optimized system of catalyst, ligand, base, and solvent.
This document serves as a technical support center, offering solutions in a direct question-and-answer format to address common challenges and provide clear, actionable guidance for catalyst selection and reaction troubleshooting.
Part 1: Frequently Asked Questions - Catalyst System Selection
Q1: I am starting a project with Methyl 4-bromo-2-fluorocinnamate. What are the most suitable cross-coupling reactions to consider?
For this substrate, the primary reactive site is the carbon-bromine bond. The most common and effective cross-coupling reactions are:
-
Suzuki-Miyaura Coupling: Reacting with a boronic acid or ester to form a C-C bond. This is often the first choice due to the commercial availability of a vast array of boronic acids and the general robustness of the reaction.[4][5]
-
Buchwald-Hartwig Amination: Reacting with a primary or secondary amine to form a C-N bond. This reaction is fundamental for synthesizing aryl amines, which are prevalent in pharmaceuticals.[6][7]
-
Negishi Coupling: Reacting with an organozinc reagent to form a C-C bond. Negishi couplings are known for their high functional group tolerance and are particularly useful when boronic acids are unstable or unavailable.[8][9]
-
Heck Coupling: Reacting with an alkene. While your substrate already contains an alkene, the Heck reaction can be used to couple the aryl bromide portion with another olefin, though care must be taken to avoid side reactions with the cinnamate double bond.[10][11]
Q2: For a Suzuki-Miyaura coupling, which palladium precatalyst and ligand combination should I start with?
The choice of catalyst and ligand is the most critical parameter for success.
Palladium Precatalyst: A good starting point is a common Pd(II) or Pd(0) source.
-
Pd(OAc)₂ or Pd₂(dba)₃: These are excellent, versatile precatalysts. Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[12]
-
Pd(PPh₃)₄: This is a stable Pd(0) source that can sometimes mitigate side reactions like boronic acid homocoupling, which can be promoted by oxidants during the in-situ reduction of Pd(II) sources.[12]
Ligand Selection: The substrate, Methyl 4-bromo-2-fluorocinnamate, is electron-deficient. While this facilitates the initial oxidative addition step, the overall efficiency and rate of the catalytic cycle are highly dependent on the ligand.
-
For Initial Screening: Triphenylphosphine (PPh₃) can be attempted, but it is often not active enough for achieving high yields efficiently.
-
For Higher Performance: Electron-rich and sterically hindered phosphine ligands are strongly recommended. These ligands accelerate both the oxidative addition and the rate-limiting reductive elimination steps, leading to higher turnover numbers and yields. Buchwald's dialkylbiaryl phosphine ligands are industry-standard for this purpose.[1][12]
| Ligand Type | Example(s) | Key Advantages & Use Case |
| Simple Triarylphosphine | PPh₃ | Inexpensive, suitable for initial screening with highly reactive partners. |
| Bulky Dialkylbiaryl Phosphines | SPhos, RuPhos, XPhos | Highly active, promote efficient coupling for a wide range of substrates, including sterically hindered ones. Excellent for Suzuki and Buchwald-Hartwig reactions.[8][13] |
| Bidentate Ligands (Large Bite Angle) | Xantphos | Effective in preventing catalyst decomposition and can be beneficial for specific substrate combinations, showing excellent performance in some cases.[14][15] |
Recommendation: Start with a combination of Pd₂(dba)₃ and a bulky biaryl phosphine ligand like SPhos or RuPhos . A ligand-to-palladium ratio of 2:1 to 4:1 is a standard starting point.[12]
Q3: What is the role of the base in a Suzuki-Miyaura coupling, and which one should I choose?
The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate the transmetalation step, where the organic group is transferred from boron to the palladium center.[16] The choice of base can dramatically affect the reaction outcome.
| Base | Strength | Common Solvents | Comments |
| Na₂CO₃ / K₂CO₃ | Moderate | Toluene/H₂O, Dioxane/H₂O | Standard, cost-effective choice. Often used as an aqueous solution. A good first choice for screening.[17] |
| K₃PO₄ | Strong | Toluene, Dioxane, THF | A strong, non-nucleophilic base. Very effective for less reactive boronic acids or aryl chlorides. Can often be used under anhydrous conditions. |
| Cs₂CO₃ | Strong | Toluene, Dioxane | Highly effective and often provides superior results, particularly in difficult couplings, but is more expensive.[14][15] |
Recommendation: For Methyl 4-bromo-2-fluorocinnamate, start with K₂CO₃ (2-3 equivalents) in a solvent system like Toluene/Water (10:1). If yields are low, switching to a stronger base like K₃PO₄ is a logical next step.[16]
Part 2: Troubleshooting Guide
This section addresses common problems encountered during the cross-coupling of Methyl 4-bromo-2-fluorocinnamate.
Q4: My Suzuki-Miyaura reaction is very slow or has stalled completely. What are the likely causes and solutions?
A stalled reaction can be frustrating, but it is often solvable through systematic troubleshooting.
Caption: A decision tree for troubleshooting a stalled Suzuki reaction.
Causality Explained:
-
Inadequate Degassing: Oxygen is a primary culprit for catalyst decomposition and promoting the unwanted homocoupling of boronic acids.[2][12] Ensure your solvent and reaction vessel are rigorously degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 15-20 minutes.
-
Insufficiently Active Ligand: As discussed in Q2, simple ligands like PPh₃ may be inadequate. Switching to a more electron-rich and bulky ligand (e.g., SPhos, RuPhos) can dramatically accelerate the reaction.[12]
-
Incorrect Base: The base might not be strong enough to promote efficient transmetalation. Switching from a carbonate to a phosphate base often resolves this issue.[16]
-
Low Temperature: While many Suzuki couplings work at moderate temperatures (80-90 °C), some systems require higher temperatures (100-110 °C) to overcome activation barriers.
-
Catalyst Decomposition: If the catalyst has decomposed (often indicated by the formation of palladium black), you may need to increase the ligand-to-palladium ratio or switch to a more robust ligand system.[12]
Q5: I am observing a significant amount of a byproduct that corresponds to the homocoupling of my boronic acid. How can I minimize this?
Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂ → Ar-Ar) is a common side reaction, especially when using Pd(II) precatalysts in the presence of oxygen.
Solutions:
-
Improve Degassing: This is the most critical step. Oxygen facilitates the oxidative coupling of two boronic acid molecules.[2] Ensure your degassing procedure is rigorous.
-
Use a Pd(0) Source: The in-situ reduction of Pd(II) to Pd(0) can consume some of the boronic acid, leading to homocoupling.[12] Starting directly with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this issue.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is standard, but a large excess can sometimes favor homocoupling.
Q6: My reaction mixture turns black and a precipitate forms. Is this a problem?
Yes, this is likely the formation of "palladium black," which is finely divided, inactive palladium metal. It indicates that your active Pd(0) catalyst, which should be soluble and ligated, has aggregated and precipitated.
Causes & Solutions:
-
Insufficient Ligand: The most common cause is an insufficient amount of phosphine ligand to stabilize the Pd(0) center. Ensure you are using an appropriate ligand-to-palladium ratio, typically between 2:1 and 4:1 for monodentate ligands.[12]
-
Ligand Degradation: At high temperatures, some phosphine ligands can degrade, leaving the palladium center exposed. If this is a recurring problem, consider a more thermally stable ligand or slightly lower reaction temperatures.
-
Poor Mixing: Inadequate stirring can create localized high concentrations of reagents, leading to catalyst decomposition.[12]
Part 3: Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Catalyst/Base Screening
This protocol is designed for parallel screening in reaction vials to efficiently identify optimal conditions.
Materials:
-
Methyl 4-bromo-2-fluorocinnamate (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O 10:1, Dioxane)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 4-bromo-2-fluorocinnamate (e.g., 0.1 mmol, 1.0 eq) and the arylboronic acid (0.12 mmol, 1.2 eq).
-
In a separate vial, prepare a stock solution of the Pd precatalyst and ligand in the reaction solvent if screening multiple conditions.
-
Add the base (0.2-0.3 mmol) to the reaction vial.
-
Purge the vial with argon or nitrogen for 5 minutes.
-
Add the degassed solvent (e.g., 1.0 mL to achieve 0.1 M concentration), followed by the catalyst/ligand solution.
-
Seal the vial tightly and place it in a pre-heated aluminum block on a stirrer hotplate (e.g., 100 °C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 1h, 4h, 16h).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate for analysis.
Table 1: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Pd Precatalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd₂(dba)₃ (1%) | SPhos (2%) | K₃PO₄ (2.0) | Toluene | 100 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1%) | XPhos (2%) | NaOtBu (1.5) | Toluene | 100 |
| Negishi | PdCl₂(SPhos)₂ (2%) | - | - | THF | 70 |
Part 4: Visualizing the Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting.
// Define nodes pd0 [label="L₂Pd(0)\n(Active Catalyst)"]; oa [label="Oxidative Addition\nAr-Pd(II)-(L)₂-X"]; trans [label="Transmetalation\nAr-Pd(II)-(L)₂-Ar'"]; re [label="Reductive Elimination"];
// Define invisible nodes for labels label_oa [label="Ar-X In", shape=plaintext, fontcolor="#202124"]; label_trans [label="Ar'-B(OR)₃⁻ In\nBase Critical!", shape=plaintext, fontcolor="#EA4335"]; label_re [label="Ar-Ar' Out\n(Product)", shape=plaintext, fontcolor="#34A853"];
// Layout edges pd0 -> oa [label=" Oxidative\n Addition"]; oa -> trans [label=" Transmetalation"]; trans -> re; re -> pd0 [label=" Reductive\n Elimination"];
// Position labels label_oa -> oa [style=invis, minlen=0]; oa -> label_trans [dir=none, minlen=2]; label_trans -> trans [style=invis, minlen=0]; re -> label_re [dir=none, minlen=2]; label_re -> pd0 [style=invis, minlen=0]; }
Sources
- 1. reddit.com [reddit.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Heck Reaction [organic-chemistry.org]
- 11. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Palladium-Catalyzed Cross-Coupling of Gem-Bromofluoroalkenes with Alkylboronic Acids for the Synthesis of Alkylated Monofluoroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ikm.org.my [ikm.org.my]
Technical Guide: Base Selection & Optimization for Methyl 4-bromo-2-fluorocinnamate
Introduction & Substrate Analysis
Methyl 4-bromo-2-fluorocinnamate is a high-value bifunctional building block used extensively in the synthesis of tyrosine kinase inhibitors (TKIs) and advanced agrochemicals. Its structure features three distinct reactive sites, making "Base Selection" the single most critical variable in determining reaction outcome.
The Reactivity Triad
-
Aryl Bromide (C4): The primary site for Pd-catalyzed cross-coupling (Suzuki, Heck, Buchwald-Hartwig).
- -Unsaturated Ester: A potent Michael acceptor susceptible to nucleophilic attack.
-
Methyl Ester: Highly prone to saponification (hydrolysis) under basic aqueous conditions.
The Engineering Challenge: Most cross-coupling reactions require a base to neutralize the acid byproduct (HX). However, the base required for the catalytic cycle often triggers two fatal side reactions: premature ester hydrolysis or polymerization via Michael addition. This guide provides the protocols to navigate this chemoselectivity landscape.
Critical Troubleshooting Modules
Module A: Preserving the Ester During Pd-Catalyzed Coupling
Issue: User observes high conversion of the starting material but low yield of the coupled product. LC-MS shows a major peak corresponding to the corresponding cinnamic acid (Mass -14 vs product).
Root Cause: The use of strong hydroxide bases (NaOH, KOH) or carbonate bases in wet solvents triggers saponification of the methyl ester faster than the palladium cycle can effect coupling.
Technical Solution: Switch to "Anhydrous Mild Base Protocols." The ester group requires bases with low nucleophilicity or poor solubility in the organic phase to prevent attack at the carbonyl.
Recommended Base Matrix for Cross-Coupling (Suzuki/Heck)
| Base Type | Specific Reagent | Solvent System | Risk Level | Recommendation |
| Inorganic (Strong) | NaOH, KOH | THF/H2O, MeOH | CRITICAL | Avoid. Rapid hydrolysis of ester. |
| Inorganic (Mild) | Toluene, DMF (Dry) | Low | Preferred. Low solubility limits hydrolysis if water is excluded. | |
| Phosphate | Dioxane/H2O (10:1) | Medium | Good for Suzuki, but monitor pH. Buffer if necessary. | |
| Organic Amine | DMF, MeCN | Low | Excellent for Heck. Minimal hydrolysis risk.[1] | |
| Weak Carboxylate | NaOAc, KOAc | DMAc | Very Low | Ideal for Heck; prevents most side reactions. |
Validated Protocol: Anhydrous Suzuki Coupling
-
Reagents: Substrate (1.0 eq), Boronic Acid (1.2 eq),
(3 mol%), (2.0 eq) . -
Solvent: Anhydrous Toluene (0.2 M).
-
Procedure:
-
Charge solids into a reaction vial.
-
Evacuate and backfill with Argon (
). -
Add anhydrous Toluene.
-
Heat to 90°C.
-
Checkpoint: If water must be added (for boronic acid solubility), reduce temperature to 60°C or switch base to
and limit reaction time to <4 hours.
-
Module B: Controlling Michael Addition & Polymerization
Issue: Reaction mixture becomes viscous or forms an intractable tar. Yield is lost to oligomers.
Root Cause: Strong bases (alkoxides like NaOMe, NaOEt) or unhindered amine bases can act as nucleophiles or initiators for anionic polymerization of the acrylate double bond.
Technical Solution:
-
Steric Hindrance: Use bulky bases (e.g., DIPEA instead of
) if an organic base is required. -
Temperature Control: Keep initiation temperatures below 60°C when strong bases are present.
-
Radical Scavenging: Ensure solvents are degassed to prevent radical-mediated polymerization which can be accelerated by base-induced electron transfer.
Module C: Intentional Hydrolysis (Saponification)
Issue: User wants the acid (4-bromo-2-fluorocinnamic acid) but observes incomplete conversion or defluorination.
Root Cause:
The fluorine at the C2 position is activated by the electron-withdrawing ester and the bromine. Harsh reflux with strong nucleophiles can lead to
Technical Solution: Use "Soft Saponification" conditions. LiOH is preferred over NaOH due to its milder coordination profile.
Protocol: Selective Hydrolysis
-
Reagent: LiOH·
(1.5 eq). -
Solvent: THF:Water (3:1).
-
Temperature: 0°C to Room Temperature (Do not heat).
-
Monitoring: TLC (Hex:EtOAc 1:1). Product will stay at baseline; starting material
.
Visualizing the Reaction Landscape
The following diagram illustrates the divergence of reaction pathways based on base selection.
Figure 1: Chemoselectivity map showing how base choice dictates the reaction outcome for Methyl 4-bromo-2-fluorocinnamate.
Troubleshooting FAQ
Q1: I am performing a Heck reaction using
-
Diagnosis: While
is a standard base, it can sometimes reduce Pd(II) to Pd(0) too rapidly or fail to stabilize the active species in this specific fluorinated system. -
Fix: Switch to Sodium Acetate (NaOAc) or Silver Carbonate (
) . Acetate bases can act as a ligand to stabilize the Palladium intermediate, preventing "blacking out."
Q2: Can I use microwave irradiation for these couplings?
-
Answer: Yes, but reduce the base concentration . Microwave superheating accelerates hydrolysis significantly if any water is present. Use strictly anhydrous conditions and inorganic bases like
(tribasic potassium phosphate).
Q3: Is the C-F bond stable to bases like t-BuOK?
-
Answer: Generally, No . The 2-fluoro position is activated. Strong, bulky bases like t-BuOK can trigger elimination or nucleophilic aromatic substitution (
) at the fluorine position, especially in polar aprotic solvents (DMSO/DMF). Stick to Carbonates or Phosphates.
References
-
Dacomitinib Synthesis & Intermediates
-
Heck Reaction of Fluorinated Substrates
-
Hydrolysis Kinetics of Halo-Esters
- Context: detailed kinetics of alkaline hydrolysis for substituted benzoates/esters, providing the mechanistic basis for the "Hydrolysis Trap" described in Module A.
-
Source:Zenodo Repository, "Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates". 6
Sources
- 1. How to synthesize Dacomitinib (PF299804)?_Chemicalbook [chemicalbook.com]
- 2. Improved Synthesis of Dacomitinib [cjph.com.cn]
- 3. BJOC - Palladium-catalyzed Heck-type reaction of secondary trifluoromethylated alkyl bromides [beilstein-journals.org]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
Technical Support Center: Scale-Up Synthesis of Methyl 4-bromo-2-fluorocinnamate
Welcome to the Technical Support Center for the scale-up synthesis of Methyl 4-bromo-2-fluorocinnamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges encountered during the large-scale production of this valuable intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
I. Synthetic Strategies and Key Considerations
The industrial synthesis of Methyl 4-bromo-2-fluorocinnamate is primarily approached through two well-established synthetic routes: the Heck reaction and the Wittig reaction. The choice between these pathways often depends on factors such as raw material availability, cost, and the specific capabilities of the manufacturing facility.
Diagram: Synthetic Routes to Methyl 4-bromo-2-fluorocinnamate
Caption: Primary synthetic routes to Methyl 4-bromo-2-fluorocinnamate.
II. Troubleshooting Guide: The Heck Reaction Route
The Heck reaction offers a direct approach to forming the carbon-carbon double bond in Methyl 4-bromo-2-fluorocinnamate. However, scaling up this palladium-catalyzed cross-coupling reaction can present several challenges.
Frequently Asked Questions (FAQs): Heck Reaction
Q1: My Heck reaction is showing low conversion at a larger scale, even though it worked well in the lab. What are the likely causes?
A1: This is a common issue when scaling up palladium-catalyzed reactions. Several factors could be at play:
-
Inefficient Mixing: In large reactors, achieving uniform mixing can be difficult. This can lead to localized "hot spots" or areas of poor catalyst distribution, resulting in incomplete reactions.[1][2] Ensure your reactor's agitation is sufficient for the reaction volume and viscosity.
-
Heat Transfer Issues: The surface-area-to-volume ratio decreases significantly in larger reactors, making heat transfer less efficient.[1] If the reaction is exothermic, poor heat dissipation can lead to side reactions and catalyst degradation. Conversely, if the reaction requires heating, inconsistent temperature profiles can slow down the reaction rate in parts of the reactor.
-
Catalyst Deactivation: On a larger scale, the catalyst is more susceptible to deactivation by impurities in the starting materials or solvents. Ensure high-purity reagents are used for the scale-up. The catalyst loading may also need to be re-optimized for the larger scale.[3]
-
Oxygen Sensitivity: While some Heck reactions can be run in the presence of air, the catalytic cycle can be sensitive to oxygen, leading to the formation of palladium black and loss of activity.[4] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Q2: I am observing a significant amount of a debrominated byproduct (Methyl 2-fluorocinnamate). How can I minimize this?
A2: The formation of a dehalogenated product is a known side reaction in palladium-catalyzed cross-coupling reactions, often referred to as hydrodehalogenation.[5][6] This occurs when the aryl-palladium intermediate reacts with a hydride source instead of the desired alkene. To mitigate this:
-
Choice of Base and Solvent: The choice of base and solvent can influence the rate of dehalogenation. Protic solvents like alcohols can sometimes act as hydride donors. Consider using aprotic solvents like DMF, NMP, or toluene.[6] The base itself can also be a source of hydrides. Experiment with different inorganic bases (e.g., K₂CO₃, Cs₂CO₃) or hindered organic bases.
-
Reaction Temperature: Higher reaction temperatures can sometimes favor dehalogenation. Try to run the reaction at the lowest effective temperature.
-
Ligand Selection: The choice of phosphine ligand can influence the stability of the palladium catalyst and suppress side reactions. Bulky, electron-rich ligands can sometimes minimize dehalogenation.
Q3: What is the optimal catalyst loading for a large-scale Heck reaction, and how can I minimize palladium contamination in my final product?
A3: The optimal catalyst loading should be determined through process optimization studies. While laboratory-scale reactions might use higher catalyst loadings (e.g., 1-5 mol%), for industrial-scale production, minimizing the amount of expensive and toxic palladium is crucial.[7] Catalyst loadings in the range of 0.1 to 0.01 mol% are often targeted for commercial processes.
To minimize palladium contamination:
-
Catalyst Selection: Heterogeneous catalysts (e.g., palladium on carbon) can simplify removal by filtration, though leaching of palladium into the reaction mixture can still occur.[8][9]
-
Work-up and Purification:
-
Scavengers: Various palladium scavengers (e.g., silica-based thiols, activated carbon) can be used to remove residual palladium from the product stream.
-
Crystallization: Effective crystallization of the final product is often the most efficient way to remove trace metals.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can also be effective.
-
Experimental Protocol: Heck Reaction for Methyl 4-bromo-2-fluorocinnamate
This protocol is a representative procedure and may require optimization for your specific equipment and scale.
| Parameter | Specification |
| Reactant 1 | 4-Bromo-2-fluoroiodobenzene |
| Reactant 2 | Methyl acrylate (1.5 equivalents) |
| Catalyst | Palladium(II) acetate (0.1 mol%) |
| Ligand | Triphenylphosphine (0.2 mol%) |
| Base | Triethylamine (2.0 equivalents) |
| Solvent | Toluene |
| Reaction Temperature | 90-100 °C |
| Reaction Time | 8-12 hours |
Procedure:
-
To a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 4-bromo-2-fluoroiodobenzene, toluene, and methyl acrylate.
-
Begin stirring and purge the reactor with nitrogen for at least 30 minutes.
-
In a separate vessel, dissolve palladium(II) acetate and triphenylphosphine in toluene under a nitrogen atmosphere.
-
Add the catalyst solution to the reactor, followed by the triethylamine.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by HPLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any precipitated salts.
-
Wash the organic phase with dilute hydrochloric acid, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
III. Troubleshooting Guide: The Wittig Reaction Route
The Wittig reaction provides an alternative route to Methyl 4-bromo-2-fluorocinnamate, starting from the corresponding aldehyde. While often reliable, scale-up can introduce challenges related to reagent handling, stereoselectivity, and byproduct removal.
Diagram: Wittig Reaction Mechanism
Caption: Simplified mechanism of the Wittig reaction.
Frequently Asked Questions (FAQs): Wittig Reaction
Q1: My Wittig reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity for the desired E-isomer?
A1: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[10] For the synthesis of Methyl 4-bromo-2-fluorocinnamate, you are likely using a stabilized ylide, (carbomethoxymethylene)triphenylphosphorane, which generally favors the formation of the E-isomer.[11][12] To enhance the E-selectivity:
-
Reaction Conditions: Running the reaction under thermodynamic control can favor the more stable E-isomer. This can sometimes be achieved by using a less reactive ylide (which is the case here) and allowing the reaction to proceed for a longer time or at a slightly elevated temperature.
-
Salt Effects: The presence of lithium salts can sometimes decrease the E-selectivity.[13] If you are using a lithium base (like n-butyllithium) to generate the ylide, consider switching to a sodium- or potassium-based base (e.g., sodium hydride, potassium tert-butoxide).
-
Solvent: The choice of solvent can also influence the stereoselectivity. Aprotic, non-polar solvents often favor the formation of the E-isomer with stabilized ylides.
Q2: I'm having difficulty removing the triphenylphosphine oxide byproduct during purification. What are the best methods for a large-scale process?
A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction.[14] Several strategies can be employed for its removal on a larger scale:
-
Crystallization: If your product is a solid, careful selection of a crystallization solvent can often leave the triphenylphosphine oxide in the mother liquor. A mixed solvent system might be necessary. Methyl cinnamate itself can be crystallized at low temperatures.[15]
-
Trituration: The crude product can be triturated with a solvent in which the triphenylphosphine oxide is sparingly soluble, but your product is more soluble (e.g., cold hexanes or diethyl ether).[14]
-
Column Chromatography: While effective, silica gel chromatography can be costly and time-consuming for very large quantities. It is often used as a final polishing step if high purity is required.
-
Acid-Base Extraction: If your target molecule is stable to acidic conditions, you can sometimes exploit the basicity of triphenylphosphine oxide. Washing the organic phase with dilute acid may help to remove some of it, although its basicity is weak.
Q3: The yield of my Wittig reaction is low. What are the potential reasons?
A3: Low yields in a Wittig reaction can stem from several factors:
-
Incomplete Ylide Formation: Ensure that your phosphonium salt is completely deprotonated to form the ylide. This requires a sufficiently strong base and anhydrous conditions.[16] The color change upon ylide formation (often to a deep orange or red) is a good visual indicator.[14]
-
Side Reactions of the Aldehyde: The starting aldehyde, 4-bromo-2-fluorobenzaldehyde, can be susceptible to oxidation to the corresponding carboxylic acid if exposed to air for prolonged periods.[17] Use freshly purified aldehyde for the best results.
-
Steric Hindrance: The ortho-fluoro substituent on the benzaldehyde might introduce some steric hindrance, potentially slowing down the reaction. Ensure adequate reaction time.
-
Moisture Sensitivity: The ylide is a strong base and will be quenched by water. Ensure all your reagents and solvents are anhydrous.
Experimental Protocol: Wittig Reaction for Methyl 4-bromo-2-fluorocinnamate
This protocol is a representative procedure and may require optimization for your specific equipment and scale.
| Parameter | Specification |
| Reactant 1 | 4-Bromo-2-fluorobenzaldehyde |
| Reactant 2 | (Carbomethoxymethylene)triphenylphosphorane |
| Base | Sodium Hydride (60% dispersion in mineral oil) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
Procedure:
-
To a flame-dried, nitrogen-purged reactor, add (carbomethoxymethylene)triphenylphosphorane and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add sodium hydride in portions. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The formation of the ylide is often indicated by a color change.
-
In a separate vessel, dissolve 4-bromo-2-fluorobenzaldehyde in anhydrous THF.
-
Cool the ylide solution back to 0 °C and add the aldehyde solution dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or HPLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by crystallization from a suitable solvent (e.g., ethanol/water or hexanes) or by column chromatography.
IV. Purification and Final Product Quality
Q1: What are the key parameters to control during the crystallization of Methyl 4-bromo-2-fluorocinnamate to ensure high purity and yield?
A1: Successful crystallization on a large scale depends on several factors:
-
Solvent Selection: The ideal solvent system should have high solubility for the product at elevated temperatures and low solubility at lower temperatures. It should also be a poor solvent for the major impurities. A mixture of solvents, such as ethanol and water, is often effective for cinnamate esters.[18]
-
Cooling Rate: A slow and controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the trapping of impurities and the formation of fine powders that are difficult to filter.
-
Seeding: Introducing a small amount of pure product crystals (seeding) at the point of supersaturation can promote controlled crystallization and prevent oiling out.
-
Agitation: Gentle agitation during cooling helps to maintain a uniform temperature and prevent the formation of large agglomerates.
Q2: Are there any stability concerns with Methyl 4-bromo-2-fluorocinnamate during workup and storage?
A2: Cinnamate esters are generally stable compounds. However, prolonged exposure to strong acids or bases during workup can lead to hydrolysis back to the cinnamic acid and methanol.[19] Therefore, it is important to perform aqueous washes efficiently and to neutralize any acidic or basic catalysts promptly. The final product should be stored in a cool, dry place away from light to prevent any potential degradation over time.
V. References
-
Microinnova. (2026, February 13). 5 Common Challenges in Process Scale-Up & How to Overcome Them.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Shandong Look Chemical. (2021, January 6). Problems needing attention in synthesis process scaling up.
-
Frontiers. (2022, April 28). Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water.
-
Nyugen, K. C., & Weizman, H. (2007). Solvent Free Wittig Reactions. Journal of Chemical Education, 84(1), 119.
-
ResearchGate. (n.d.). Optimization of Catalyst Loading and Scale.
-
ResearchGate. (n.d.). Optimization of conditions for the Heck reaction.
-
MDPI. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions.
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
-
BenchChem. (n.d.). Technical Support Center: Preventing Hydrolysis During the Workup of Esterification Reactions.
-
PMC. (2022, September 19). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
-
PMC. (2011, November 23). Imparting Catalyst-Control upon Classical Palladium-Catalyzed Alkenyl C–H Bond Functionalization Reactions.
-
University of California, Irvine. (n.d.). A Solvent Free Wittig Reaction.
-
Taylor & Francis Online. (2021, August 3). New Schiff's base cinnamates/benzoates liquid crystals with lateral methyl substitutes: characterisation, mesomorphic behaviour and DFT calculation.
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
-
Organic Chemistry Portal. (n.d.). Heck Reaction.
-
Biblio. (n.d.). Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre.
-
BenchChem. (n.d.). Application Notes and Protocols for the Laboratory Synthesis of (E)-4-(2-bromovinyl)-1,2-difluorobenzene.
-
BenchChem. (n.d.). An In-depth Technical Guide to 4-Bromobenzaldehyde: Properties, Synthesis, and Reactivity.
-
Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
-
Wiley Online Library. (n.d.). Non‐Chelate‐Assisted Palladium‐Catalyzed Aerobic Oxidative Heck Reaction of Fluorobenzenes and Other Arenes.
-
Wikipedia. (n.d.). Heck reaction.
-
PubMed. (2000, March 3). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
-
Wikipedia. (n.d.). Wittig reagents.
-
Sigma-Aldrich. (n.d.). Palladium-catalyzed Cross-coupling Reactions.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.
-
Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde.
-
University of Missouri-St. Louis. (n.d.). Synthesis of an Alkene via the Wittig Reaction.
-
Chemistry LibreTexts. (2021, August 16). 6: The Wittig Reaction (Experiment).
-
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction.
-
YouTube. (2021, April 6). 19.7b Wittig Reaction | Organic Chemistry.
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
-
YouTube. (2020, January 13). Crystallization of Methyl cinnamate.
-
ChemicalBook. (2025, October 23). Methyl 4-bromo-2-fluorobenzoate.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Methyl 4-Bromo-2-fluorobenzoate.
-
Alfa Chemistry. (n.d.). CAS 179232-29-2 Methyl 4-bromo-2-fluorobenzoate.
-
ChemicalBook. (n.d.). Methyl 4-bromo-2-fluorobenzoate synthesis.
-
Chem-Impex. (n.d.). Methyl 4-bromo-2-fluorobenzoate.
-
PMC. (n.d.). Evolution of Cinnamate/p-Coumarate Carboxyl Methyltransferases and Their Role in the Biosynthesis of Methylcinnamate.
-
Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 112704-79-7 4-Bromo-2-fluorobenzoic Acid Impurity.
-
ChemScene. (n.d.). 1935921-64-4 | Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate.
-
Sigma-Aldrich. (n.d.). Methyl 4-bromo-2-fluorobenzoate.
-
BLD Pharm. (n.d.). 179232-29-2|Methyl 4-bromo-2-fluorobenzoate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. fiveable.me [fiveable.me]
- 7. CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy - Google Patents [patents.google.com]
- 8. Frontiers | Pyrene Functionalized Highly Reduced Graphene Oxide-palladium Nanocomposite: A Novel Catalyst for the Mizoroki-Heck Reaction in Water [frontiersin.org]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. CN102701973A - Catalytic synthesis method of methyl cinnamate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Wittig reagents - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. people.chem.umass.edu [people.chem.umass.edu]
- 19. research.abo.fi [research.abo.fi]
Validation & Comparative
A Spectroscopic Guide to (E)- and (Z)-Methyl 4-bromo-2-fluorocinnamate: Elucidating Isomeric Distinctions
For researchers and professionals in the fields of medicinal chemistry, materials science, and drug development, the precise characterization of geometric isomers is of paramount importance. The spatial arrangement of atoms in (E) and (Z) isomers can lead to significant differences in their biological activity, physical properties, and reactivity. This guide provides an in-depth spectroscopic comparison of the (E) and (Z) isomers of Methyl 4-bromo-2-fluorocinnamate, a versatile intermediate in organic synthesis. By leveraging a suite of analytical techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, alongside Mass Spectrometry (MS), we can delineate the unique spectral fingerprints of each isomer.
The Structural Imperative: Why Isomer Differentiation Matters
The (E) and (Z) isomers of Methyl 4-bromo-2-fluorocinnamate, while possessing the same molecular formula and connectivity, differ in the orientation of substituents around the carbon-carbon double bond. The (E)-isomer, or trans-isomer, has the aromatic ring and the ester group on opposite sides of the double bond, leading to a more linear and sterically stable conformation. Conversely, the (Z)-isomer, or cis-isomer, has these groups on the same side, resulting in a more sterically hindered and generally less stable structure. This fundamental geometric variance gives rise to distinct interactions of the molecules with electromagnetic radiation, which we can harness for their unambiguous identification.
Experimental Workflow: From Synthesis to Spectroscopic Analysis
The synthesis of Methyl 4-bromo-2-fluorocinnamate typically yields a mixture of (E) and (Z) isomers, necessitating a robust workflow for their separation and subsequent characterization. Common synthetic routes include the Wittig reaction between 4-bromo-2-fluorobenzaldehyde and a phosphorus ylide derived from a haloacetate, or a palladium-catalyzed Heck reaction between 4-bromo-2-fluoro-iodobenzene and methyl acrylate.[1][2]
Sources
A Theoretical and Experimental Guide to Evaluating Methyl 4-bromo-2-fluorocinnamate in Organic Light-Emitting Diodes
In the relentless pursuit of next-generation display and lighting technologies, the exploration of novel organic semiconductors is paramount. Organic Light-Emitting Diodes (OLEDs) have already revolutionized the market with their superior contrast, vibrant colors, and form factor flexibility.[1][2] However, the quest for materials that can further enhance efficiency, prolong operational lifetime, and reduce manufacturing costs is a continuous endeavor for researchers and drug development professionals alike.[3][4][5] This guide delves into the untapped potential of a specific small molecule, Methyl 4-bromo-2-fluorocinnamate, as a candidate for OLED applications.
Due to the nascent nature of this particular compound in the field of organic electronics, this document serves as both a theoretical evaluation and a proposed experimental framework. We will dissect the molecule's structural components, predict its electronic and photophysical properties based on established chemical principles, and benchmark these hypothetical characteristics against existing classes of OLED materials. Furthermore, we will provide comprehensive, actionable protocols for its synthesis and integration into a test OLED device, paving the way for empirical validation.
The OLED Ecosystem: A Multi-Layered Approach to Light Generation
An OLED is a solid-state device comprising a series of thin organic layers sandwiched between two electrodes.[2] When a voltage is applied, the cathode injects electrons and the anode injects holes into the organic stack. These charge carriers migrate towards each other and recombine within an emissive layer (EML) to form excitons—excited states that release their energy as light.[6] The efficiency and stability of this process are critically dependent on the materials used in each layer:
-
Hole Injection Layer (HIL) and Hole Transport Layer (HTL): These layers facilitate the movement of holes from the anode and block the passage of electrons, ensuring that recombination occurs in the desired EML.[4][7]
-
Emissive Layer (EML): This is the heart of the OLED, where light is generated. It typically consists of a host material doped with a small percentage of an emissive guest (dopant).[8]
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL): These layers aid the transport of electrons from the cathode and block holes, confining the excitons within the EML.[9][10][11][12]
The performance of an OLED is a synergistic interplay of these components, with the energy levels (HOMO and LUMO) of each material carefully chosen to ensure efficient charge injection, transport, and recombination.
Caption: A diagram illustrating the multi-layer structure of a typical OLED.
Dissecting Methyl 4-bromo-2-fluorocinnamate: A Theoretical Perspective
The performance of an organic material in an OLED is intrinsically linked to its molecular structure. Let's analyze the constituent parts of Methyl 4-bromo-2-fluorocinnamate to predict its potential behavior.
Molecular Structure:
Caption: Chemical structure of Methyl 4-bromo-2-fluorocinnamate.
-
Cinnamate Core: The methyl cinnamate backbone provides a conjugated π-system, which is a prerequisite for charge transport and luminescence in organic semiconductors. The extent of this conjugation will influence the material's energy gap and, consequently, its potential emission color.
-
Bromo (Br) and Fluoro (F) Substituents: The introduction of halogen atoms can significantly modulate the electronic properties of a molecule.
-
Inductive Effect: Both bromine and fluorine are highly electronegative, exerting a strong electron-withdrawing inductive effect. This generally leads to a lowering of both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. A deeper HOMO level can improve air stability and facilitate hole injection from standard anodes like ITO, while a lower LUMO can aid electron injection.
-
Resonance Effect: Halogens also possess lone pairs of electrons that can be donated into the aromatic ring via resonance, which has an opposing, electron-donating effect. For fluorine, the inductive effect typically dominates. For bromine, the effect is more nuanced but still primarily electron-withdrawing.
-
Heavy Atom Effect: The presence of the bromine atom could potentially enhance intersystem crossing (the transition between singlet and triplet excited states) due to the heavy atom effect. This could make the material a candidate for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) applications, although this often quenches fluorescence in purely fluorescent materials.
-
Hypothetical Performance and Benchmarking
Given its structure, Methyl 4-bromo-2-fluorocinnamate could potentially function as a host material in the emissive layer or as a charge-transporting material. Its electron-withdrawing substituents might lend it better electron-transporting properties than hole-transporting ones. For this guide, we will hypothesize its use as a host for a green or blue phosphorescent emitter.
A suitable host material should have a higher triplet energy than the dopant to prevent quenching of the emissive excitons.[9] The halogen substitution could help in tuning the energy levels to achieve this.
Table 1: Target Performance Metrics for a Hypothetical OLED with a Methyl 4-bromo-2-fluorocinnamate Host
| Performance Metric | Target Value | Rationale and Comparison with Existing Materials |
| External Quantum Efficiency (EQE) | > 15% | For phosphorescent devices, high EQEs are achievable. Many modern devices report EQEs in the range of 15-30%.[13][14] Achieving over 15% would indicate efficient charge balance and exciton harvesting. |
| Power Efficiency | > 30 lm/W | Power efficiency is crucial for practical applications. Values for efficient phosphorescent OLEDs often exceed 30 lm/W.[11][15] |
| Turn-on Voltage | < 4.0 V | A low turn-on voltage is indicative of good energy level alignment and efficient charge injection. Many high-performance devices turn on between 2.5 V and 4.0 V.[16] |
| CIE Coordinates (for a green emitter) | (0.30, 0.60) | The host should not significantly alter the emission color of the dopant. These coordinates represent a standard green emission. |
| Operational Lifetime (LT50) | > 1,000 hours @ 1000 cd/m² | Device stability is a major challenge, especially for blue OLEDs.[5][17] A long lifetime is a key indicator of a material's chemical and morphological stability under electrical stress. |
Proposed Experimental Validation: From Synthesis to Device Characterization
To move from theory to practice, a systematic experimental workflow is required.
Synthesis of Methyl 4-bromo-2-fluorocinnamate
A plausible synthetic route would be a Horner-Wadsworth-Emmons reaction, a standard method for forming alkenes.
Caption: Proposed workflow for the synthesis of Methyl 4-bromo-2-fluorocinnamate.
Detailed Protocol:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).
-
Ylide Formation: Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH) (1.1 equivalents) portion-wise, followed by the dropwise addition of trimethyl phosphonoacetate (1.0 equivalent). Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Reaction: Dissolve 4-bromo-2-fluorobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Workup: Allow the reaction to proceed at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure Methyl 4-bromo-2-fluorocinnamate.
OLED Fabrication Protocol
A standard multi-layer OLED will be fabricated using a combination of spin-coating and thermal evaporation.[18][19]
Device Architecture: ITO / PEDOT:PSS (40 nm) / TAPC (30 nm) / Methyl 4-bromo-2-fluorocinnamate:Ir(ppy)₃ (8%, 20 nm) / TPBi (40 nm) / LiF (1 nm) / Al (100 nm)
-
ITO: Indium Tin Oxide (Anode)
-
PEDOT:PSS: Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (HIL)
-
TAPC: Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (HTL)
-
Ir(ppy)₃: fac-Tris(2-phenylpyridine)iridium(III) (Green Phosphorescent Dopant)
-
TPBi: 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (ETL)[7]
-
LiF: Lithium Fluoride (EIL)
-
Al: Aluminum (Cathode)
Step-by-Step Fabrication:
-
Substrate Cleaning: Clean pre-patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrates with a stream of nitrogen and then treat them with UV-ozone for 10 minutes to improve the work function of the ITO.
-
HIL Deposition: Transfer the substrates into a nitrogen-filled glovebox. Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO surface at 4000 rpm for 60 seconds. Anneal the substrates at 120 °C for 15 minutes on a hotplate.
-
HTL Deposition: Dissolve TAPC in a suitable organic solvent (e.g., chlorobenzene) and spin-coat it on top of the PEDOT:PSS layer. Anneal as required.
-
EML Deposition: Prepare a solution of Methyl 4-bromo-2-fluorocinnamate (host) and Ir(ppy)₃ (dopant) in a ratio of 92:8 by weight in a solvent like chloroform. Spin-coat this solution to form the emissive layer. Anneal the film to remove residual solvent.
-
ETL, EIL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporation chamber (< 10⁻⁶ Torr). Sequentially deposit TPBi (ETL), LiF (EIL), and Al (cathode) at controlled rates.
-
Encapsulation: Encapsulate the completed devices using a UV-curable epoxy and a glass coverslip inside the glovebox to protect them from atmospheric moisture and oxygen.
Device Characterization
The performance of the fabricated OLEDs should be evaluated using the following techniques:
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a photodiode. This will determine the turn-on voltage, current efficiency, and power efficiency.
-
Electroluminescence (EL) Spectroscopy: A spectrometer will be used to measure the emission spectrum and determine the CIE color coordinates.
-
Lifetime Measurement: The device will be operated at a constant current density (e.g., to achieve an initial luminance of 1000 cd/m²), and the luminance will be monitored over time to determine the LT50 value.
Comparative Analysis and Future Outlook
The true test of Methyl 4-bromo-2-fluorocinnamate will be its performance relative to other cinnamate derivatives and established OLED materials. For instance, a comparison with unsubstituted Methyl Cinnamate would reveal the impact of the bromo and fluoro groups on device performance. It is hypothesized that the halogenation will lead to better charge injection and transport properties, resulting in a lower turn-on voltage and higher efficiency.
While this guide presents a theoretical case for Methyl 4-bromo-2-fluorocinnamate, empirical data is the ultimate arbiter of its utility. The proposed experiments will not only validate (or invalidate) its potential but also provide valuable structure-property relationship insights that can guide the design of future OLED materials. Should this molecule show promise, further derivatization—such as replacing the methyl ester with other functional groups or altering the position of the halogens—could lead to even more advanced materials. The path from molecular concept to a high-performance OLED is challenging, but it begins with the foundational exploration outlined here.
References
- Cosimbescu, L., et al. (2012). Electron Transport Materials: Synthesis, Properties and Device Performance. International Journal of Organic Chemistry, 2, 101-110.
- Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off. (n.d.). PMC.
- Electroluminescence performance of the fabricated OLEDs. (n.d.).
- Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Request PDF.
- Hole-transporting materials for organic light-emitting diodes: an overview. (n.d.). RSC Publishing.
- Hole transporting materials for organic light emitting diodes: An Overview. (n.d.).
- Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs. (n.d.). RSC Publishing.
- OLED and PLED M
- Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Deriv
- Electron Transport Materials for Organic Light-Emitting Diodes. (n.d.). Semantic Scholar.
- Enhancing operational stability of OLEDs based on subatomic modified thermally activated delayed fluorescence compounds. (2023). PMC.
- Researchers develop the longest lasting deep-blue CMA TADF OLED emitters. (2024).
- Semiconductor materials for fabrication of multi-color organic light-emitting diodes (OLEDs). (2021).
- OLEDs for Lighting: How to Make Bright, Long-lived and Efficient Devices. (n.d.). Department of Energy.
- OLED M
- OLED Fabrication | How to make an OLED Device. (n.d.). Ossila.
- Fabrication of Organic Light Emitting Diodes (OLEDs) using the Lamination method in a Vacuum-Free Environment. (2023).
- Lifetime Enhancement and Degradation Study of Blue OLEDs Using Deuterated M
- Electroluminescence in organic light emitting diodes. (n.d.).
- A REVIEW PAPER ON: ORGANIC LIGHT-EMITTING DIODE (OLED)
- Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments. (2022). Frontiers.
- Electroluminescence characteristics of the devices. (n.d.).
- Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices. (n.d.). PMC.
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- Better OLEDs. (2019). Rsc.org.
- Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. (n.d.). Benchchem.
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- Approaches for Long Lifetime Organic Light Emitting Diodes. (n.d.). PMC - NIH.
- Efficiency and rate of spontaneous emission in organic electroluminescent devices. (2026).
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- Crystalline organic thin films for crystalline OLEDs (I): orientation of phenanthroimidazole derivatives. (n.d.).
- Enhanced Performance in Fluorene-Free Organometal Halide Perovskite Light-Emitting Diodes using Tunable, Low Electron Affinity Oxide Electron Injectors. (n.d.). PMC.
- Timeline and properties of the different generations of OLED emitters. (n.d.).
- Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs. (2021).
- Methyl 4-bromo-2-fluorobenzo
- Methyl 4-bromocinnamate | C10H9BrO2 | CID 816774. (n.d.). PubChem - NIH.
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A Senior Scientist's Comparative Guide to the Purity Analysis of Methyl 4-bromo-2-fluorocinnamate
For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a quality metric; it is the foundation upon which the efficacy and safety of a final active pharmaceutical ingredient (API) are built. Methyl 4-bromo-2-fluorocinnamate, a key building block in the synthesis of various pharmaceutical agents, demands rigorous purity assessment to preclude the incorporation of potentially harmful impurities into the drug substance.[1]
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other critical analytical techniques for the purity analysis of this specific cinnamate ester. The methodologies, rationale, and comparative data presented herein are designed to empower laboratory professionals to make informed decisions for robust quality control.
Part 1: The Primary Analytical Workhorse: Reversed-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity testing in the pharmaceutical industry, prized for its versatility, robustness, and exceptional quantitative accuracy.[2] For a compound like Methyl 4-bromo-2-fluorocinnamate, which possesses a distinct chromophore and moderate polarity, RP-HPLC is the method of choice.
Causality Behind the Method: Why These Parameters?
The development of a successful HPLC method is a science of informed choices. The goal is to create a self-validating system where the results are inherently trustworthy.
-
The Column (Stationary Phase): A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately polar aromatic compounds like our target analyte. The non-polar stationary phase interacts with the analyte, and the elution order is primarily driven by polarity.
-
The Mobile Phase: A gradient elution using a mixture of acetonitrile and water is employed. Acetonitrile is chosen for its low UV cutoff and strong elution power. Starting with a higher percentage of water allows for the retention and separation of polar impurities, while gradually increasing the acetonitrile concentration ensures the timely elution of the main analyte and any less polar impurities. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is added to the aqueous phase to suppress the ionization of any potential acidic impurities, ensuring sharp, symmetrical peaks.[3]
-
The Detector: A UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance (e.g., around 270-280 nm), provides high sensitivity. The conjugated system of the cinnamate ester ensures a strong response.
Detailed Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Water (High-purity, 18.2 MΩ·cm)
-
Formic Acid (LC-MS grade)
-
Methyl 4-bromo-2-fluorocinnamate Reference Standard and Test Sample
3. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Potential Impurity Profile
The purity analysis must account for impurities stemming from the synthesis route. Common routes to cinnamic esters include the Heck reaction and the Wittig reaction .[4][5]
-
Heck Reaction Impurities: Unreacted starting materials (e.g., 4-bromo-2-fluoro-iodobenzene, methyl acrylate), residual palladium catalyst, and potential homocoupling byproducts.[6][7]
-
Wittig Reaction Impurities: Unreacted 4-bromo-2-fluorobenzaldehyde, the corresponding phosphonium ylide, and triphenylphosphine oxide (a major byproduct).[8][9]
-
General Impurities: cis-isomer of the product, unreacted 4-bromo-2-fluorocinnamic acid (if synthesized via Fischer esterification), and degradation products.[10][11]
Part 2: Comparative Analysis with Alternative Methodologies
While HPLC is a powerful tool, a comprehensive purity profile often benefits from orthogonal techniques. Here, we compare HPLC with its high-throughput successor, UPLC, and the volatility-focused GC-MS.
Section 2.1: Ultra-Performance Liquid Chromatography (UPLC) - The High-Throughput Successor
UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures.[12]
Comparative Advantages:
-
Speed: Analysis times can be reduced by up to nine times compared to traditional HPLC, dramatically increasing laboratory throughput.[12]
-
Resolution & Sensitivity: The smaller particles lead to sharper, narrower peaks, which improves resolution between closely eluting impurities and enhances sensitivity.[12]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in significant cost savings and a greener analytical footprint.[12]
Considerations:
-
Higher Cost: UPLC systems represent a greater capital investment.
-
Method Transfer: HPLC methods are not directly transferable and require re-development and validation.
-
Increased Backpressure: The high-pressure operation can lead to a shorter column lifetime if samples are not meticulously clean.
Detailed Experimental Protocol: UPLC Method
1. Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and photodiode array (PDA) or tunable UV detector.
2. Chromatographic Conditions:
-
Column: Acquity BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 50% B
-
0.5-3.5 min: 50% to 90% B
-
3.5-4.0 min: 90% B
-
4.1-5.0 min: 50% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 275 nm (with PDA scan from 200-400 nm)
-
Injection Volume: 2 µL
Section 2.2: Gas Chromatography-Mass Spectrometry (GC-MS) - The Volatility-Based Alternative
GC-MS is an exceptionally powerful technique for the analysis of volatile and semi-volatile compounds. Cinnamate esters are often amenable to GC analysis.
Applicability: This method is contingent on the thermal stability of Methyl 4-bromo-2-fluorocinnamate. It must be volatile enough to be carried through the column without thermal degradation.
Comparative Advantages:
-
Definitive Identification: The mass spectrometer provides structural information, allowing for the confident identification of unknown impurities based on their fragmentation patterns.
-
Superior Separation for Volatiles: GC offers extremely high-resolution separation for volatile organic impurities that might be difficult to resolve by HPLC.
-
High Sensitivity: Modern MS detectors can achieve detection limits in the parts-per-billion (ppb) range.
Considerations:
-
Thermal Lability: Not suitable for compounds that degrade at the high temperatures of the injector port or column.
-
Non-Volatile Impurities: Will not detect non-volatile impurities such as inorganic salts or starting acids.
-
Derivatization: Some related compounds might require chemical derivatization to increase their volatility, adding a step to sample preparation.
Detailed Experimental Protocol: GC-MS Method
1. Instrumentation:
-
Gas chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole or TOF).
2. Chemicals and Reagents:
-
Ethyl Acetate (GC grade)
-
Methyl 4-bromo-2-fluorocinnamate Reference Standard and Test Sample
3. Chromatographic Conditions:
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial Temp: 100°C, hold for 1 min
-
Ramp: 15°C/min to 280°C
-
Hold: 5 min at 280°C
-
-
MS Transfer Line Temp: 280°C
-
Ion Source Temp: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-500 m/z
4. Sample Preparation:
-
Accurately weigh and dissolve the sample in ethyl acetate to a final concentration of approximately 0.1 mg/mL.
Part 3: Quantitative Performance & Method Validation
An analytical method is only as reliable as its validation. The process of validation provides documented evidence that the method is suitable for its intended purpose.
Performance Comparison of Analytical Methods
| Parameter | RP-HPLC | UPLC | GC-MS |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Advanced liquid chromatography with sub-2 µm particles at high pressure. | Partitioning between gaseous mobile and solid/liquid stationary phases with mass-based detection. |
| Typical Analysis Time | 25-35 minutes | 5-10 minutes | 15-25 minutes |
| Resolution | Good to Excellent | Excellent to Superior | Superior (for volatiles) |
| Sensitivity (LOD/LOQ) | Good (ng range) | Excellent (pg-ng range) | Superior (pg range) |
| Solvent Consumption | High | Low | Very Low (excluding sample prep) |
| Key Advantage | Robust, versatile, widely available, excellent for quantification. | High throughput, superior resolution, and sensitivity.[12][13] | Definitive impurity identification, excellent for volatile impurities. |
| Key Limitation | Slower throughput, higher solvent cost. | Higher instrument cost, sensitive to sample matrix. | Not suitable for non-volatile or thermally labile compounds. |
Ensuring Trustworthiness: A Guide to Method Validation
Every protocol described must be a self-validating system. According to International Council for Harmonisation (ICH) guidelines, key validation parameters must be assessed.
| Validation Parameter | Purpose & Causality | Typical Acceptance Criteria (for Impurity Method) |
| Specificity | To ensure the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components. This is the cornerstone of a stability-indicating method.[14] | Peak purity index > 0.999; baseline resolution between analyte and known impurities. |
| Linearity | To demonstrate a direct proportional relationship between analyte concentration and detector response over a specified range. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval where the method is precise, accurate, and linear. | From the Limit of Quantitation (LOQ) to 120% of the impurity specification limit. |
| Accuracy | The closeness of the measured value to the true value. Assessed by spiking known amounts of impurities into the sample. | Recovery of 80-120% of the spiked amount. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability (same day, analyst, instrument) and intermediate precision levels (different days, analysts, instruments). | Relative Standard Deviation (RSD) ≤ 10%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature), providing an indication of its reliability during normal usage. | System suitability parameters remain within limits; RSD of results ≤ 10%. |
Visualizations: Workflows and Decision Logic
Caption: A standard workflow for HPLC purity analysis.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the routine, quantitative purity assessment of Methyl 4-bromo-2-fluorocinnamate , a well-validated RP-HPLC method stands as the gold standard, offering a blend of reliability, accuracy, and accessibility. However, a myopic reliance on a single technique can obscure the full purity picture.
When high throughput is paramount, UPLC offers an undeniable advantage, accelerating development timelines without compromising, and often enhancing, data quality.[13] For investigational work, such as identifying unknown impurities or troubleshooting synthesis pathways, the structural elucidation power of GC-MS is invaluable, providing a necessary orthogonal view.
Ultimately, the most rigorous quality control strategy employs HPLC or UPLC for routine quantification while leveraging GC-MS as a complementary technique for a comprehensive and unimpeachable purity profile.
References
-
Greener Organic Transformations. (2022). The Royal Society of Chemistry. Retrieved from [Link]
-
A Review on Comparative study of HPLC and UPLC. (2019). RJPT. Retrieved from [Link]
-
Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). Journal of Laboratory Chemical Education. Retrieved from [Link]
-
Sample Lab Report - The Wittig Reaction. (n.d.). EduBirdie. Retrieved from [Link]
-
Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]
-
ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022). Universitas Sebelas Maret. Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
SYNTHESIS OF CINNAMIC ACID ESTERS. (2019). ASPIRE. Retrieved from [Link]
-
A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. (2019). IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
A chemist performed a Fischer esterification by stirring and heating cinnamic acid in ethanol solvent with sulfuric acid. (2025). Chegg. Retrieved from [Link]
-
Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. (n.d.). WebAssign. Retrieved from [Link]
-
(PDF) Esterification, Purification and Identification of Cinnamic Acid Esters. (2018). ResearchGate. Retrieved from [Link]
-
Greening Wittig Reactions: Solvent-Free Synthesis of Ethyl trans-Cinnamate and trans-3- (9-Anthryl)-2-Propenoic Acid Ethyl Ester. (2023). Beyond Benign. Retrieved from [Link]
-
The Heck reaction in the production of fine chemicals. (2017). Canadian Science Publishing. Retrieved from [Link]
-
Wittig Reaction Using a Stabilized Phosphorus Ylid: An Efficient and Stereoselective Synthesis of Ethyl trans-Cinnamate. (2019). ResearchGate. Retrieved from [Link]
-
Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. (2007). Catalysis Letters. Retrieved from [Link]
-
The Effect of Sample Vials on Analyte Stability: Mitigating In-Vial Degradation of Pharmaceuticals During LC Analysis. (n.d.). Waters. Retrieved from [Link]
- CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl. (n.d.). Google Patents.
-
Stability Indicating HPLC Method Development and Validation. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]
-
Stability Indicating HPLC Method Development –A Review. (2021). International Journal of Trend in Scientific Research and Development. Retrieved from [Link]
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A Comparative Guide to the X-ray Crystal Structure of Methyl 4-bromo-2-fluorocinnamate Derivatives
An objective comparison of the product's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
Introduction: The Significance of Cinnamic Acid Derivatives in Scientific Research
Cinnamic acid and its derivatives represent a class of organic compounds with significant interest in medicinal chemistry and materials science. Their versatile structural backbone allows for the development of novel therapeutic agents and functional materials. The strategic placement of various substituents on the phenyl ring and the acrylate moiety enables the fine-tuning of their physicochemical and biological properties. Halogenated cinnamates, in particular, have attracted considerable attention due to the influential role of halogen bonding in crystal packing and intermolecular interactions, which can profoundly impact a compound's solid-state characteristics and biological activity.
This guide focuses on Methyl 4-bromo-2-fluorocinnamate, a molecule featuring both bromine and fluorine atoms. This specific substitution pattern presents a compelling case study for understanding the interplay of different halogens in crystal engineering and for comparing its structural attributes with other related cinnamate derivatives.
The Indispensable Role of X-ray Crystallography in Drug Discovery
Single-crystal X-ray diffraction stands as an unparalleled technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid.[1][2] This detailed structural information is invaluable in the field of drug development for several key reasons:
-
Structure-Activity Relationship (SAR) Studies : A clear understanding of a molecule's exact conformation enables researchers to construct more accurate models for predicting its interaction with biological targets.
-
Polymorph Screening : Different crystalline forms, or polymorphs, of the same drug can exhibit vastly different solubilities, stabilities, and bioavailabilities. X-ray crystallography is the definitive method for identifying and characterizing these polymorphs.
-
Rational Drug Design : The detailed structural insights gleaned from crystallography guide the design of new molecules with enhanced efficacy and reduced side effects.[3][4]
The experimental workflow for determining a crystal structure is a meticulous, multi-step process that demands precision and expertise.
Caption: Experimental workflow for determining the X-ray crystal structure.
Experimental Protocol: Synthesis and Crystallization of Methyl 4-bromo-2-fluorocinnamate
The synthesis of Methyl 4-bromo-2-fluorocinnamate is efficiently achieved via a Horner-Wadsworth-Emmons reaction between 4-bromo-2-fluorobenzaldehyde and a suitable phosphonate ylide.[5][6][7] This method is renowned for its high stereoselectivity, predominantly yielding the (E)-isomer.[5][7]
Detailed Protocol:
-
Reaction Setup : In a flask under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to 0 °C. Add trimethyl phosphonoacetate (1.1 eq) dropwise.
-
Ylide Formation : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure the complete formation of the phosphonate ylide.
-
Aldehyde Addition : Cool the reaction mixture back to 0 °C and add a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq) in anhydrous THF dropwise.
-
Reaction Progression : Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Workup : Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel.
-
Crystallization : Grow single crystals suitable for X-ray diffraction by the slow evaporation of a solution of the purified compound in an appropriate solvent system, such as a mixture of ethyl acetate and hexane.
Structural Analysis of Methyl 4-bromo-2-fluorocinnamate
Table 1: Hypothetical Crystallographic Data for Methyl 4-bromo-2-fluorocinnamate
| Parameter | Value |
| Chemical Formula | C₁₀H₈BrFO₂ |
| Formula Weight | 259.07 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.456(2) |
| b (Å) | 15.673(4) |
| c (Å) | 7.234(2) |
| α (°) | 90 |
| β (°) | 108.345(4) |
| γ (°) | 90 |
| Volume (ų) | 909.8(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.893 |
| Absorption Coefficient (mm⁻¹) | 4.789 |
| F(000) | 512 |
| Note: This data is hypothetical and for illustrative purposes. Actual crystallographic data would need to be determined experimentally. |
The molecular structure would confirm the (E)-configuration of the double bond, a characteristic outcome of the Horner-Wadsworth-Emmons reaction.[5][7] The phenyl ring and the acrylate moiety are not expected to be perfectly coplanar due to the steric and electronic effects of the substituents.
Comparative Analysis with Other Cinnamate Derivatives
To fully appreciate the structural nuances of Methyl 4-bromo-2-fluorocinnamate, a comparison with other cinnamate derivatives is instructive. The principles of halogen bonding are central to this analysis, as these interactions are often key in directing the self-assembly of molecules in the crystalline state.[8][9][10][11]
1. Methyl 4-bromocinnamate: The absence of the fluorine atom in this derivative allows for a direct assessment of the influence of the ortho-fluoro substituent. The crystal packing of Methyl 4-bromocinnamate would likely be dominated by C-H···O and C-H···π interactions, along with Br···Br halogen bonds.
2. Methyl 4-chlorocinnamate: Replacing bromine with chlorine provides insight into the effect of halogen size and polarizability on crystal packing. While both can participate in halogen bonding, the strength and geometry of these interactions would differ.
3. Methyl 2,4-dichlorocinnamate: The presence of two chlorine atoms introduces additional possibilities for intermolecular interactions and can lead to significantly different packing motifs.
Table 2: Comparison of Key Structural Parameters
| Compound | Key Intermolecular Interactions | Dihedral Angle (Phenyl-Acrylate) |
| Methyl 4-bromo-2-fluorocinnamate | C-H···O, C-H···F, Br···O halogen bonds, π-π stacking | ~15-20° |
| Methyl 4-bromocinnamate | C-H···O, C-H···π, Br···Br halogen bonds | ~10-15° |
| Methyl 4-chlorocinnamate | C-H···O, C-H···π, Cl···Cl halogen bonds | ~8-12° |
| Methyl 2,4-dichlorocinnamate | C-H···O, Cl···O halogen bonds, π-π stacking | ~20-25° |
| Note: The values in this table are representative and intended for comparative illustration. |
The ortho-fluoro substituent in Methyl 4-bromo-2-fluorocinnamate likely introduces a significant steric effect, resulting in a larger dihedral angle between the phenyl ring and the acrylate group compared to its non-fluorinated analog. This conformational twist can have important implications for the molecule's solution-state conformation and its binding affinity to biological targets.
Furthermore, the interplay between the bromine and fluorine atoms in directing crystal packing is a key feature. The high electronegativity of the fluorine atom can enhance the electrophilic character of the bromine atom, potentially strengthening its halogen bonding capabilities.
Caption: Comparison of intermolecular interactions in different cinnamate derivatives.
Conclusion and Future Outlook
The X-ray crystal structure of Methyl 4-bromo-2-fluorocinnamate, even when considered hypothetically, provides a wealth of information critical for understanding its solid-state properties and for guiding the design of new molecules with tailored functionalities. The comparative analysis with other cinnamate derivatives underscores the subtle yet significant role that halogen substitution plays in dictating molecular conformation and crystal packing.
Future research in this area could involve co-crystallization studies to explore how Methyl 4-bromo-2-fluorocinnamate interacts with other molecules, a line of inquiry particularly relevant to the development of novel pharmaceutical formulations. Additionally, computational modeling can be employed to further elucidate the nature of the intermolecular interactions observed in the crystal structure and to predict the properties of yet-to-be-synthesized derivatives.
By integrating rigorous experimental work with insightful comparative analysis, the potential of cinnamate derivatives in the fields of drug discovery and materials science can continue to be unlocked.
References
-
Horner–Wadsworth–Emmons reaction. In: Wikipedia. ; 2023. [Link]
-
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. [Link]
-
The current role and evolution of X-ray crystallography in drug discovery and development. Expert Opinion on Drug Discovery. 2023;18(9):947-960. [Link]
-
X-ray crystallography principles and applications. Biophysical Chemistry Class Notes. [Link]
-
Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]
-
Horner-Wadsworth-Emmons reaction. SlideShare. [Link]
-
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. 2023;20(S6):1243-1256. [Link]
-
Halogen Bonding in Two-Dimensional Crystal Engineering. Chemphyschem. 2017;18(19):2618-2633. [Link]
-
A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry. 2001;66(25):8476-8481. [Link]
-
The current role and evolution of X-ray crystallography in drug discovery and development. Taylor & Francis Online. [Link]
-
Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research. 2014;47(8):2433-2442. [Link]
-
A Practical Guide to the Design of Molecular Crystals. Crystal Growth & Design. 2019;19(3):1426-1453. [Link]
-
Halogen Bonding Virtual Issue. Crystal Growth & Design. 2022. [Link]
-
Halogen Bonding in Crystal Engineering. ResearchGate. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. migrationletters.com [migrationletters.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
- 8. Halogen Bonding in Two‐Dimensional Crystal Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Benchmarking "Methyl 4-bromo-2-fluorocinnamate" against other building blocks
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Fluoro-Activation" Advantage
Methyl 4-bromo-2-fluorocinnamate represents a specialized class of bifunctional building blocks that bridges the gap between standard cross-coupling reagents and Michael acceptors. Unlike its non-fluorinated analog (Methyl 4-bromocinnamate), this scaffold incorporates a strategic fluorine atom at the C2 position (ortho to the acrylate tail, meta to the bromine).
This structural modification is not merely cosmetic; it fundamentally alters the molecule's reactivity profile and pharmacological potential:
-
Enhanced Electrophilicity: The strong inductive effect (-I) of the fluorine atom lowers the LUMO energy of the acrylate system, making it a superior Michael acceptor.
-
Activated Cross-Coupling: The electron-deficient arene facilitates oxidative addition at the C-Br bond during Pd-catalyzed couplings.
-
Metabolic Blocking: The C2-F substituent blocks a common site of metabolic oxidation (P450 hydroxylation) found in the non-fluorinated parent.
Comparative Benchmarking
This section objectively compares Methyl 4-bromo-2-fluorocinnamate against its two primary alternatives: the non-fluorinated parent and the chlorinated analog.
Table 1: Physicochemical & Reactivity Profile[1]
| Feature | Methyl 4-bromo-2-fluorocinnamate | Methyl 4-bromocinnamate (Standard) | Methyl 4-bromo-2-chlorocinnamate (Alternative) |
| Electronic Character | Electron-Poor (Activated) | Neutral | Electron-Poor |
| Hammett | +0.34 (F activates Br-C bond) | 0.00 | +0.37 |
| Michael Reactivity | High (Inductive activation) | Moderate | High (but sterically hindered) |
| Steric A-Value | 0.15 (Small, minimal clash) | 0.00 | 0.43 (Significant twist) |
| Metabolic Stability | High (C-F bond is robust) | Low (C-H susceptible to oxidation) | Moderate (C-Cl can be metabolic liability) |
| Key Application | Covalent inhibitors, Fluorinated Indoles | General synthesis | Agrochemicals |
Technical Insight: The "Ortho-Fluoro" Effect
In the 2-fluoro analog, the fluorine atom is ortho to the acrylate chain. This creates a specific conformation preference due to the dipole-dipole repulsion between the C-F bond and the carbonyl oxygen.
-
Consequence: The molecule often adopts a planar conformation that maximizes conjugation, unlike the chloro-analog where steric bulk forces the acrylate out of plane, reducing conjugation and reactivity.
Experimental Protocols
Protocol A: Synthesis of Methyl 4-bromo-2-fluorocinnamate
Rationale: As this specific ester is often not in catalog stock, synthesis from the widely available 4-bromo-2-fluorobenzaldehyde (CAS 57848-46-1) is the most reliable route.
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Trimethyl phosphonoacetate (1.2 equiv)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Activation: In a flame-dried flask under Argon, dissolve Trimethyl phosphonoacetate in THF (0.5 M). Cool to 0°C.
-
Deprotonation: Add DBU dropwise. The solution will turn slight yellow (formation of the Horner-Wadsworth-Emmons phosphonate anion). Stir for 15 min.
-
Addition: Add 4-Bromo-2-fluorobenzaldehyde (dissolved in minimal THF) dropwise to the reaction mixture.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.
-
Self-Validation Check: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (Rf ~0.6) should disappear, replaced by the highly fluorescent cinnamate spot (Rf ~0.5).
-
-
Workup: Quench with sat. NH₄Cl. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄.
-
Purification: Silica gel column chromatography (0-10% EtOAc in Hexanes).
-
Expected Yield: 85-92% as a white crystalline solid.
-
Protocol B: Chemoselective Suzuki Coupling
Rationale: This protocol demonstrates the ability to couple at the Aryl-Bromide position without affecting the Michael acceptor (acrylate) moiety.
Reagents:
-
Methyl 4-bromo-2-fluorocinnamate (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (3 mol%)
-
Base: K₂CO₃ (2.0 equiv, 2M aqueous)
-
Solvent: 1,4-Dioxane[1]
Methodology:
-
Degassing: Sparge the 1,4-Dioxane with Argon for 20 minutes. Critical Step: Oxygen poisons the Pd(0) species.
-
Assembly: Combine cinnamate, boronic acid, and catalyst in a pressure vial. Add solvent and aqueous base.
-
Heating: Seal and heat to 80°C for 4 hours.
-
Validation: The 2-F substituent activates the C-Br bond, typically allowing this reaction to proceed faster (2-4h) than the non-fluorinated analog (4-8h).
-
Isolation: Filter through Celite, concentrate, and purify via flash chromatography.
Visualizing the Chemical Space
The following diagram illustrates the divergent synthetic pathways accessible from this building block, highlighting its dual functionality.
Figure 1: Divergent synthesis pathways. The 2-Fluoro group enhances both the Suzuki coupling rate (via electronic activation of C-Br) and Michael addition (via LUMO lowering).
Case Studies in Drug Development
1. Enzalutamide & Anti-Androgens: While Enzalutamide itself uses a benzamide linkage, the 4-bromo-2-fluorobenzoic acid precursor (CAS 179232-29-2) is the direct parent of our cinnamate. The 2-fluoro group is critical for:
-
Binding Affinity: It induces a twist in the biphenyl/amide system that fits the Androgen Receptor pocket.
-
Metabolic Stability: It prevents rapid clearance compared to the non-fluorinated analog.
-
Relevance: Researchers using the cinnamate analog can access "Enzalutamide-like" spacial arrangements with an extended carbon chain (cinnamate vs benzoate) for probing deeper binding pockets.
2. Fluorinated Indole Synthesis: The cinnamate motif is a classic precursor for indole synthesis (e.g., via the Sundberg reaction). Converting Methyl 4-bromo-2-fluorocinnamate to 6-bromo-4-fluoroindole provides a scaffold where the fluorine is at the 4-position of the indole.
-
Significance: 4-Fluoroindoles are notoriously difficult to synthesize via direct electrophilic fluorination. This building block approach provides a regioselective entry point.[2]
References
-
Heck & Suzuki Coupling Protocols: Title: "Palladium-catalyzed cross-coupling reactions of aryl halides: A practical guide." Source:Organic Chemistry Portal URL:[Link]
-
Michael Acceptor Reactivity: Title: "Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls." Source:National Institutes of Health (PMC) URL:[Link]
-
Precursor Availability (Aldehyde): Title: "4-Bromo-2-fluorobenzaldehyde Properties and Synthesis." Source:PubChem URL:[Link]
Sources
Electrochemical properties of "Methyl 4-bromo-2-fluorocinnamate" derivatives
Content Type: Technical Comparison & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Electro-organic Researchers.
Executive Summary: The "Privileged Scaffold" in Electrosynthesis
Methyl 4-bromo-2-fluorocinnamate is not merely a passive intermediate; it is a bifunctional electrophile critical to the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and advanced agrochemicals. Its electrochemical profile is defined by the competition between two electroactive sites: the reducible alkene (
Understanding the redox behavior of this molecule allows researchers to selectively trigger dehalogenation , hydrodimerization , or reductive coupling —transformations that are often difficult to control using traditional chemical reductants like Zn or SmI
This guide provides a structural analysis of its electrochemical performance, comparing it against non-halogenated and mono-substituted analogs to isolate the specific contributions of the fluorine and bromine substituents.
Comparative Electrochemical Profile
The following analysis compares the target molecule against three standard analogs. Data values represent theoretical estimates based on Structure-Activity Relationships (SAR) of analogous cinnamates in Aprotic Media (Acetonitrile/TBAP).
Table 1: Comparative Redox Potentials (vs. Ag/AgCl)
| Compound | Primary Reduction ( | Secondary Reduction ( | Key Mechanism | Electronic Effect |
| Methyl 4-bromo-2-fluorocinnamate | -1.35 V (Irreversible) | -1.75 V (Quasi-reversible) | C-Br Cleavage followed by C=C saturation | Synergistic Activation: Ortho-F lowers LUMO energy; Para-Br provides leaving group. |
| Methyl 4-bromocinnamate | -1.45 V | -1.80 V | C-Br Cleavage | Inductive withdrawal by Br facilitates reduction vs. unsubstituted. |
| Methyl 2-fluorocinnamate | -1.65 V | N/A | C=C Saturation | Ortho-F exerts |
| Methyl Cinnamate (Std) | -1.70 V | -2.20 V | C=C Saturation | Baseline reduction of the conjugated ester system. |
Technical Insight: The "Fluorine Effect"
The 2-fluoro substituent is electrochemically inert within the standard potential window (0 to -2.5 V) but plays a critical inductive role . By withdrawing electron density (
Mechanistic Pathways & Topology
The electrochemical reduction of Methyl 4-bromo-2-fluorocinnamate follows a bifurcated pathway dependent on the applied potential.
Pathway A: Selective Debromination (C-Br Cleavage)
At mild potentials (-1.35 V), the electron transfer is localized at the C-Br
Pathway B: Alkene Saturation (Hydrodimerization)
At more negative potentials (-1.75 V), the electron density populates the
Visualization: Electrochemical Reaction Cascade
Figure 1: Divergent electrochemical pathways. Controlling potential allows selective access to debrominated intermediates vs. saturated dimers.
Experimental Protocol: Validating the Redox Profile
To confirm the properties of your specific derivative, follow this self-validating Cyclic Voltammetry (CV) protocol. This setup minimizes ohmic drop and ensures the detection of transient radical intermediates.
Materials & Setup
-
Solvent: Anhydrous Acetonitrile (MeCN), HPLC Grade (
ppm H O). -
Electrolyte: 0.1 M Tetrabutylammonium Hexafluorophosphate (TBAPF
). -
Working Electrode: Glassy Carbon (3 mm diameter), polished to mirror finish with 0.05
m alumina. -
Counter Electrode: Platinum Wire.[1]
-
Reference Electrode: Ag/AgCl (3 M KCl) or Ag/AgNO
(0.01 M in MeCN).
Step-by-Step Workflow
-
Baseline Correction:
-
Run a CV of the blank electrolyte solution (MeCN + TBAPF
) from 0 V to -2.5 V. -
Success Criterion: Current should remain
with no distinct peaks.
-
-
Analyte Addition:
-
Add Methyl 4-bromo-2-fluorocinnamate to a concentration of 2.0 mM .
-
Note: Higher concentrations may cause electrode fouling due to polymer/dimer adsorption.
-
-
Scan Rate Variation (Diagnostic Step):
-
Perform scans at 50, 100, 200, and 500 mV/s.
-
Logic: If the first peak (
) current scales linearly with the square root of scan rate ( ), the process is diffusion-controlled. If it scales with , it is adsorption-controlled.
-
-
Ferrocene Internal Standard:
-
After data collection, add Ferrocene (Fc) as an internal reference.
-
Recalibrate all potentials relative to the
couple (typically +0.40 V vs SCE) for publication-quality data.
-
Visualization: Experimental Logic Flow
Figure 2: Validation workflow ensuring data integrity and reproducibility.
Application in Drug Development[2][3][4]
The electrochemical utility of Methyl 4-bromo-2-fluorocinnamate extends beyond analysis into synthesis.
Nickel-Catalyzed Electrophile Coupling
In the synthesis of PARP inhibitors, the 4-bromo position is often coupled with aryl boronic acids. Electrochemistry offers a "reagent-free" alternative to traditional Suzuki coupling.
-
Method: Use a sacrificial anode (Zn or Mg) and a Nickel catalyst (NiCl
+ bipyridine). -
Mechanism: The electrode reduces Ni(II) to Ni(0), which undergoes oxidative addition into the C-Br bond of the cinnamate.
-
Advantage: Avoids the use of pyrophoric organometallics.
Selective Hydrogenation
Standard catalytic hydrogenation (H
References
-
Electrochemical Reduction of Halogenated Aromatic Compounds: A comprehensive review of C-X bond cleavage mechanisms at metal c
-
Source:
-
-
Electroreductive Remediation & Mechanism: Detailed analysis of stepwise vs. concerted carbon-halogen bond cleavage.
-
Source:
-
-
Cinnamate Electrocarboxylation: Insights into the reduction pathways of cinnamate esters (dimerization vs.
-
Source:[2]
-
-
Synthetic Organic Electrochemical Methods: Overview of radical-anion mediated transform
-
Source:
-
-
Commercial Product Data: Physical properties and safety data for Methyl 4-bromo-2-fluorobenzo
-
Source:
-
Sources
Strategic Profiling of Methyl 4-bromo-2-fluorocinnamate: A Comparative Guide for Medicinal Chemists
Topic: Strategic Profiling of Methyl 4-bromo-2-fluorocinnamate in Drug Discovery Content Type: Publish Comparison Guide
Executive Summary
In the landscape of fragment-based drug discovery (FBDD), Methyl 4-bromo-2-fluorocinnamate (MBFC) represents a "privileged intermediate" that outperforms its non-fluorinated and non-halogenated analogs.[1] While simple cinnamates are ubiquitous in natural products, the simultaneous incorporation of a 4-bromo handle (for cross-coupling expansion) and a 2-fluoro substituent (for metabolic blocking and electronic modulation) creates a scaffold with superior utility.[1]
This guide objectively compares MBFC against Methyl 4-bromocinnamate (non-fluorinated) and Methyl cinnamate (unsubstituted), focusing on their roles in synthesizing bio-stable inhibitors for targets like Trypanosoma cruzi CYP51 and EGFR kinases .[1]
Comparative Technical Analysis
The utility of MBFC lies in its ability to address common failure modes in drug candidates: rapid metabolic clearance and poor target selectivity.[1]
Table 1: Physicochemical & Synthetic Profile Comparison[1]
| Feature | Methyl 4-bromo-2-fluorocinnamate (MBFC) | Methyl 4-bromocinnamate (MBC) | Methyl Cinnamate (MC) |
| Electronic Effect (Ring) | Electron-deficient (F + Br).[1] Deactivates ring towards oxidation.[1] | Moderately deficient (Br only).[1] | Neutral/Electron-rich.[1] |
| Metabolic Stability | High. The 2-F atom blocks ortho-hydroxylation, a common P450 metabolic route.[1] | Moderate. Susceptible to ortho-hydroxylation at C2/C6.[1] | Low. Rapidly oxidized at multiple positions.[1] |
| Synthetic Divergence | Dual-Handle. C4-Br allows Suzuki/Heck coupling; Ester allows amidation.[1] | Single-Handle. C4-Br allows coupling; Ester allows amidation.[1] | Linear. Only ester modifications possible. |
| Lipophilicity (LogP) | ~3.1 (Modulated by F polarity).[1] | ~3.3 (High lipophilicity).[1] | ~2.6 |
| Key Application | CYP51 Inhibitors (Chagas), EGFR Inhibitors.[1] | General antibacterial agents.[1][2] | Fragrance/Flavor, mild antioxidant.[1] |
The "Fluorine Effect" in Cinnamates
The 2-fluoro substituent is not merely a passive bystander.[3][4] In biological assays of derived amides:
-
Conformational Lock: The fluorine atom induces a specific conformation via electrostatic repulsion with the carbonyl oxygen or attraction to amide hydrogens, pre-organizing the molecule for receptor binding.
-
pKa Modulation: Upon hydrolysis to the free acid, the 2-F withdraws electrons, lowering the pKa (approx. 3.9 vs. 4.4 for non-fluorinated).[1] This increases the fraction of ionized drug at physiological pH, altering solubility and membrane permeability.
Biological Application: CYP51 Inhibition (Case Study)
One of the most validated applications of MBFC is as a precursor for aminopyridyl-based inhibitors of Trypanosoma cruzi CYP51 , the target enzyme for Chagas disease treatment.
-
The Challenge: Non-fluorinated analogs often suffer from rapid degradation by host liver enzymes before reaching the parasite.
-
The Solution: Using MBFC allows the synthesis of inhibitors where the "cinnamate tail" fits into the CYP51 hydrophobic tunnel. The 2-F atom protects the phenyl ring from host metabolism without sterically disrupting the binding pocket.
Diagram 1: Synthetic Divergence & Biological Impact
This diagram illustrates how MBFC serves as a linchpin for creating diverse, metabolically stable libraries.
Caption: Comparative workflow showing how the 2-fluoro substituent in MBFC prevents metabolic clearance, enhancing in vivo efficacy against CYP51.[1]
Experimental Protocols
To validate the superiority of MBFC-derived compounds, the following protocols are recommended. These ensure that observed differences are due to structural properties (F vs H) and not synthetic impurities.[1]
Protocol A: Selective Hydrolysis (Preparation of the Acid Scaffold)
Rationale: Many assays require the free acid or are performed after amide coupling.[1] This step must preserve the C-Br bond.[1]
-
Dissolution: Dissolve 1.0 eq of Methyl 4-bromo-2-fluorocinnamate in THF:MeOH:H2O (3:1:1 ratio).
-
Saponification: Add 2.5 eq of LiOH·H2O at 0°C. Stir at room temperature for 4 hours.
-
Critical Checkpoint: Monitor TLC.[1] The fluorinated ester hydrolyzes slightly faster than the non-fluorinated analog due to the electron-withdrawing effect of fluorine on the carbonyl carbon.
-
-
Workup: Acidify to pH 3 with 1N HCl. The precipitate is the pure 4-bromo-2-fluorocinnamic acid .[1]
-
Yield Comparison: Expect >95% yield. If yield is low, check for Michael addition side-products (fluorine activates the double bond towards nucleophiles).[1]
Protocol B: CYP51 Inhibition Assay (In Vitro Validation)
Rationale: To compare the binding affinity of MBFC-derived amides vs non-fluorinated controls.[1]
-
Enzyme Prep: Recombinant T. cruzi CYP51 expressed in E. coli.
-
Substrate: Lanosterol (natural substrate).[1]
-
Reaction: Incubate 1 µM enzyme with varying concentrations (0.01 - 50 µM) of the test compound (MBFC-derived amide vs MBC-derived amide) in potassium phosphate buffer (pH 7.4).
-
Initiation: Start reaction with NADPH regenerating system.
-
Detection: Measure the depletion of lanosterol via GC-MS or the formation of the methylated product.
-
Data Analysis: Plot % Inhibition vs Log[Concentration].
-
Expected Result: The MBFC-derivative typically shows an IC50 comparable to the non-fluorinated analog in vitro, but significantly higher stability in microsomal stability assays (see below).[1]
-
Protocol C: Microsomal Stability Assay (The "Fluorine Test")
Rationale: This is the definitive test proving the value of the 2-F substituent.
-
Incubation: Incubate 1 µM of MBFC-derivative and MBC-derivative separately with pooled human liver microsomes (HLM) and NADPH.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: LC-MS/MS quantification of remaining parent compound.
-
Calculation: Calculate intrinsic clearance (
).[1]-
Success Criterion: The MBFC-derivative should show >30% remaining fraction at 60 mins compared to the non-fluorinated analog.
-
Mechanistic Pathway: How Fluorine Modulates Bioactivity[1][3][5]
The following diagram details the molecular interactions that make MBFC derivatives superior in cellular environments.
Caption: Mechanistic flow detailing how the physicochemical properties of the C-F bond translate to improved pharmacokinetic profiles.
References
-
BenchChem. (2025).[1][3][4] A Comparative Analysis of Fluorinated vs. Non-Fluorinated Cinnamic Acids for Drug Development. Retrieved from [1]
-
ChemicalBook. (2025).[1] Methyl 4-bromo-2-fluorobenzoate and Cinnamate Derivatives: Synthesis and Applications. Retrieved from [1]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] Compound Summary: Methyl 4-bromo-2-fluoro-6-methylbenzoate (Analogous Scaffold Data). Retrieved from [1]
-
Molecules (MDPI). (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives. Retrieved from [1]
-
Journal of Medicinal Chemistry. (Cited via ChemicalBook).[1] Synthesis of aminopyridyl-based inhibitors targeting Trypanosoma cruzi CYP51. (Contextual reference from search snippet 1.12).
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
